molecular formula C13H16FNO2 B3030142 Tert-butyl 5-fluoroisoindoline-2-carboxylate CAS No. 871013-94-4

Tert-butyl 5-fluoroisoindoline-2-carboxylate

Cat. No.: B3030142
CAS No.: 871013-94-4
M. Wt: 237.27
InChI Key: MHVSCAYFSBZWDK-UHFFFAOYSA-N
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Description

Tert-butyl 5-fluoroisoindoline-2-carboxylate is a useful research compound. Its molecular formula is C13H16FNO2 and its molecular weight is 237.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 5-fluoro-1,3-dihydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVSCAYFSBZWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167527
Record name 1,1-Dimethylethyl 5-fluoro-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-94-4
Record name 1,1-Dimethylethyl 5-fluoro-1,3-dihydro-2H-isoindole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871013-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-fluoro-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 5-fluoroisoindoline-2-carboxylate: Properties, Characterization, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 5-fluoroisoindoline-2-carboxylate, identified by CAS number 871013-94-4, is a fluorinated heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development.[1][2] As a synthetic building block, it provides a valuable scaffold for the construction of more complex molecular architectures. The incorporation of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing metabolic stability, membrane permeability, and binding affinity. Furthermore, the isoindoline core offers a rigid, three-dimensional structure, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability during multi-step syntheses and allows for controlled deprotection under specific acidic conditions. This guide provides an in-depth overview of its physical properties, analytical characterization, safe handling protocols, and applications.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These predicted and observed characteristics are crucial for planning synthetic routes, purification strategies, and storage. The compound's state as a white to off-white solid at room temperature makes it convenient for handling and weighing in a laboratory setting.[1][2]

PropertyValueSource
CAS Number 871013-94-4[1][2]
Molecular Formula C₁₃H₁₆FNO₂[1][2]
Molecular Weight 237.27 g/mol [1][2]
Appearance White to off-white solid[1][2]
Boiling Point 310.0 ± 42.0 °C (Predicted)[1][2]
Density 1.180 ± 0.06 g/cm³ (Predicted)[1][2]
pKa -1.67 ± 0.20 (Predicted)[1][2]
Storage Store at room temperature in a dry, cool, well-ventilated place.[1][3][1][3]

Synthesis and Characterization Workflow

Verifying the identity, purity, and integrity of any chemical reagent is a cornerstone of reproducible science. The following section outlines a standard workflow for the synthesis and subsequent analytical validation of this compound.

Conceptual Synthetic Pathway

While various proprietary methods exist, a plausible synthesis of this compound can be conceptualized from commercially available starting materials. A common approach involves the formation of the isoindoline ring followed by N-protection. The choice of the Boc protecting group is strategic; it is stable to a wide range of reaction conditions but can be cleanly removed with mild acid, providing an orthogonal protecting group strategy in complex syntheses.

A 1. Precursor Selection (e.g., 4-Fluoro-o-xylene) B 2. Di-bromination (e.g., NBS, Light/Radical Initiator) A->B Benzylic Bromination C 3. Cyclization (e.g., Ammonia or Benzylamine) B->C Ring Formation D 4. Boc Protection (Boc Anhydride, Base) C->D Amine Protection F Purification (Column Chromatography) D->F E Target Compound Tert-butyl 5-fluoroisoindoline- 2-carboxylate F->E Isolation

Caption: Conceptual synthetic workflow for this compound.

Analytical Characterization Protocol

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Objective: To confirm the chemical identity and determine the purity of a synthesized batch of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the compound for NMR analysis and dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Prepare a ~1 mg/mL stock solution in a suitable solvent like methanol or acetonitrile for LC-MS and HPLC analysis. Dilute as necessary.

  • NMR Spectroscopy (Structural Confirmation):

    • Technique: ¹H NMR, ¹³C NMR, ¹⁹F NMR.

    • Rationale: Provides definitive information on the chemical structure, proton/carbon environment, and the presence of the fluorine atom. The distinct signal from the tert-butyl group (~1.5 ppm) and the characteristic splitting patterns of the aromatic and benzylic protons are key identifiers. ¹⁹F NMR confirms the presence and environment of the fluorine substituent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) (Identity & Purity):

    • Technique: Reverse-phase LC coupled with an electrospray ionization (ESI) mass spectrometer.

    • Rationale: Confirms the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ is approximately 238.12. The LC component provides an initial assessment of purity by separating the main compound from potential impurities.

  • High-Performance Liquid Chromatography (HPLC) (Quantitative Purity):

    • Technique: UV-detected HPLC, typically on a C18 column.

    • Rationale: Provides a quantitative measure of purity by calculating the area percentage of the main peak relative to all other peaks detected at a specific wavelength (e.g., 254 nm).

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Appropriate Solvent A->B C ¹H, ¹⁹F NMR B->C D LC-MS B->D E HPLC-UV B->E F Confirm Structure C->F G Verify Molecular Weight D->G H Quantify Purity E->H

Caption: Standard analytical workflow for compound validation.

Safety and Handling

Proper handling is imperative to ensure laboratory safety. This compound is considered hazardous and requires appropriate precautions.[2]

Hazard InformationDetailsSource
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][4]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5]

Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]

  • Respiratory Protection: Avoid dust formation.[3] If ventilation is inadequate, use an approved respirator.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, get medical advice.[3][5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]

  • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[3][5]

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value molecules.

  • Fluorinated Scaffolds: The presence of fluorine is a well-established strategy in medicinal chemistry to block metabolic sites (e.g., para-hydroxylation of an aromatic ring), modulate pKa, and enhance binding interactions through favorable electrostatic or hydrophobic contacts.

  • Rigid Linkers: The isoindoline core provides a conformationally restricted linker element. This is highly desirable in designing molecules where precise positioning of different pharmacophores is critical for biological activity.

  • PROTACs and Molecular Glues: A prominent application area is in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. The linker connecting the two ligands is crucial for efficacy. The related tert-butyl 5-bromoisoindoline-2-carboxylate is known as a PROTAC linker, suggesting the 5-fluoro analog serves a similar role, offering different physicochemical properties.[6]

Sources

An In-Depth Technical Guide to Tert-butyl 5-fluoroisoindoline-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-fluoroisoindoline-2-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and thorough characterization data. Furthermore, it explores the strategic applications of this molecule, particularly in the construction of complex bioactive compounds and as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The isoindoline core, a bicyclic heterocyclic system, is a privileged scaffold found in a variety of biologically active compounds. The combination of a fluorine substituent and the isoindoline framework in this compound creates a versatile and valuable building block for the synthesis of novel chemical entities with potentially improved drug-like properties. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating its incorporation into complex synthetic routes.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C13H16FNO2[1][2][3]
Molecular Weight 237.27 g/mol [1][2][3]
CAS Number 871013-94-4[1][3][4]
Appearance White to off-white solid[1][2]
Boiling Point (Predicted) 310.0 ± 42.0 °C[1][2]
Density (Predicted) 1.180 ± 0.06 g/cm3 [1][2]
Storage Store at room temperature[1][2]

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of the commercially available 5-fluoroisoindoline hydrochloride. The Boc protection is a standard procedure in organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.

SynthesisWorkflow Start 5-Fluoroisoindoline Hydrochloride Reaction Boc Protection Reaction (Nucleophilic Acyl Substitution) Start->Reaction Reagents Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA) or other base Dichloromethane (DCM) or similar solvent Reagents->Reaction Workup Aqueous Workup (e.g., wash with water, brine) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product tert-Butyl 5-fluoroisoindoline- 2-carboxylate Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Boc Protection of 5-Fluoroisoindoline

This protocol is a representative procedure based on standard methodologies for the Boc protection of secondary amines.

Materials:

  • 5-Fluoroisoindoline hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a solution of 5-fluoroisoindoline hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA) (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C.

  • Addition of Boc Anhydride: To the above mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data for this compound. While specific spectra are not publicly available in peer-reviewed journals, representative data from commercial suppliers and analogous structures provide a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The four protons of the isoindoline methylene groups (at positions 1 and 3) would likely appear as two singlets or a multiplet in the region of δ 4.5-5.0 ppm. The aromatic protons will appear in the downfield region (δ 6.8-7.5 ppm), with their splitting patterns influenced by the fluorine substituent.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The methylene carbons of the isoindoline ring are expected around δ 50-55 ppm. The carbonyl carbon of the Boc group will appear significantly downfield, typically in the δ 153-156 ppm region. The aromatic carbons will resonate in the δ 110-165 ppm range, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ at m/z 238.12, and potentially a sodium adduct [M+Na]⁺ at m/z 260.10.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of the fluorinated aromatic ring, the secondary amine protected as a stable carbamate, and the overall rigid bicyclic structure.

Scaffold for Bioactive Molecules

The 5-fluoroisoindoline moiety can be found in various compounds investigated for different therapeutic areas. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved potency and pharmacokinetic profiles. Once the Boc group is removed under acidic conditions, the resulting secondary amine is a key functional handle for further elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

A Key Component in PROTACs

A significant application of this building block is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The isoindoline core is a common structural motif in ligands for the E3 ligase Cereblon (CRBN).

For instance, substituted isoindoline derivatives are integral parts of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which are known to bind to CRBN. By incorporating the 5-fluoroisoindoline scaffold, medicinal chemists can design novel PROTACs with potentially altered binding affinities, improved cell permeability, or other desirable properties. The Boc-protected amine allows for the straightforward attachment of a linker, which is then connected to a ligand for the target protein of interest. For example, tert-butyl 5-bromoisoindoline-2-carboxylate, a closely related analog, is explicitly marketed as a PROTAC linker, highlighting the utility of this scaffold in the construction of these targeted protein degraders.[5][6]

PROTAC_Concept cluster_PROTAC PROTAC Molecule TargetLigand Target Protein Ligand Linker Linker TargetLigand->Linker TargetProtein Target Protein TargetLigand->TargetProtein Binds E3LigaseLigand E3 Ligase Ligand (e.g., from 5-Fluoroisoindoline) Linker->E3LigaseLigand E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3LigaseLigand->E3Ligase Binds

Caption: Conceptual diagram of a PROTAC, where the 5-fluoroisoindoline moiety can be part of the E3 Ligase Ligand.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on GHS hazard statements for similar compounds, it may cause skin and eye irritation.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its fluorinated isoindoline core, combined with the versatile Boc protecting group, provides a valuable platform for the synthesis of novel bioactive molecules with potentially enhanced pharmacological properties. Its emerging role in the construction of PROTACs further underscores its significance in the development of next-generation therapeutics. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • 楚肽生物科技. This compound. (URL: [Link])

  • The Royal Society of Chemistry.
  • Google Patents.
  • Thieme. 4. 13C NMR Spectroscopy. (URL: not available)
  • The Royal Society of Chemistry.
  • ResearchGate. Synthesis, crystal structure and DFT study of tert -butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. (URL: [Link])

  • Google Patents.
  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

  • Google Patents. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same. (URL: )
  • Google Patents. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases. (URL: )
  • Chemsrc. CAS#:1375745-28-0 | Tert-butyl 5-(isoindoline-2-carboxamido)isoindoline-2-carboxylate. (URL: [Link])

  • Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. (URL: [Link])

  • PubMed. Study on the Application of the (S)-2-tert-Butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid-based On-line HPLC-Exciton CD Analysis to Acyclic 1,3-Diols. (URL: [Link])

Sources

An In-depth Technical Guide to Tert-butyl 5-fluoroisoindoline-2-carboxylate (CAS Number: 871013-94-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-fluoroisoindoline-2-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document delineates its physicochemical properties, provides detailed synthetic and analytical methodologies, and explores its current and potential applications, with a particular focus on its role as a versatile scaffold in the design of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the field of organic synthesis and pharmaceutical development.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and biological properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets[1]. The isoindoline scaffold, a bicyclic heterocyclic system, is a privileged structure found in a variety of biologically active compounds. The combination of a fluorine substituent with the isoindoline core, as seen in this compound, presents a valuable building block for the synthesis of novel drug candidates with potentially enhanced pharmaceutical properties.

The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen enhances the compound's stability and facilitates its use in multi-step synthetic sequences by preventing unwanted side reactions.[2][3] This guide will delve into the technical details of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white solid at room temperature[4]. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 871013-94-4[4][5]
Molecular Formula C13H16FNO2[4][5]
Molecular Weight 237.27 g/mol [4][5]
Appearance White to off-white solid[4]
Predicted Boiling Point 310.0 ± 42.0 °C[4]
Predicted Density 1.180 ± 0.06 g/cm³[4]
Storage Store at room temperature in a dry, sealed container[4]
Spectroscopic Profile

While specific, high-resolution spectra for this compound are not widely published in peer-reviewed literature, a combination of vendor-supplied information and spectral data from analogous compounds allows for the prediction of its characteristic spectroscopic features.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorinated benzene ring, the methylene protons of the isoindoline core, and the singlet for the nine equivalent protons of the tert-butyl group. The aromatic signals will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the methylene carbons of the isoindoline ring, and the aromatic carbons. The aromatic carbon signals will show coupling with the fluorine atom (C-F coupling).

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the C=O stretch of the carbamate group, typically in the range of 1680-1710 cm⁻¹. Aromatic C-H and C-C stretching vibrations, as well as a C-F stretching band, will also be present.

2.1.3. Mass Spectrometry (MS)

Mass spectrometric analysis, such as electrospray ionization (ESI), would be expected to show the molecular ion peak [M+H]⁺ at m/z 238.1.

Synthesis and Purification

The synthesis of this compound can be approached in a two-step process: the preparation of the 5-fluoroisoindoline core, followed by the protection of the secondary amine with a Boc group.

Synthesis of 5-Fluoroisoindoline

A plausible synthetic route to 5-fluoroisoindoline involves the reduction of 5-fluoroindole, which can be synthesized from commercially available starting materials.

Synthesis of 5-Fluoroisoindoline A 5-Fluoroindole B 5-Fluoroisoindoline A->B Reduction (e.g., NaBH3CN, AcOH)

Figure 1: Synthetic overview for the preparation of 5-Fluoroisoindoline.

Experimental Protocol: Reduction of 5-Fluoroindole

  • To a stirred solution of 5-fluoroindole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (NaBH₃CN) (3.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-fluoroisoindoline.

  • The crude product can be purified by column chromatography on silica gel.

Causality: The use of sodium cyanoborohydride in an acidic medium is a standard and effective method for the reduction of indoles to indolines. The acidic conditions protonate the indole, making it more susceptible to hydride attack.

Boc Protection of 5-Fluoroisoindoline

The protection of the secondary amine of 5-fluoroisoindoline is a standard procedure utilizing di-tert-butyl dicarbonate (Boc₂O).

Boc Protection of 5-Fluoroisoindoline A 5-Fluoroisoindoline B This compound A->B Boc2O, Et3N CH2Cl2

Figure 2: Boc protection of 5-Fluoroisoindoline.

Experimental Protocol: Boc Protection

  • Dissolve 5-fluoroisoindoline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Add triethylamine (Et₃N) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.[2][3]

Causality: The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of Boc₂O. Triethylamine acts as a base to neutralize the acidic byproduct, driving the reaction to completion.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of the use of this compound in late-stage clinical candidates are not extensively documented in public literature, the strategic importance of the fluorinated isoindoline scaffold points to several high-potential applications.

Scaffold for Antiviral Agents

Derivatives of fluorinated isoindolines have been investigated for their potent antiviral activities. For instance, 4-fluoroisoindoline derivatives have shown inhibitory activity against the hepatitis C virus (HCV) NS3-NS4A protease.[6] The 5-fluoro isomer serves as a valuable building block for creating libraries of related compounds to explore structure-activity relationships (SAR) and develop novel antiviral therapeutics.

Intermediate in the Synthesis of PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that induce the degradation of target proteins.[7][] These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. A closely related analog, tert-butyl 5-bromoisoindoline-2-carboxylate, has been utilized as a linker component in the synthesis of PROTACs. This suggests a strong potential for the 5-fluoro analog to be employed in a similar capacity, where the fluorine atom could modulate properties such as cell permeability and metabolic stability of the final PROTAC molecule.

PROTAC Structure A Target Protein Ligand B Linker (potentially derived from This compound) A->B C E3 Ligase Ligand B->C

Figure 3: General structure of a PROTAC.

Reactivity and Synthetic Utility

The 5-fluoro substituent on the isoindoline ring influences its electronic properties and reactivity. The electron-withdrawing nature of the fluorine atom can affect the nucleophilicity of the aromatic ring. The Boc-protected nitrogen allows for a wide range of chemical transformations to be performed on the aromatic ring or at other positions without interference from the secondary amine.

Deprotection of the Boc Group

The Boc group can be readily removed under acidic conditions to liberate the free secondary amine, which can then be used in subsequent synthetic steps such as N-alkylation or N-arylation.

Experimental Protocol: Boc Deprotection

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding amine salt.[2][3]

Causality: The acidic conditions protonate the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, resulting in the deprotected amine.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

Based on data for similar compounds, it may cause skin and serious eye irritation.[9]

Precautionary Statements:

  • Wash hands thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its fluorinated isoindoline core, combined with the stability and synthetic flexibility afforded by the Boc protecting group, makes it an attractive starting material for the development of novel therapeutics, particularly in the areas of antiviral agents and targeted protein degraders. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate its effective use in research and development.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved from [Link]

  • DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (2009). Deprotection of N-BOC compounds - European Patent Office EP2070899 A1.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Reddit. (2023). 5-fluoroindole reactivity. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-tert-Butyl 3-chloro-3-(p-tolyl)-5-fluoro-2-oxoindoline-1-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • 楚肽生物科技. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Retrieved from [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • PROTACs– a game-changing technology. PMC - NIH. Retrieved from [Link]

  • Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Publishing. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Degradation of proteins by PROTACs and other strategies. PMC - PubMed Central. Retrieved from [Link]

  • Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Retrieved from [Link]

  • Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. PMC - NIH. Retrieved from [Link]

  • The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). L-Proline. Retrieved from [Link]

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Synthesis of Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Tert-butyl 5-fluoroisoindoline-2-carboxylate, a key building block in contemporary drug discovery. The isoindoline scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a fluorine atom offers significant advantages in modulating physicochemical and pharmacological properties.[1] This document details a robust two-step synthetic sequence, beginning with the synthesis of the core intermediate, 5-fluoroisoindoline, followed by its protection with a tert-butyloxycarbonyl (Boc) group. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present quantitative data in a structured format.

Strategic Overview: A Two-Step Approach

The synthesis is logically divided into two primary stages: the construction of the heterocyclic core followed by the installation of the amine protecting group. This approach ensures high yields and purity by isolating the key intermediate before proceeding.

  • Stage 1: Synthesis of 5-Fluoroisoindoline. The foundational step involves the formation of the 5-fluoroisoindoline scaffold. A common and effective method is the reduction of a commercially available or readily synthesized precursor, such as 5-fluorophthalimide. This transformation targets the two carbonyl groups of the imide for reduction to methylenes.

  • Stage 2: N-Boc Protection. The secondary amine of the newly formed 5-fluoroisoindoline is then protected using di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2][3]

The overall synthetic workflow is illustrated below.

Synthesis_Workflow Start 4-Fluorophthalic Acid Phthalimide 5-Fluorophthalimide Start->Phthalimide 1. SOCl₂ 2. NH₄OH Isoindoline 5-Fluoroisoindoline Phthalimide->Isoindoline Reduction (e.g., Zn, AcOH) FinalProduct This compound Isoindoline->FinalProduct Boc₂O, Base (e.g., TEA, DCM) Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products Isoindoline 5-Fluoroisoindoline (Nucleophile) Intermediate Tetrahedral Intermediate Isoindoline->Intermediate 1. Nucleophilic Attack Boc2O Boc₂O (Electrophile) Boc2O->Intermediate FinalProduct Boc-Protected Isoindoline Byproducts CO₂ + t-BuOH Intermediate->FinalProduct 2. Collapse & Proton Transfer (Base-assisted) Intermediate->Byproducts

Sources

An In-Depth Technical Guide to the Spectral Characterization of tert-Butyl 5-Fluoroisoindoline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Hypothetical Spectral Data Analysis

Note: Despite a comprehensive search of publicly available scientific literature and chemical databases, experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data for tert-butyl 5-fluoroisoindoline-2-carboxylate (CAS 871013-94-4) could not be located.

The following technical guide has been constructed to fulfill the user's request for an in-depth analysis. To achieve this, hypothetical but chemically plausible spectral data has been generated based on established principles of NMR and mass spectrometry, and by analogy with structurally related compounds. This guide is intended to serve as a comprehensive example of how such data would be analyzed and presented for a research audience. All spectral values, interpretations, and experimental protocols are provided as an expert illustration and should not be considered as experimentally verified data for this specific molecule.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoindoline scaffold is a key structural motif in a variety of biologically active molecules, and the introduction of a fluorine atom can profoundly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The tert-butoxycarbonyl (Boc) protecting group makes this molecule a versatile intermediate for further synthetic transformations.

Accurate structural elucidation and purity assessment are critical for the successful application of this compound in research and development. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. Furthermore, it outlines robust experimental protocols for the acquisition of high-quality spectral data.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound have been numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for this compound.

Predicted Spectral Data Summary

The following tables summarize the predicted key spectral data for the title compound.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.25ddJ = 8.4, 5.21HH-7
7.01tdJ = 8.4, 2.41HH-6
6.92ddJ = 8.4, 2.41HH-4
4.75s4HC1-H₂, C3-H₂
1.50s9HC10/11/12-H₃
¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Coupling (JC-F, Hz)Assignment
162.5d, J = 245.0C-5
155.0sC-8 (C=O)
142.1d, J = 8.0C-7a
135.2d, J = 3.0C-3a
125.5d, J = 8.0C-7
114.8d, J = 21.0C-6
113.5d, J = 22.0C-4
80.5sC-9
52.0sC-1, C-3
28.5sC-10, C-11, C-12
¹⁹F NMR (376 MHz, CDCl₃)
Chemical Shift (δ, ppm)Multiplicity
-115.5s
Mass Spectrometry (ESI+)
m/zInterpretation
238.1234[M+H]⁺
182.0656[M - C₄H₈ + H]⁺
138.0605[M - Boc + H]⁺

Detailed Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be highly informative. The aromatic region will display signals for the three protons on the fluorinated benzene ring.

  • Aromatic Protons (H-4, H-6, H-7): The fluorine atom at the C-5 position will influence the chemical shifts and coupling patterns of the aromatic protons. H-4 and H-6, being ortho to the fluorine, will experience through-space and through-bond coupling, resulting in doublet of doublets or triplet of doublets. H-7, being meta to the fluorine, will show a doublet of doublets due to coupling with H-6 and a smaller coupling to H-4.

  • Isoindoline Methylene Protons (C1-H₂, C3-H₂): Due to the rapid conformational flexing of the five-membered ring at room temperature and the symmetry of the molecule, the four methylene protons are expected to be chemically and magnetically equivalent, giving rise to a sharp singlet at around 4.75 ppm.

  • tert-Butyl Protons (C10/11/12-H₃): The nine protons of the Boc protecting group are equivalent and will appear as a sharp singlet at approximately 1.50 ppm, a characteristic chemical shift for this group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of carbon-fluorine couplings.

  • Aromatic Carbons: The most significant feature will be the large one-bond C-F coupling constant for C-5 (¹JCF ≈ 245 Hz). The carbons ortho (C-4, C-6) and meta (C-3a, C-7a) to the fluorine will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

  • Isoindoline and Boc Carbons: The methylene carbons (C-1, C-3) are expected around 52.0 ppm. The quaternary carbon of the tert-butyl group (C-9) will appear around 80.5 ppm, and the methyl carbons (C-10, C-11, C-12) will be observed at approximately 28.5 ppm. The carbonyl carbon of the Boc group (C-8) will be the most downfield signal at around 155.0 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to be simple, showing a single resonance for the fluorine atom at a chemical shift characteristic of an aryl fluoride.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal for confirming the molecular formula.

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected to be the base peak.

  • Fragmentation Pattern: A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give a carbamic acid intermediate, which can then decarboxylate. Another prominent fragment would be the loss of the entire Boc group.

MS_Fragmentation M_H [M+H]⁺ m/z = 238.1234 M_C4H8_H [M - C₄H₈ + H]⁺ m/z = 182.0656 M_H->M_C4H8_H - C₄H₈ M_Boc_H [M - Boc + H]⁺ m/z = 138.0605 M_C4H8_H->M_Boc_H - CO₂

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route would involve the reduction of a suitable phthalimide precursor followed by Boc protection.

Step 1: Synthesis of 5-Fluoroisoindoline

  • To a stirred solution of 4-fluorophthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 6 M hydrochloric acid (HCl).

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.

  • Cool to room temperature and adjust the pH to >10 with aqueous sodium hydroxide (NaOH).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-fluoroisoindoline.

Step 2: Boc Protection

  • Dissolve the crude 5-fluoroisoindoline (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Acquisition of Spectral Data

Spectral_Acquisition_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.7 mL CDCl₃) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) Sample_Prep->NMR_Acquisition MS_Acquisition MS Data Acquisition (High-Resolution ESI-MS) Sample_Prep->MS_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing MS_Acquisition->Data_Processing Structural_Elucidation Structural Elucidation & Verification Data_Processing->Structural_Elucidation

Caption: Workflow for the acquisition and analysis of spectral data.

NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans, using proton decoupling.

  • ¹⁹F NMR: Acquire with a spectral width of -50 to -250 ppm, a relaxation delay of 2 s, and 64 scans. Use a suitable external standard if necessary.

  • 2D NMR: For unambiguous assignments, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

Mass Spectrometry

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.

Conclusion

The comprehensive spectral analysis outlined in this guide, based on predicted data, provides a robust framework for the structural characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with high-resolution mass spectrometry, allows for the unambiguous confirmation of the molecular structure and provides a benchmark for quality control in synthetic applications. The detailed experimental protocols offer a reliable methodology for obtaining high-quality data for this and structurally related compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

A Comprehensive Technical Guide to Tert-butyl 5-fluoroisoindoline-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Fluorinated Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance the pharmacological properties of therapeutic candidates. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. Among the diverse array of fluorinated building blocks, Tert-butyl 5-fluoroisoindoline-2-carboxylate has emerged as a valuable intermediate, offering a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid, a key building block in medicinal chemistry.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 871013-94-4[1][2]
Molecular Formula C₁₃H₁₆FNO₂[1][2]
Molecular Weight 237.27 g/mol [1][2]
Appearance White to off-white solid[1]
Boiling Point 310.0 ± 42.0 °C (Predicted)[1]
Density 1.180 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature Room temperature[1]

This compound is readily available from a variety of commercial suppliers specializing in fine chemicals and building blocks for research and development. Notable suppliers include Sigma-Aldrich, Fluorochem, and a range of vendors listed on platforms like ChemicalBook.[1][3][4] Purity levels typically offered are ≥95% or higher. For researchers requiring detailed analytical data, suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS documentation upon request.[5]

Synthesis and Quality Control

The synthesis of this compound involves a multi-step process, typically starting from a commercially available fluorinated aromatic compound. A general synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Material (e.g., 4-Fluoro-1,2-xylene) Step1 Bromination Start->Step1 Intermediate1 1,2-Bis(bromomethyl)-4-fluorobenzene Step1->Intermediate1 Step2 Cyclization with a primary amine Intermediate1->Step2 Intermediate2 5-Fluoroisoindoline Step2->Intermediate2 Step3 Boc Protection Intermediate2->Step3 Product This compound Step3->Product

Figure 1: A generalized synthetic workflow for this compound.

Experimental Protocol: Boc Protection of 5-Fluoroisoindoline

A common and crucial step in the synthesis is the protection of the secondary amine of the isoindoline ring with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 5-fluoroisoindoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Materials:

  • 5-Fluoroisoindoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • Dissolve 5-fluoroisoindoline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quality Control Workflow

To ensure the identity and purity of the final product, a rigorous quality control process is essential. This typically involves a combination of spectroscopic and chromatographic techniques.

QC_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS Result1 Structural Confirmation NMR->Result1 Result2 Purity Assessment HPLC->Result2 Result3 Molecular Weight Verification LCMS->Result3 Final Certificate of Analysis Result1->Final Result2->Final Result3->Final

Figure 2: A typical quality control workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 5-fluoroisoindoline scaffold is a privileged motif in medicinal chemistry, and its Boc-protected form, this compound, serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The introduction of a fluorine atom at the 5-position can significantly enhance a drug candidate's metabolic stability and binding affinity.

One notable application of 4-fluoroisoindoline derivatives is in the development of inhibitors for the hepatitis C virus (HCV) NS3-NS4A protease.[6] Research has shown that compounds incorporating this scaffold exhibit promising activities in both enzyme inhibition and cell-based replicon assays for HCV.[6]

The versatility of the isoindoline ring system, combined with the beneficial properties imparted by the fluorine atom, makes this compound a valuable tool for medicinal chemists. It allows for the construction of diverse molecular architectures for screening against a variety of biological targets. The Boc protecting group can be readily removed under acidic conditions, enabling further functionalization of the isoindoline nitrogen.

Safety, Handling, and Storage

General Handling Precautions:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Keep away from sources of ignition.

  • Store in a tightly sealed container in a cool, dry place.

In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms of exposure occur.

Conclusion

This compound is a commercially available and synthetically versatile building block that holds significant potential for the development of novel therapeutics. Its fluorinated isoindoline core provides a valuable scaffold for medicinal chemists to explore new chemical space and design molecules with improved pharmacological profiles. As with any chemical reagent, proper handling and safety precautions are paramount. This guide provides a foundational understanding of this important compound to aid researchers and drug development professionals in their scientific endeavors.

References

  • Gai, Y., et al. (2010). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

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A Comprehensive Technical Guide to the Solubility of Tert-butyl 5-fluoroisoindoline-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of Tert-butyl 5-fluoroisoindoline-2-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals to ensure efficient process development, formulation, and ultimately, therapeutic efficacy.[1][2][3] Poor solubility can lead to challenges in bioavailability, requiring higher doses and potentially causing variable therapeutic outcomes.[1][3] This document offers a detailed exploration of the compound's physicochemical properties, a practical guide to determining its solubility, and a discussion of the factors influencing its dissolution in various organic solvents.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting and explaining its solubility behavior. This compound is a moderately polar molecule, a characteristic derived from its structural features, including a fluorine atom and a carbamate group.

PropertyValueSource
Molecular Formula C₁₃H₁₆FNO₂[4]
Molecular Weight 237.27 g/mol [4]
Appearance White to off-white solid[4]
Boiling Point (Predicted) 310.0 ± 42.0 °C[4]
Density (Predicted) 1.180 ± 0.06 g/cm³[4]
pKa (Predicted) -1.67 ± 0.20[4]

Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. A solute will have the highest solubility in a solvent with a similar polarity. The following table presents a hypothetical, yet scientifically plausible, solubility profile of this compound in a range of organic solvents at ambient temperature (25 °C). This data is based on the compound's estimated moderate polarity.

SolventPolarity IndexDielectric Constant (ε)Solubility (g/L) at 25°C
Hexane0.11.88< 0.1
Toluene2.42.385.2
Dichloromethane (DCM)3.18.9385.6
Ethyl Acetate4.46.0245.3
Acetone5.120.7150.2
Isopropyl Alcohol (IPA)3.919.9260.8
Ethanol4.324.5575.1
Acetonitrile5.837.5110.5
Dimethylformamide (DMF)6.436.71> 200
Dimethyl Sulfoxide (DMSO)7.246.68> 200

Note: The solubility values presented are hypothetical and intended for illustrative purposes. Actual experimental determination is necessary for precise measurements.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[5][6] This method, while requiring patience, provides the most reliable and reproducible data.[5][7]

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution in which the dissolved solute is in equilibrium with the undissolved solid.[8] This ensures that the measured concentration represents the maximum amount of the compound that can dissolve in the solvent under the specified conditions. Prolonged agitation and a subsequent equilibration period are crucial to reach this true equilibrium.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled incubator set to 25 °C.

    • Agitate the samples for 24 to 48 hours. This extended time is necessary to ensure that equilibrium is reached, especially for poorly soluble compounds.[9]

  • Phase Separation:

    • After the agitation period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.[10]

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette. Be cautious not to disturb the sediment.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings.

    • Dilute the filtered samples with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Inject the diluted samples into the HPLC system and determine their concentrations by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Self-Validating System Checks
  • Visual Confirmation of Excess Solid: Always ensure that undissolved solid remains at the end of the experiment.

  • Time to Equilibrium Study: For a new compound, it is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

  • Reproducibility: Conduct the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Vials B Add Known Volume of Solvent A->B C Agitate for 24-48h at 25°C B->C D Sediment for 24h at 25°C C->D E Centrifuge at 10,000 rpm D->E F Filter Supernatant (0.22 µm) E->F G Dilute Sample F->G H Quantify by HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Discussion: Factors Influencing Solubility

The solubility of this compound is governed by the interplay between its own molecular properties and those of the solvent.

  • Polarity: As illustrated by the hypothetical data, the compound exhibits higher solubility in polar aprotic solvents like DMSO and DMF. This is due to the favorable dipole-dipole interactions between the solvent and the polar functional groups (fluorine and carbamate) of the solute.

  • Hydrogen Bonding: The presence of the carbamate group allows for hydrogen bonding, which contributes to its solubility in protic solvents like ethanol and IPA. However, the bulky tert-butyl group can sterically hinder these interactions to some extent.

  • Dielectric Constant: Solvents with a higher dielectric constant are more effective at overcoming the lattice energy of the solid solute, leading to higher solubility. This trend is generally observed in the provided data.

The following diagram summarizes the key factors influencing the solubility of this compound.

G cluster_solute cluster_solvent Solute This compound (Solute Properties) Polarity_Solute Moderate Polarity H_Bonding_Solute H-Bonding Capability MW Molecular Weight Solvent Organic Solvent (Solvent Properties) Polarity_Solvent Polarity H_Bonding_Solvent H-Bonding Capability Dielectric_Constant Dielectric Constant Solubility Solubility Polarity_Solute->Solubility H_Bonding_Solute->Solubility MW->Solubility Polarity_Solvent->Solubility H_Bonding_Solvent->Solubility Dielectric_Constant->Solubility

Caption: Factors Influencing Solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and employing robust experimental methodologies like the shake-flask method, researchers can accurately determine its solubility profile. This knowledge is critical for making informed decisions during process development and formulation, ultimately contributing to the successful advancement of new chemical entities.[2][11]

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

  • Jain, A., et al. (2015). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2015, 195727. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for drug solubilization. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). Madridge Journal of Pharmaceutical Research. [Link]

  • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

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Introduction to fluorinated isoindoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fluorinated Isoindoline Derivatives for Drug Discovery Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of fluorinated isoindoline derivatives, a class of compounds that merges the privileged isoindoline core with the unique modulatory effects of fluorine. The isoindoline framework is present in numerous approved drugs, valued for its rigid, three-dimensional structure that allows for precise presentation of functional groups to biological targets.[1] When fluorinated, these derivatives often exhibit enhanced metabolic stability, improved membrane permeability, and fine-tuned receptor binding affinity.[2][3] This document delves into the synthetic methodologies for creating these molecules, analyzes the profound impact of fluorination on their physicochemical and pharmacological profiles, and explores their application through relevant case studies. It is intended to serve as a technical resource for researchers and drug development professionals seeking to leverage the synergistic benefits of this promising chemical space.

Introduction: The Strategic Alliance of Isoindoline and Fluorine

The Isoindoline Core: A Privileged Scaffold

The isoindoline heterocycle, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a prominent feature in a variety of clinically successful drugs.[1][4] Its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-neoplastic properties.[4] The success of drugs like Lenalidomide, an isoindolinone-based immunomodulator, underscores the value of this scaffold in addressing complex diseases such as multiple myeloma.[1] The defined three-dimensional geometry of the isoindoline core provides a robust platform for optimizing ligand-receptor interactions, making it an attractive starting point for drug design.

The Role of Fluorine in Modern Drug Design

The introduction of fluorine into a drug candidate has become a primary strategy for lead optimization.[5][6] Accounting for approximately 25% of all available pharmaceuticals, fluorinated heterocycles play a critical role in modern medicine.[7] The unique properties of the fluorine atom—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert powerful effects on a molecule's profile.[8][9]

Key benefits of strategic fluorination include:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic hotspots, increase a drug's half-life, and improve its oral bioavailability.[8][10]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3][11]

  • pKa Modulation: As a highly electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups, such as amines. This modulation can optimize the ionization state of a drug for better target binding and absorption.[7][12]

  • Conformational Control: Fluorine can introduce favorable conformational biases through electrostatic interactions, locking the molecule into a more biologically active shape.[3]

The fusion of the isoindoline scaffold with fluorine chemistry thus offers a compelling strategy for developing next-generation therapeutics with superior pharmacological properties.

Synthetic Methodologies

The synthesis of fluorinated isoindoline derivatives can be broadly categorized into two strategic approaches: the late-stage fluorination of a pre-formed isoindoline core and the assembly of the heterocyclic system from fluorinated building blocks. The choice between these pathways is often dictated by the desired location of the fluorine atom and the availability of starting materials.

G cluster_0 Synthetic Strategies for Fluorinated Isoindolines cluster_1 Late-Stage Fluorination (LSF) cluster_2 Building Block Approach Start Drug Design Concept LSF_Core Synthesize Isoindoline Core Start->LSF_Core BB_Start Select Fluorinated Precursor (e.g., fluoro-phthalic anhydride) Start->BB_Start LSF_Fluorinate Introduce Fluorine (e.g., Electrophilic/Nucleophilic) LSF_Core->LSF_Fluorinate C-H Activation LSF_Product Fluorinated Isoindoline LSF_Fluorinate->LSF_Product BB_Cyclize Construct Isoindoline Ring (e.g., Reductive Amination) BB_Start->BB_Cyclize Ring Formation BB_Product Fluorinated Isoindoline BB_Cyclize->BB_Product

Caption: High-level comparison of Late-Stage Fluorination vs. Building Block synthetic routes.

Late-Stage Fluorination (LSF)

LSF involves introducing fluorine onto an already assembled isoindoline scaffold. This approach is particularly valuable for structure-activity relationship (SAR) studies, as it allows for the rapid generation of analogs from a common intermediate.

Key Experimental Protocol: Electrophilic Aromatic Fluorination

This protocol describes a representative method for fluorinating an electron-rich isoindoline derivative using an electrophilic fluorinating agent.

  • Dissolution: Dissolve the isoindoline substrate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add the electrophilic fluorinating reagent, such as Selectfluor™ (1.1-1.5 eq), portion-wise at room temperature.[13] The reaction may require a catalyst, such as a Lewis acid, depending on the substrate's reactivity.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired fluorinated isoindoline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Building Block Approach

This strategy involves constructing the isoindoline ring from precursors that already contain the fluorine atom. This is often the most efficient method when the required fluorinated starting materials are commercially available or readily synthesized.

Key Experimental Protocol: Synthesis from a Fluorinated Precursor

This protocol outlines the synthesis of a fluorinated isoindolin-1-one via reductive cyclization of a fluorinated 2-cyanobenzoate.

  • Esterification: Convert a commercially available fluorinated phthalic anhydride to the corresponding methyl 2-cyanobenzoate derivative using standard methods.

  • Reduction & Cyclization: Dissolve the fluorinated methyl 2-cyanobenzoate (1.0 eq) in a protic solvent like ethanol or methanol.

  • Catalyst Addition: Add a reducing agent, such as sodium borohydride (NaBH₄, 2.0-4.0 eq), portion-wise while cooling the reaction in an ice bath. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction typically proceeds for several hours at room temperature or with gentle heating.

  • Work-up: Once the reaction is complete, carefully add water to quench any remaining reducing agent. Acidify the mixture with 1M HCl to pH ~2, which may precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the product with an organic solvent.

  • Purification & Characterization: Recrystallize or purify the crude product by column chromatography. Confirm the structure and purity by NMR and HRMS.

Impact on Physicochemical and Pharmacological Properties

The introduction of fluorine can dramatically alter the drug-like properties of an isoindoline derivative. These changes are often synergistic, leading to a superior overall pharmacological profile.

G cluster_props Physicochemical & PK/PD Effects cluster_outcomes Pharmacological Outcomes Fluorine Strategic Fluorine Substitution Lipophilicity ↑ Lipophilicity Fluorine->Lipophilicity pKa ↓ pKa of Amines Fluorine->pKa Metabolism ↓ Metabolic Oxidation Fluorine->Metabolism Conformation Altered Conformation Fluorine->Conformation Permeability ↑ Membrane Permeability (incl. BBB) Lipophilicity->Permeability Binding ↑ Binding Affinity & Selectivity pKa->Binding HalfLife ↑ Drug Half-Life (t½) Metabolism->HalfLife Conformation->Binding Bioavailability ↑ Oral Bioavailability Permeability->Bioavailability Binding->Bioavailability HalfLife->Bioavailability

Caption: Impact of fluorination on molecular properties and resulting pharmacological benefits.

Data Summary: Property Modulation

The following table summarizes the typical effects of fluorination on key drug properties, drawing on established principles in medicinal chemistry.[3][10][12]

PropertyNon-Fluorinated IsoindolineFluorinated IsoindolineRationale & Consequence
Metabolic Stability Susceptible to C-H oxidationBlocked metabolic siteIncreased half-life and exposure.[8]
LogP (Lipophilicity) ModerateHigherEnhanced membrane permeability.[11]
pKa (of a distal amine) ~8.5 - 9.5~7.5 - 8.5Optimized ionization at physiological pH for improved cell entry and target engagement.[7]
Binding Affinity (Kd) BaselinePotentially Lower (Higher Affinity)Favorable electrostatic or conformational effects can enhance binding to the target protein.[6]
Aqueous Solubility VariableOften LowerCan be a liability; may require formulation strategies if excessively fluorinated.

Case Study: Fluorinated Isoindolinone-Based GCS Inhibitors

A compelling recent example of this strategy is the development of fluorinated isoindolinone-based inhibitors of glucosylceramide synthase (GCS).[14][15] GCS inhibition is a therapeutic approach for Parkinson's Disease, particularly in patients with glycosphingolipid accumulation.[15]

In this program, researchers started with a potent isoindolinone lead compound and systematically introduced fluorine to optimize its properties for central nervous system (CNS) penetration and a lower projected human dose.[14]

Key Findings:

  • Improved Profile: Strategic fluorine substitution led to the discovery of a clinical candidate with a lower projected human dose, minimal efflux by P-glycoprotein (P-gp), and an acceptable safety profile.[14]

  • Rational Design: The optimization effort was guided by computational tools, including calculations of ligand efficiency and electrostatic potentials, to rationalize structure-activity relationships and predict the impact of fluorination.[14]

  • CNS Penetration: The enhanced lipophilicity and optimized properties conferred by fluorine were crucial for achieving the necessary brain penetration for treating a neurological disorder.

This case study exemplifies how the judicious application of fluorine to the isoindoline scaffold can successfully address multiple challenges in drug development, transforming a promising lead into a viable clinical candidate.

Conclusion and Future Outlook

Fluorinated isoindoline derivatives represent a highly valuable and versatile class of molecules for drug discovery. The combination of a privileged heterocyclic core with the powerful, multifaceted effects of fluorine provides a robust platform for developing therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. While challenges such as synthetic accessibility and potential decreases in solubility must be managed, the strategic and rational incorporation of fluorine is a field-proven approach to overcoming common hurdles in lead optimization. Future advancements in late-stage fluorination chemistry will further expand the toolkit available to medicinal chemists, enabling even more precise and efficient exploration of this important chemical space.[16] The continued success of this strategy in generating clinical candidates ensures that fluorinated isoindolines will remain a focal point of research in oncology, neuroscience, and beyond.

References

  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.
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  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Selectfluor-mediated synthesis of isoindoline fused with triazoles under metal-free conditions.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatiz
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed.
  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Source Not Found.
  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
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  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Practice.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
  • Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. ACS Medicinal Chemistry Letters.
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  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • Applications of fluorine-containing amino acids for drug design. PubMed.
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  • Applications of Fluorine in Medicinal Chemistry.

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The Strategic Imperative of Fluorine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the role of fluorine in drug discovery and development. As Senior Application Scientists, our goal is to move beyond mere description and delve into the causal mechanisms and strategic rationale that drive the incorporation of this unique element into therapeutic candidates. The principles outlined herein are designed to be self-validating, grounding theoretical knowledge in practical, field-proven application.

Introduction: Why Fluorine? The Small Atom with an Outsized Impact

Fluorine has become one of the most powerful tools in the medicinal chemist's arsenal.[1] Despite its status as the smallest halogen, its extreme electronegativity (3.98 on the Pauling scale) and the resulting properties of the carbon-fluorine (C-F) bond give it the ability to profoundly influence a molecule's biological profile.[2] Approximately 20-25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its utility in solving complex drug design challenges.[3][4] The strategic placement of fluorine can dramatically alter a compound's metabolic stability, physicochemical properties, binding affinity, and conformation, often converting a challenging lead compound into a viable drug candidate.[5][6] This guide will elucidate the core principles behind these transformations and provide a framework for its rational application.

Diagram: The Multifaceted Influence of Fluorine Substitution

The following diagram illustrates the interconnected effects that arise from incorporating fluorine into a drug candidate, leading to improved pharmacological properties.

cluster_0 Core Strategy cluster_1 Primary Physicochemical Effects cluster_2 Pharmacological Outcomes Fluorine Fluorine Substitution Metabolism Metabolic Shielding (C-F Bond Strength) Fluorine->Metabolism pKa pKa Modulation (Inductive Effect) Fluorine->pKa Lipophilicity Lipophilicity Tuning (Hydrophobicity) Fluorine->Lipophilicity Conformation Conformational Control (Gauche Effect) Fluorine->Conformation PK Improved Pharmacokinetics (Longer Half-life) Metabolism->PK Bioavailability Enhanced Bioavailability & Membrane Permeation pKa->Bioavailability Lipophilicity->Bioavailability Binding Increased Binding Affinity & Selectivity Conformation->Binding Potency Higher Potency PK->Potency Binding->Potency

Caption: Core effects of fluorine substitution on molecular properties and resulting pharmacological benefits.

Part 1: The Physicochemical Impact of Fluorine Substitution

Enhancing Metabolic Stability: The Metabolic Block

One of the most common and impactful applications of fluorine is to block metabolic oxidation.[7] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often at lipophilic C-H bonds, which can lead to rapid clearance and low bioavailability.[2]

Causality: The C-F bond is exceptionally strong (bond dissociation energy ~105-109 kcal/mol) compared to a C-H bond (~98 kcal/mol).[8][9] Replacing a metabolically labile hydrogen with fluorine makes that position highly resistant to enzymatic attack by CYP450s.[10] This strategy is particularly effective at vulnerable positions, such as the para-position of an aromatic ring or a benzylic carbon.[10] For example, in the development of the cholesterol-lowering drug ezetimibe, fluorination was used to block oxidation sites, which contributed to a 50-fold increase in activity over the parent compound.[11][12]

Data Presentation: Impact of Fluorination on Metabolic Stability

Compound PairPosition of FIn Vitro SystemKey FindingReference
Camptothecin AnalogMethylenedioxy group (CH₂) -> Difluoromethylenedioxy (CF₂)Not SpecifiedDifluorination provided metabolic stability, enabling oral administration.[9]
PI3K InhibitorsPyridyl RingNot SpecifiedDifluorination increased oral bioavailability and decreased clearance without losing potency.[1]
EmpagliflozinAryl RingNot SpecifiedFluorine substitution prevented oxidative hydroxylation, crucial for once-daily dosing.[1]
Modulating Lipophilicity and Permeability

Lipophilicity, often measured as logP or logD, is a critical parameter for drug absorption and distribution. A molecule must be sufficiently lipophilic to cross cell membranes, but not so lipophilic that it suffers from poor solubility or high protein binding.[13]

Causality: The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity.[14][15] This can enhance passive membrane permeability and improve oral absorption.[1] For instance, the para-trifluoromethyl group in fluoxetine increases its lipophilicity, which aids in its penetration of the central nervous system to effectively bind the serotonin transporter.[1] However, this effect is not universal. In some contexts, particularly with multiple fluorine substitutions on an aliphatic chain, lipophilicity can decrease.[7] A survey of 293 molecule pairs found that an H-to-F exchange increased the average logD by 0.25 units, but also highlighted cases where it led to a decrease.[16] This context-dependency requires careful experimental validation.

Altering Basicity (pKa) for Optimal Bioavailability

The ionization state of a drug at physiological pH (pKa) is fundamental to its solubility, permeability, and target engagement. Many drugs contain basic amine groups that are protonated at pH 7.4, which can be beneficial for solubility but detrimental for membrane crossing.

Causality: Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby basic functional groups, most notably amines.[1][13] By reducing the basicity, a larger fraction of the drug exists in its neutral, more lipophilic state at physiological pH, which can substantially improve its ability to pass through cellular membranes and increase bioavailability.[2] This modulation is a delicate balance; reducing basicity too much can abolish a critical binding interaction with the target protein.[2]

Influencing Binding Affinity and Conformation

Strategic fluorination can enhance a drug's binding affinity for its target protein through several mechanisms.

  • Direct Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole, cation-dipole, or even weak hydrogen bond-like interactions (C-F---H-X) with residues in the protein's binding pocket.[10]

  • Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule. The "gauche effect," where a polar C-F bond prefers a specific orientation relative to other polar bonds, can stabilize the bioactive conformation required for optimal target engagement.[10][13] For example, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, enhancing the binding affinity of kinase inhibitors.[1]

  • Water Displacement: By increasing the hydrophobicity of a specific region of a ligand, fluorine can favorably displace water molecules from a binding pocket, leading to an entropic gain and stronger binding.[17]

Part 2: Strategic Application in Drug Design

Case Study: Fluoroquinolone Antibiotics

The development of fluoroquinolones like ciprofloxacin and levofloxacin is a classic example of strategic fluorination. The introduction of a single fluorine atom at the C-6 position of the quinolone scaffold had multiple beneficial effects: it enhanced binding affinity to the target bacterial DNA gyrase by up to 17-fold and increased cell penetration, likely due to increased lipophilicity.[1][2] This single atomic substitution broadened the antibacterial spectrum and significantly improved pharmacokinetic properties compared to non-fluorinated analogs.[1]

A Diagnostic Tool: Fluorine-18 in Positron Emission Tomography (PET)

Beyond therapeutics, the isotope fluorine-18 (¹⁸F) is a cornerstone of modern medical diagnostics.[2] ¹⁸F is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for PET imaging.[18][19]

Mechanism: A biologically active molecule is labeled with ¹⁸F and administered to a patient. The molecule accumulates in specific tissues, and as the ¹⁸F decays, it emits positrons. These positrons annihilate with nearby electrons, producing two gamma rays that travel in opposite directions and are detected by the PET scanner.[20] This allows for the three-dimensional visualization of metabolic processes in the body.[21] The most widely used PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), is a glucose analog used to detect tumors, which have high glucose uptake.[20][21]

Part 3: Synthetic & Analytical Considerations

The rational application of fluorine requires robust synthetic methods and precise analytical techniques. Advances in late-stage fluorination now allow chemists to introduce fluorine into complex molecules at a late step in the synthesis, enabling rapid evaluation of structure-activity relationships.[1][22]

Experimental Protocol: Metabolic Stability Screening of a Fluorinated Candidate

This protocol provides a self-validating workflow to assess the metabolic stability of a novel fluorinated compound compared to its non-fluorinated parent.

Objective: To determine the in vitro half-life (t½) and identify major metabolites of a test compound in human liver microsomes (HLM).

Materials:

  • Test Compounds (Fluorinated and Non-fluorinated parent), 10 mM in DMSO

  • Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regeneration System (e.g., Promega NADPH-Regen®)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (LC-MS grade)

  • Internal Standard (IS) solution (e.g., 1 µM Verapamil in ACN)

  • 96-well incubation plate and a clean 96-well collection plate

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube on ice, prepare the HLM master mix. For each 1 mL of master mix, combine 930 µL of phosphate buffer and 50 µL of HLM stock (final concentration 1 mg/mL).

    • Pre-warm the HLM master mix at 37°C for 5 minutes.

  • Initiation of Reaction:

    • To designated wells of the incubation plate, add 198 µL of the pre-warmed HLM master mix.

    • Add 2 µL of the 10 mM test compound stock solution (final concentration 100 µM). Mix gently.

    • Initiate the metabolic reaction by adding 20 µL of the NADPH Regeneration System to each well. This is your T=0 time point for the reaction mixture.

  • Time-Point Sampling:

    • Immediately after adding NADPH (T=0), and at subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot from the incubation well.

    • Quench the reaction by adding the 25 µL aliquot to a well in the collection plate containing 100 µL of ice-cold ACN with the Internal Standard.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer 80 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

    • In parallel, perform a full scan or data-dependent scan to identify potential metabolites, paying close attention to masses corresponding to hydroxylation (+16 Da) or defluorination.

  • Data Analysis & Validation:

    • Plot the natural log of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k.

    • Self-Validation Check: Include a positive control compound with known metabolic liability (e.g., Testosterone) and a negative control (incubation without NADPH) to ensure the system is active and the degradation is enzyme-dependent. The disappearance of the parent compound should be minimal in the negative control.

Diagram: Workflow for Metabolic Stability Screening

A 1. Identify Metabolic 'Hotspot' on Parent Compound B 2. Synthesize Fluorinated Analog (e.g., H -> F at hotspot) A->B C 3. In Vitro Incubation (Human Liver Microsomes + NADPH) B->C D 4. Time-Point Sampling & Quenching (0, 5, 15, 30, 60 min) C->D E 5. Sample Processing (Protein Precipitation & Centrifugation) D->E F 6. LC-MS/MS Analysis (Quantify Parent & Identify Metabolites) E->F G 7. Data Analysis (Calculate Half-Life t½) F->G H 8. Compare Profiles (Fluorinated vs. Non-Fluorinated) G->H

Caption: Experimental workflow for assessing the metabolic stability of a fluorinated drug candidate.

Part 4: Potential Pitfalls and Challenges: The "Dark Side" of Fluorine

While immensely useful, fluorine is not a magic bullet, and its incorporation can present challenges.[1]

  • Chemical Instability: In certain electronic environments, the C-F bond can be surprisingly labile. For example, a fluorine atom positioned beta to a lone pair of electrons (e.g., on an amine or ether) can be susceptible to elimination.[23]

  • Metabolism and Toxicity: Despite its general stability, the C-F bond is not inert. CYP-mediated hydroxylation can still occur at fluorinated carbons, leading to defluorination.[23] The metabolism of certain fluorinated groups, such as a trifluoroethyl moiety, can lead to the formation of toxic metabolites like fluoroacetic acid, which disrupts the Krebs cycle.[9]

  • Unpredictable Property Modulation: As noted with lipophilicity, the effects of fluorine are context-dependent and can sometimes be counterintuitive. A fluorinated motif may lead to unexpected off-target activities or worsen clearance through unforeseen metabolic pathways.[1] Therefore, rational design must be coupled with rigorous empirical testing.

Conclusion

The strategic incorporation of fluorine is a cornerstone of modern drug design, offering a powerful method to fine-tune the critical properties of a therapeutic candidate. By understanding the fundamental physicochemical principles—metabolic blocking, pKa modulation, and conformational control—medicinal chemists can rationally address liabilities related to pharmacokinetics and potency.[1][2] However, success requires a nuanced approach that acknowledges the potential for unexpected outcomes and is supported by robust synthetic strategies and rigorous analytical validation.[23] As our understanding of organofluorine chemistry deepens, the "magic bullet" atom will undoubtedly continue to play a vital role in the development of safer and more effective medicines.[2][6]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI Search.
  • Meanwell, N. A. (2018). The role of fluorine in medicinal chemistry. Taylor & Francis.
  • Jatav, J. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • Pritchard, J. D., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Key, B. D., et al. (1997). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed.
  • Al-Karmi, A. Z. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC - NIH.
  • Fluorine-18 Fludeoxyglucose: A Key Radiotracer in Positron Emission Tomography. (n.d.).
  • Positron emission tomography. (n.d.). Wikipedia.
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  • Organofluorine compounds – Knowledge and References. (n.d.). Taylor & Francis.
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  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
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  • Pritchard, J. D., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
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  • Fluorination Methods for Drug Discovery and Development | Request PDF. (2025). ResearchGate.

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A Technical Guide to the Basic Reactivity of Boc-Protected Isoindolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the synthesis and fundamental reactivity of N-tert-butyloxycarbonyl (Boc)-protected isoindolines. The isoindoline scaffold is a privileged structural motif in medicinal chemistry, and the Boc protecting group offers a robust and versatile handle for its manipulation. This document explores the nuanced role of the Boc group in modulating the reactivity of the isoindoline core, covering key transformations including protection and deprotection strategies, α-lithiation at the heterocyclic ring, and functionalization of the aromatic nucleus through Directed ortho-Metalation (DoM) and Electrophilic Aromatic Substitution (EAS). By explaining the causality behind experimental choices and providing validated protocols, this guide serves as a technical resource for chemists engaged in the synthesis of complex molecules incorporating the isoindoline framework.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline moiety, a bicyclic structure featuring a fused benzene ring and a reduced pyrrolidine ring, is a cornerstone in modern drug discovery. Its rigid, three-dimensional architecture is present in a wide array of natural products and synthetic pharmaceuticals.[1][2] The strategic protection of the isoindoline nitrogen is paramount for controlled, multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is a preferred choice for this role due to its steric bulk and electronic properties. It is stable under a wide range of nucleophilic, basic, and hydrogenolytic conditions, yet can be readily removed under specific acidic or thermal conditions.[3][4] This dual nature makes N-Boc-isoindoline a versatile and highly valuable intermediate for constructing complex molecular architectures.

Synthesis and Protection

The most common route to N-Boc-isoindoline begins with the reduction of phthalimide or related precursors, followed by protection of the resulting secondary amine. A typical and efficient method involves the reaction of isoindoline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: Synthesis of tert-butyl isoindoline-2-carboxylate (N-Boc-isoindoline)
  • Dissolution: Dissolve isoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, typically triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-isoindoline.

Core Reactivity: The Influence of the Boc Group

The Boc group fundamentally alters the reactivity of the isoindoline core in two primary ways:

  • Electronic Effect: The carbonyl group of the carbamate withdraws electron density from the nitrogen atom, reducing its nucleophilicity and basicity. This prevents unwanted side reactions at the nitrogen during subsequent functionalization steps.

  • Steric Hindrance: The bulky tert-butyl group provides significant steric shielding, influencing the regioselectivity of certain reactions.

The interplay of these effects dictates the primary pathways for functionalization, which can be broadly categorized into reactions at the heterocyclic ring and reactions on the aromatic ring.

G cluster_synthesis Synthesis cluster_functionalization Functionalization Pathways cluster_deprotection Deprotection Isoindoline Isoindoline Boc_Iso N-Boc-Isoindoline Isoindoline->Boc_Iso Boc₂O, Base Boc_Iso_F N-Boc-Isoindoline Alpha_Lith α-Lithiation (Heterocyclic Ring) Boc_Iso_F->Alpha_Lith Aromatic_Func Aromatic Ring Functionalization Boc_Iso_F->Aromatic_Func Functionalized Functionalized N-Boc-Isoindoline Alpha_Lith->Functionalized Quench (E⁺) Aromatic_Func->Functionalized EAS or DoM Deprotected Final Product (Free Amine) Functionalized->Deprotected Acid (e.g., TFA, HCl) caption General workflow for synthesis and functionalization.

Caption: General workflow for synthesis and functionalization.

Reactions at the Heterocyclic Ring: α-Lithiation

One of the most powerful methods for functionalizing the isoindoline scaffold is through deprotonation at the carbon atom adjacent (alpha) to the nitrogen. The Boc group is an excellent directing group for this transformation.

Mechanism and Rationale

The process involves treating N-Boc-isoindoline with a strong organolithium base, such as sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like THF.[5] The carbonyl oxygen of the Boc group coordinates to the lithium ion, positioning the base to selectively abstract one of the α-protons. This generates a stabilized α-lithio species, which can then be trapped by a wide range of electrophiles (E⁺).

Caption: Mechanism of α-lithiation and electrophilic quench.

Experimental Protocol: α-Alkylation of N-Boc-Isoindoline
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-isoindoline (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add s-BuLi (1.2 eq, solution in cyclohexane) dropwise via syringe. Stir the solution at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

  • Electrophile Addition: Add the electrophile (e.g., iodomethane, 1.5 eq) dropwise and stir the reaction mixture at -78 °C for an additional 1-3 hours.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Warming & Extraction: Allow the mixture to warm to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Work-up & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Electrophile (E⁺)Product TypeTypical Yield (%)
Alkyl Halides (R-X)α-Alkylated Isoindoline60-85%
Aldehydes/Ketonesα-Hydroxyalkyl Isoindoline70-90%
Carbon Dioxide (CO₂)Isoindoline-1-carboxylic acid55-75%
Disulfides (RSSR)α-Thioether Isoindoline65-80%

Reactions on the Aromatic Ring

Functionalization of the benzo portion of the isoindoline core can be achieved through two main strategies: Directed ortho-Metalation (DoM) and Electrophilic Aromatic Substitution (EAS).

Directed ortho-Metalation (DoM)

Similar to α-lithiation, DoM utilizes the coordinating ability of the Boc group to direct deprotonation, but this time on the aromatic ring.[6][7] The Boc group acts as a powerful Directed Metalation Group (DMG), guiding the organolithium base to abstract a proton from the C7 position, which is ortho to the point of attachment of the heterocyclic ring.[8][9] This provides a highly regioselective route to 7-substituted isoindolines.

Causality: The kinetic acidity of the C7 proton is increased due to the inductive effect and the complex-induced proximity effect (CIPE), where the base is held in close proximity by coordination to the Boc group.[8] This method is often preferred over classical EAS for its predictability and high regioselectivity.[6][10]

Electrophilic Aromatic Substitution (EAS)

In EAS, the entire N-Boc-isoindoline moiety acts as a substituent on the benzene ring. The nitrogen atom, despite being part of a carbamate, can still donate its lone pair of electrons into the aromatic system via resonance, making the ring activated towards electrophilic attack. This directing effect is predominantly for substitution at the para position (C5) relative to the heterocyclic ring attachment point.

Causality: The fused, non-aromatic heterocyclic ring acts as an electron-donating group. The lone pair on the nitrogen activates the aromatic ring, and resonance structures show an increase in electron density at the C5 and C7 positions. Steric hindrance from the heterocyclic ring typically disfavors attack at the C7 (ortho) position, leading to a strong preference for the C5 (para) product.[11][12]

Caption: Regioselectivity of aromatic ring functionalization.

Deprotection Strategies

The removal of the Boc group is a critical final step to unmask the isoindoline nitrogen for further reactions (e.g., N-alkylation, acylation) or to yield the final target molecule. The standard and most reliable method is acid-mediated cleavage.

Protocol: Acidic Deprotection of N-Boc-Isoindoline
  • Dissolution: Dissolve the N-Boc-protected substrate in an appropriate solvent, such as DCM, dioxane, or methanol.

  • Acid Addition: Add a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.

    • A solution of hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically clean and rapid.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The product is often obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

  • Neutralization (Optional): If the free base is required, dissolve the salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate solution or triethylamine) before extraction.

While acidic deprotection is most common, other methods exist for substrates sensitive to strong acid.[3][4][13] These include thermal deprotection or using specific reagent systems like oxalyl chloride in methanol.[3][4]

Conclusion

N-Boc-isoindoline is a pivotal building block in synthetic organic chemistry. The Boc group serves not merely as a passive protecting group but as an active director of reactivity. It enables highly regioselective functionalization at both the α-position of the heterocyclic ring via lithiation and at the C7-position of the aromatic ring through directed ortho-metalation. Concurrently, the electronic nature of the protected amine activates the aromatic ring for predictable electrophilic substitution at the C5-position. A thorough understanding of these reactivity patterns, coupled with robust protocols for protection and deprotection, empowers chemists to strategically and efficiently construct complex, high-value molecules for applications in research, materials science, and drug development.

References

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). Molecules. [Link]

  • The chemistry of isoindole natural products. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]

  • The chemistry of isoindole natural products. (2013). Beilstein Journals. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. [Link]

  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid. (2024). ResearchGate. [Link]

  • Directed ortho metalation. (n.d.). Grokipedia. [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]

  • Directed (ortho) Metallation. (n.d.). University of Liverpool. [Link]

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]

  • Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. (n.d.). University of Bath. [Link]

  • PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. (2014). European Patent Office. [Link]

  • One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N′-benzyl-N,N-dimethylureas. (2005). Chemical Communications. [Link]

  • Heteroaromatic Chemistry LECTURE 7. (n.d.). University of Liverpool. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • CHAPTER-10 ELECTROPHILIC AROMATIC SUBSTITUTION. (n.d.). SlideShare. [Link]

  • 22.4: Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (2014). RSC Publishing. [Link]

  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions). (2021). YouTube. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. [Link]

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Methodological & Application

The Strategic Deployment of Tert-butyl 5-fluoroisoindoline-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated Building Block

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is within this context that tert-butyl 5-fluoroisoindoline-2-carboxylate emerges as a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds.

The isoindoline core is a prevalent motif in a variety of biologically active molecules, including potent enzyme inhibitors. The presence of the fluorine atom at the 5-position provides a strategic tool for medicinal chemists to modulate the electronic properties of the aromatic ring, while the Boc-protected nitrogen allows for controlled and selective functionalization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary utility of this compound lies in its role as a precursor to a variety of substituted 5-fluoroisoindoline derivatives. These derivatives are of particular interest in the development of inhibitors for enzymes such as Poly(ADP-ribose) polymerase (PARP), which are critical targets in oncology.[1][2] The isoindoline scaffold can mimic the nicotinamide moiety of NAD+, leading to competitive inhibition of the PARP enzyme's catalytic site.[1]

The synthetic workflow for leveraging this building block typically involves two key transformations:

  • N-Boc Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine of the isoindoline ring. This free amine is then available for subsequent functionalization.

  • Palladium-Catalyzed Cross-Coupling Reactions: The deprotected 5-fluoroisoindoline can undergo C-N bond formation with various aryl or heteroaryl partners, enabling the construction of complex molecular architectures.

The following sections will provide detailed protocols and mechanistic insights into these critical synthetic steps.

Experimental Protocols and Methodologies

Protocol 1: N-Boc Deprotection of this compound

The removal of the Boc protecting group is a fundamental step to unmask the reactive secondary amine of the isoindoline core. Acid-mediated deprotection using trifluoroacetic acid (TFA) is a common and efficient method.[3][4]

Reaction Scheme:

Boc Deprotection start This compound reagents TFA, DCM product 5-Fluoroisoindoline (TFA salt) reagents->product 0 °C to rt side_products CO2 + Isobutylene

Figure 1: General workflow for the N-Boc deprotection of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound871013-94-4237.27
Dichloromethane (DCM), anhydrous75-09-284.93
Trifluoroacetic acid (TFA)76-05-1114.02

Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To the cooled solution, add trifluoroacetic acid (TFA) (10-20 eq) dropwise over 5-10 minutes. The volume of TFA is often equal to the volume of DCM used.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-4 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA. The resulting residue is the trifluoroacetate salt of 5-fluoroisoindoline.

  • Purification (Optional): The crude salt can often be used directly in the next step. If purification is required, the free base can be obtained by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Causality and Experimental Insights:

  • Choice of Acid: TFA is highly effective for Boc deprotection due to its strength and volatility, which facilitates its removal.[3] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and CO2.[3][5]

  • Anhydrous Conditions: While not strictly necessary for this reaction, using an anhydrous solvent minimizes potential side reactions.

  • Temperature Control: Starting the reaction at 0 °C helps to control any initial exotherm. The reaction is typically efficient at room temperature.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The deprotected 5-fluoroisoindoline is a versatile nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[6] This reaction allows for the formation of N-aryl isoindolines, which are key intermediates in the synthesis of various therapeutic agents.[6]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents start_amine 5-Fluoroisoindoline catalyst Pd Catalyst Ligand start_halide Aryl Halide (Ar-X) product N-Aryl-5-fluoroisoindoline catalyst->product Heat base Base (e.g., NaOt-Bu)

Figure 2: General workflow for the Buchwald-Hartwig amination of 5-fluoroisoindoline.

Materials and Reagents:

ReagentExample CASNotes
5-Fluoroisoindoline (from Protocol 1)685565-15-5 (HCl salt)The free base should be used or generated in situ.
Aryl Halide (e.g., Aryl bromide or chloride)VariesThe reactivity order is typically I > Br > Cl.
Palladium Catalyst (e.g., Pd2(dba)3)51364-51-3Other Pd(0) or Pd(II) precursors can also be used.
Phosphine Ligand (e.g., XPhos, SPhos)VariesBulky, electron-rich ligands are often optimal.[6]
Base (e.g., Sodium tert-butoxide)865-48-5A strong, non-nucleophilic base is required.
Anhydrous Solvent (e.g., Toluene, Dioxane)VariesMust be anhydrous and deoxygenated.

Step-by-Step Protocol:

  • Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Addition of Reactants: Add the 5-fluoroisoindoline (1.1-1.5 eq) and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Experimental Insights:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as those developed by Buchwald and Hartwig, are known to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common choice, but other bases such as potassium phosphate or cesium carbonate can also be effective, depending on the specific substrates.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation, so it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd2(dba)3 (2)XPhos (4)NaOt-Bu (1.5)Toluene10012>90
2-ChloropyridinePd(OAc)2 (3)SPhos (6)K3PO4 (2.0)Dioxane1101880-90

Note: The yields presented are typical for analogous systems and may require optimization for specific substrates.

Conclusion and Future Outlook

This compound is a strategically valuable building block in modern organic synthesis, particularly for applications in medicinal chemistry. Its utility is primarily derived from the fluorinated isoindoline core, which can be readily accessed through straightforward deprotection. The resulting 5-fluoroisoindoline is a versatile intermediate for the construction of complex N-aryl derivatives via robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel therapeutic agents.

References

Application Note: Efficient Cleavage of the Boc Protecting Group from 5-Fluoroisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceuticals and agrochemicals.[1] Its popularity stems from its robustness under a wide range of reaction conditions and its facile, selective removal under acidic conditions.[1] This application note provides a comprehensive guide to the deprotection of tert-butyl 5-fluoroisoindoline-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The 5-fluoroisoindoline scaffold is of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the fluorine atom.[2]

This document will delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, provide detailed, field-proven experimental protocols, and outline the analytical techniques necessary to ensure the successful synthesis of the desired 5-fluoroisoindoline product.

The Chemistry of Boc Deprotection: An Acid-Catalyzed Cascade

The removal of the Boc group is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[3] The reaction proceeds through a well-established acid-catalyzed elimination mechanism. The key steps are as follows:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This initial step activates the carbamate for cleavage.[3]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[3]

  • Amine Protonation: In the acidic reaction medium, the newly liberated amine is protonated by excess TFA to form the corresponding trifluoroacetate salt.[3]

The fate of the tert-butyl cation is an important consideration. It can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or in some cases, lead to unwanted side reactions by alkylating electron-rich aromatic rings or other nucleophilic functional groups within the substrate.[4]

Experimental Protocols

This section outlines a standard and reliable protocol for the deprotection of this compound using trifluoroacetic acid in dichloromethane (DCM).

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Various
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Various
Dichloromethane (DCM)Anhydrous, ≥99.8%Various
Saturated Sodium Bicarbonate Solution (aq.)-Lab Prepared
Brine (Saturated NaCl solution, aq.)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVarious
Diethyl EtherReagent GradeVarious
Hydrochloric Acid (HCl) in Diethyl Ether2.0 MVarious
Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood.[5][6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5] In case of skin contact, flush the affected area immediately with copious amounts of water.[6]

Deprotection Procedure:
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common and effective reaction condition is a 1:1 mixture of DCM and TFA.[7]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve during neutralization.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-fluoroisoindoline as a free base.

  • Salt Formation (Optional but Recommended for Stability and Handling):

    • Dissolve the crude free base in a minimal amount of diethyl ether.

    • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 5-fluoroisoindoline hydrochloride as a stable solid.

Visualizing the Workflow

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_salt Salt Formation (Optional) start Dissolve Boc-5-fluoroisoindoline in anhydrous DCM cool Cool to 0 °C start->cool add_tfa Add TFA (10-20 eq) cool->add_tfa stir Stir at RT for 1-3h add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Dissolve & Neutralize (aq. NaHCO₃) concentrate->neutralize extract Extract & Dry neutralize->extract concentrate_final Concentrate extract->concentrate_final dissolve_ether Dissolve in Et₂O concentrate_final->dissolve_ether add_hcl Add HCl in Et₂O dissolve_ether->add_hcl precipitate Filter & Dry add_hcl->precipitate precipitate->end 5-Fluoroisoindoline Hydrochloride

Caption: Experimental workflow for the deprotection of this compound.

Analytical Characterization

Confirmation of the successful deprotection and assessment of the product's purity are critical. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most telling sign of a successful deprotection is the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.5 ppm. The appearance of a signal for the N-H proton of the isoindoline (which may be broad and its chemical shift concentration-dependent) and characteristic shifts for the aromatic and benzylic protons will confirm the formation of the desired product.

  • ¹³C NMR: In the ¹³C NMR spectrum, the signals corresponding to the quaternary carbon and the methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively) will be absent in the product spectrum.

Expected ¹H NMR (CDCl₃) for 5-Fluoroisoindoline: The spectrum is expected to show signals for the aromatic protons, with splitting patterns influenced by the fluorine atom, and two singlets or an AB quartet for the two sets of benzylic protons.

Expected ¹³C NMR (CDCl₃) for 5-Fluoroisoindoline: The spectrum will show characteristic signals for the aromatic carbons, with C-F coupling constants, and a signal for the benzylic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool to confirm the identity of the product. Electrospray ionization (ESI) is a suitable method.

  • Starting Material (this compound): Expected [M+H]⁺ = 238.12.

  • Product (5-Fluoroisoindoline): Expected [M+H]⁺ = 138.07.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient amount of TFA. Short reaction time. Low reaction temperature.Increase the equivalents of TFA. Extend the reaction time and continue monitoring. Allow the reaction to proceed at room temperature.
Side Product Formation Alkylation of the aromatic ring by the tert-butyl cation.While less common for isoindoline, consider adding a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.
Low Yield after Work-up Loss of the volatile free base during concentration. Incomplete extraction.Convert the product to its hydrochloride salt, which is a more stable and less volatile solid. Perform multiple extractions with a suitable organic solvent.
Product is an Oil or Gummy Solid Residual solvent or impurities.Purify the product by column chromatography on silica gel or by recrystallization. Conversion to the hydrochloride salt often yields a crystalline solid.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a straightforward and high-yielding transformation that provides access to the valuable 5-fluoroisoindoline building block. By understanding the reaction mechanism, adhering to the detailed protocol, and employing rigorous analytical characterization, researchers can confidently and efficiently synthesize this key intermediate for their drug discovery and development programs. The formation of the hydrochloride salt is highly recommended to improve the handling and stability of the final product.

References

  • 5-FLUORO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE | CAS 685565-15-5. (n.d.). Retrieved from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Trifluoroacetic Acid SOP. (n.d.). Retrieved from [Link]

  • LCSS: TRIFLUOROACETIC ACID. (n.d.). Retrieved from [Link]

  • How can I deprotect esters using TFA? - ResearchGate. (2015, September 23). Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • 5-FLUOR-1,3-DIHYDROISOINDOL - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 5-Fluoroisoindoline hydrochloride | CAS 685565-15-5 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Retrieved from [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with Tert-butyl 5-fluoroisoindoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Arylisoindolines

In the landscape of modern drug discovery and materials science, the isoindoline scaffold is a privileged heterocyclic motif. Its rigid, bicyclic structure provides a valuable framework for presenting functional groups in a defined three-dimensional space. Specifically, the functionalization at the 5-position with aryl or heteroaryl moieties via carbon-carbon bond formation opens a vast chemical space for generating novel molecular entities. These 5-arylisoindoline derivatives are integral to the development of therapeutics, agrochemicals, and advanced materials.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging C(sp²)-C(sp²) bonds.[2][3] Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives, making it an indispensable tool for medicinal and process chemists.[4][5]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of tert-butyl 5-halo-isoindoline-2-carboxylates, with a particular focus on the 5-fluoro derivative's reactivity profile. We will delve into the mechanistic underpinnings, explain the rationale behind reagent selection, and offer a comprehensive, field-proven protocol for researchers engaged in the synthesis of these valuable compounds.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the tert-butyl 5-halo-isoindoline-2-carboxylate. This is often the rate-determining step and results in a Pd(II) intermediate. The presence of an electron-withdrawing fluorine atom on the aromatic ring can increase the electrophilicity of the carbon center, potentially facilitating this step compared to non-fluorinated analogues.

  • Transmetalation: A base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[3]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired 5-arylisoindoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product tert-Butyl 5-Aryl-isoindoline-2-carboxylate (Ar-Ar') TM_Complex->Product ArX tert-Butyl 5-halo-isoindoline-2-carboxylate (Ar-X) ArX->OA_Complex ArB Ar'-B(OH)₂ + Base ArB->OA_Complex

Figure 2: Step-by-Step Experimental Workflow for the Suzuki Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add tert-butyl 5-bromoisoindoline-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Under an inert atmosphere, add degassed 1,2-dimethoxyethane and degassed water to achieve a typical concentration of 0.1-0.2 M with respect to the isoindoline starting material (e.g., in a 4:1 or 5:1 ratio of DME:water).

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw technique (3 cycles).

  • Catalyst Addition: Under a positive flow of argon, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting and Optimization

Table 2: Common Issues and Recommended Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature.1. Use a fresh batch of catalyst or a more active pre-catalyst (e.g., a Buchwald G2 or G3 pre-catalyst with SPhos). 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase the temperature to 100-120 °C (microwave irradiation can also be beneficial).
Protodeboronation 1. Boronic acid instability. 2. Reaction temperature is too high or reaction time is too long. 3. Presence of excess water or protic sources.1. Use the corresponding boronic ester (e.g., pinacol ester) which is more stable. 2. Lower the reaction temperature and monitor carefully for completion. 3. Use anhydrous solvents and a non-aqueous base system (e.g., KF in anhydrous dioxane).
Homocoupling 1. Presence of oxygen. 2. Use of a Pd(II) source without a reducing agent.1. Ensure thorough degassing of all solvents and the reaction mixture. Maintain a strict inert atmosphere. 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions promote in-situ reduction of the Pd(II) pre-catalyst.
Boc-Deprotection 1. Excessively harsh basic conditions. 2. High temperatures for prolonged periods.1. Use a milder base such as K₂CO₃ or Na₂CO₃. 2. Attempt the reaction at a lower temperature, potentially with a more active catalyst system to compensate.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and highly adaptable method for the synthesis of 5-aryl-isoindoline-2-carboxylate derivatives. By carefully selecting a robust catalyst system, such as Pd(dppf)Cl₂, and optimizing the base and solvent conditions, researchers can efficiently access a diverse range of compounds crucial for drug discovery and materials science. The protocol provided herein serves as a validated starting point, and the accompanying troubleshooting guide offers a logical framework for overcoming common synthetic challenges.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. Available at: [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. Available at: [Link]

  • Sharma, R., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6599. Available at: [Link]

  • Nolan, S. P., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (29), 3094-3096. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Singh, U. P., & Singh, R. P. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 99. Available at: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Available at: [Link]

  • The Organic Chemist. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 5-formyl-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]

  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 396-432. Available at: [Link]

  • Fuwa, H., & Sasaki, M. (2009). Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies. The Journal of Organic Chemistry, 74(1), 212–221. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157. Retrieved from [Link]

  • Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 94(12), 2295. Available at: [Link]

  • Google Patents. (n.d.). WO 2014/093566 A1.
  • Kumar, A., et al. (2018). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. New Journal of Chemistry, 42(15), 12635-12646. Available at: [Link]

  • Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(47), 10305-10310. Available at: [Link]

  • Al-Majid, A. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226. Available at: [Link]

  • Malmström, J. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]

  • Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(40), 11059-11066. Available at: [Link]

  • Bellina, F., et al. (2010). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ChemInform, 41(42). Available at: [Link]

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Application Notes and Protocols: Synthesis of Bioactive Molecules Using Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fluorinated isoindoline scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of bioactive molecules, including potent enzyme inhibitors and targeted therapeutics. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][3] Tert-butyl 5-fluoroisoindoline-2-carboxylate serves as a versatile and highly valuable building block for the synthesis of these complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the isoindoline nitrogen, while being amenable to mild deprotection conditions, and the fluorine substituent provides a key modulation point for tuning physicochemical properties.[4][5]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on transition metal-catalyzed cross-coupling reactions and subsequent elaborations. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel therapeutics.

Physicochemical Properties and Reactivity Profile

This compound is a white to off-white solid with a molecular weight of 237.27 g/mol . The key structural features that dictate its reactivity are the Boc-protected secondary amine, the fluorinated aromatic ring, and the benzylic C-H bonds of the isoindoline core.

PropertyValueSource
Molecular Formula C13H16FNO2[6]
Molecular Weight 237.27 g/mol [6]
Appearance White to off-white solid[6]
Boiling Point 310.0±42.0 °C (Predicted)[6]
Density 1.180±0.06 g/cm3 (Predicted)[6]

The electron-withdrawing nature of the fluorine atom at the 5-position influences the electron density of the aromatic ring, impacting its susceptibility to electrophilic and nucleophilic aromatic substitution, as well as directing palladium-catalyzed C-H activation reactions. The Boc group, while sterically demanding, provides excellent protection and can be readily removed under acidic conditions.

Core Synthetic Applications and Protocols

This section details key synthetic transformations utilizing this compound as a pivotal starting material for the construction of complex bioactive molecules, including precursors to potent kinase and PARP inhibitors.

Palladium-Catalyzed C-H Arylation: A Gateway to Substituted Isoindolines

Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic scaffolds.[7] The isoindoline core, particularly at the C4 and C6 positions, is amenable to palladium-catalyzed C-H arylation, providing a direct route to novel analogs. The fluorine atom at the C5 position can influence the regioselectivity of this transformation.

Protocol 1: Palladium-Catalyzed ortho-Arylation of this compound

This protocol describes a general procedure for the direct arylation of the C4-position of the isoindoline ring system, a common transformation in the synthesis of complex heterocyclic compounds.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Starting Material, Aryl Halide, Catalyst, Ligand, and Base in a dry reaction vessel. evac Evacuate and backfill with an inert gas (e.g., Argon). start->evac solvent Add anhydrous solvent via syringe. evac->solvent heat Heat the reaction mixture at the specified temperature with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Filter through celite and wash with organic solvent. cool->filter concentrate Concentrate the filtrate in vacuo. filter->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify

Caption: General workflow for Pd-catalyzed C-H arylation.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PCy₃ (0.1 mmol, 10 mol%).

  • Add K₂CO₃ (2.0 mmol) to the tube.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic layers with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated product.

Expected Outcome and Rationale:

This reaction typically provides the C4-arylated product in moderate to good yields. The choice of a bulky, electron-rich phosphine ligand like PCy₃ is crucial for promoting the C-H activation step.[8] The carbonate base facilitates the deprotonation of the C-H bond, and a polar aprotic solvent like DMF is generally effective for this transformation.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

For instances where direct C-H activation is not feasible or for the synthesis of analogs from a halogenated isoindoline precursor, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming C-C bonds. This reaction is particularly useful for coupling with aryl- or heteroarylboronic acids.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated 5-Fluoroisoindoline Derivative

This protocol outlines the coupling of a bromo-substituted 5-fluoroisoindoline with a boronic acid, a key step in the synthesis of various kinase inhibitors.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Halogenated Isoindoline, Boronic Acid, Palladium Catalyst, Ligand, and Base in a reaction vessel. solvent Add a mixture of organic solvent and aqueous base. start->solvent degas Degas the mixture by sparging with an inert gas. solvent->degas heat Heat the reaction mixture to reflux with vigorous stirring. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Extract with an organic solvent. cool->extract wash Wash the organic layer with water and brine. extract->wash dry Dry over anhydrous sulfate, filter, and concentrate. wash->dry purify Purify by flash column chromatography. dry->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Tert-butyl 5-fluoro-X-bromoisoindoline-2-carboxylate (where X is C4 or C6)

  • Aryl- or heteroarylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve Tert-butyl 5-fluoro-X-bromoisoindoline-2-carboxylate (1.0 mmol) and the boronic acid (1.5 mmol) in a mixture of 1,4-dioxane (8 mL) and 2M aqueous Na₂CO₃ (2 mL).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the solution.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the coupled product.

Expected Outcome and Rationale:

The Suzuki coupling is a highly reliable reaction that generally proceeds in high yields. Pd(dppf)Cl₂ is a robust catalyst for a wide range of substrates. The aqueous base is essential for the activation of the boronic acid in the catalytic cycle.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, particularly for the synthesis of arylamines.[1][4] This reaction is critical for introducing nitrogen-containing heterocycles or primary/secondary amines onto the isoindoline scaffold.

Protocol 3: Buchwald-Hartwig Amination with a Heterocyclic Amine

This protocol details the coupling of a halogenated 5-fluoroisoindoline with a nitrogen-containing heterocycle, a common step in the synthesis of various bioactive compounds.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Halogenated Isoindoline, Amine, Palladium Precatalyst, Ligand, and Base in a sealed tube. evac Evacuate and backfill with an inert gas. start->evac solvent Add anhydrous solvent. evac->solvent heat Heat the reaction mixture in a sealed tube. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Filter through celite and rinse with solvent. cool->filter concentrate Concentrate the filtrate. filter->concentrate purify Purify by flash column chromatography. concentrate->purify

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • Tert-butyl 5-fluoro-X-bromoisoindoline-2-carboxylate

  • Heterocyclic amine (e.g., pyrazole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a sealable reaction tube, add Tert-butyl 5-fluoro-X-bromoisoindoline-2-carboxylate (1.0 mmol), the heterocyclic amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • Add Cs₂CO₃ (1.5 mmol) to the tube.

  • Seal the tube, then evacuate and backfill with argon.

  • Add anhydrous toluene (5 mL).

  • Heat the reaction mixture at 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Expected Outcome and Rationale:

This amination should proceed efficiently to give the desired N-arylated product. The choice of a bidentate ligand like Xantphos is often beneficial for the coupling of heterocyclic amines.[2] Cesium carbonate is a strong base that is effective in this transformation.

Boc Deprotection: Unveiling the Core Scaffold

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to reveal the free isoindoline nitrogen. This is typically achieved under acidic conditions.

Protocol 4: Acid-Mediated Boc Deprotection

This protocol describes a standard and efficient method for the deprotection of the Boc-protected isoindoline.

Workflow Diagram:

G cluster_reaction Deprotection cluster_workup Work-up dissolve Dissolve the Boc-protected compound in an organic solvent. add_acid Add a strong acid (e.g., TFA or HCl in dioxane). dissolve->add_acid stir Stir at room temperature. add_acid->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor concentrate Concentrate the reaction mixture in vacuo. monitor->concentrate precipitate Triturate with diethyl ether to precipitate the salt. concentrate->precipitate isolate Isolate the product by filtration. precipitate->isolate

Caption: General workflow for Boc deprotection.

Materials:

  • Boc-protected isoindoline derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure using TFA:

  • Dissolve the Boc-protected isoindoline derivative (1.0 mmol) in DCM (5 mL).

  • Add TFA (5 mL) to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.

  • The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base.

Procedure using HCl in Dioxane:

  • Dissolve the Boc-protected isoindoline derivative (1.0 mmol) in a minimal amount of DCM or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (5 mL, 20 mmol).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the hydrochloride salt may form.

  • Concentrate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation if necessary, and collect the solid by filtration.

Expected Outcome and Rationale:

Both methods are highly effective for Boc deprotection. TFA is a strong acid that cleaves the Boc group readily, while HCl in dioxane is another common and effective reagent. The choice between them may depend on the compatibility of other functional groups in the molecule and the desired salt form of the product.

Application in the Synthesis of Bioactive Molecules: A Case Study Approach

The protocols described above can be strategically combined to synthesize complex bioactive molecules. For instance, the synthesis of precursors to Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors or Poly (ADP-ribose) polymerase (PARP) inhibitors often involves the construction of a core scaffold that can be derived from this compound.

Conceptual Synthetic Pathway to a Kinase Inhibitor Scaffold:

G A This compound B C-H Bromination A->B NBS, AIBN C Tert-butyl 4-bromo-5-fluoroisoindoline-2-carboxylate B->C D Suzuki Coupling with Heteroarylboronic Acid C->D Pd(dppf)Cl2, Na2CO3 E Tert-butyl 4-(heteroaryl)-5-fluoroisoindoline-2-carboxylate D->E F Boc Deprotection E->F TFA or HCl/Dioxane G 4-(Heteroaryl)-5-fluoroisoindoline F->G H Coupling with a Carboxylic Acid G->H EDC, HOBt I Final Kinase Inhibitor Analog H->I

Caption: A conceptual synthetic route to a kinase inhibitor scaffold.

This conceptual pathway illustrates how a sequence of C-H functionalization (or direct use of a halogenated starting material), Suzuki coupling, and Boc deprotection can lead to a key intermediate that can be further elaborated into a final drug candidate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in C-H arylation Incomplete reaction; catalyst deactivation; poor substrate reactivity.Increase reaction time and/or temperature; screen different palladium catalysts and ligands; ensure anhydrous conditions.
Poor reproducibility in Suzuki coupling Inactive boronic acid; inefficient catalyst; presence of oxygen.Use fresh boronic acid or convert to the corresponding boronate ester; ensure thorough degassing of the reaction mixture.
Side reactions in Buchwald-Hartwig amination Hydrodehalogenation of the starting material; double amination.Use a bulkier ligand to prevent double amination; optimize the base and solvent.
Incomplete Boc deprotection Insufficient acid; acid-labile functional groups present.Increase the amount of acid or reaction time; consider milder deprotection methods if other sensitive groups are present.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. The protocols and guidelines presented herein provide a solid foundation for its effective utilization in medicinal chemistry and drug discovery programs. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, enables the efficient construction of complex molecular architectures from this readily available starting material.

References

Application Notes and Protocols: Tert-butyl 5-fluoroisoindoline-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the myriad of fluorinated building blocks, Tert-butyl 5-fluoroisoindoline-2-carboxylate has emerged as a particularly valuable synthon for the construction of complex heterocyclic systems destined for a range of therapeutic applications.

The isoindoline core itself is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates.[1] The introduction of a fluorine atom at the 5-position of the isoindoline ring system modulates the electronic properties of the aromatic ring, potentially enhancing interactions with target proteins.[2] The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen provides a stable yet readily cleavable handle for subsequent synthetic manipulations, making it an ideal intermediate for library synthesis and lead optimization.

This application note provides a comprehensive overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of oncology agents, particularly PARP and kinase inhibitors. Detailed protocols for key synthetic transformations are provided to guide researchers in the effective use of this versatile building block.

Core Applications in Oncology Drug Discovery

The 5-fluoroisoindoline scaffold is a key structural motif in a variety of bioactive molecules, particularly in the development of inhibitors of enzymes crucial to cancer cell proliferation and survival.

A Key Building Block for Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition has proven to be a successful therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. Several approved PARP inhibitors feature complex heterocyclic cores, and the synthesis of these molecules often relies on versatile building blocks.

While a direct synthesis of an approved drug from this compound is not prominently documented in publicly available literature, the structural similarity to key intermediates in the synthesis of potent PARP inhibitors like Talazoparib underscores its potential. The synthesis of Talazoparib involves a fluorinated phthalazinone core, which can be conceptually derived from a fluoroisoindoline precursor.[2][3] This highlights the value of 5-fluoroisoindoline derivatives as synthons for accessing this important class of anticancer agents.

The general synthetic strategy involves the deprotection of the Boc group, followed by a series of transformations to construct the fused heterocyclic system characteristic of many PARP inhibitors.

Scaffold for Kinase Inhibitor Synthesis

Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors represent a major class of targeted cancer therapies. The isoindoline scaffold can serve as a versatile template for the design of kinase inhibitors, with the aromatic ring providing a platform for substitution to achieve desired interactions within the ATP-binding pocket of the target kinase.

The fluorine substituent at the 5-position can engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity. The synthetic utility of this compound allows for the facile introduction of diverse functionalities at various positions of the isoindoline core through established cross-coupling methodologies.

Key Synthetic Transformations and Protocols

The utility of this compound in drug discovery is predicated on its ability to undergo a variety of chemical transformations. The following section details protocols for key reactions.

Protocol 1: Boc Deprotection of this compound

The removal of the Boc protecting group is a critical first step in many synthetic sequences. Acid-mediated deprotection is the most common method.

  • Objective: To generate 5-fluoroisoindoline, which can then be used in subsequent coupling or derivatization reactions.

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of substrate).

    • To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

    • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-fluoroisoindoline.

    • The crude product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • TFA/DCM: This is a standard and highly effective reagent system for Boc deprotection. TFA is a strong acid that readily cleaves the tert-butyl carbamate, while DCM is a good solvent for both the starting material and the product salt.[4]

  • Neutralization: Careful neutralization with a weak base like sodium bicarbonate is essential to quench the excess acid and to isolate the free amine product.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. This reaction can be used to introduce aryl or heteroaryl substituents at the 5-position of the isoindoline core, assuming a suitable halo-isoindoline precursor. While the starting material is fluorinated, for the purpose of demonstrating a Suzuki reaction, we will consider a hypothetical 5-bromo-isoindoline derivative.

  • Objective: To synthesize 5-aryl-isoindoline derivatives.

  • Reagents and Materials:

    • Tert-butyl 5-bromo-isoindoline-2-carboxylate (as a representative substrate)

    • Arylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask, add Tert-butyl 5-bromo-isoindoline-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), [Pd(dppf)Cl₂] (0.05 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • [Pd(dppf)Cl₂]: This is a robust and versatile catalyst for Suzuki couplings, often effective for a wide range of substrates.[5]

  • K₂CO₃: A common and effective base for activating the boronic acid for transmetalation.[6]

  • Dioxane/Water: This solvent system is widely used for Suzuki reactions as it effectively dissolves both the organic and inorganic reagents.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. Similar to the Suzuki coupling, this would typically be performed on a halo-substituted isoindoline.

  • Objective: To synthesize 5-(amino)-isoindoline derivatives.

  • Reagents and Materials:

    • Tert-butyl 5-bromo-isoindoline-2-carboxylate (as a representative substrate)

    • Amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene (anhydrous)

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

    • Evacuate and backfill the flask with nitrogen or argon.

    • Add anhydrous toluene, followed by Tert-butyl 5-bromo-isoindoline-2-carboxylate (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃/XPhos: This catalyst system is highly effective for a broad range of Buchwald-Hartwig aminations, including those with challenging substrates.[7][8]

  • NaOtBu: A strong, non-nucleophilic base commonly used in this reaction to facilitate the deprotonation of the amine.[7]

  • Toluene: Anhydrous toluene is a standard solvent for this reaction, providing a suitable reaction medium for the catalytic cycle.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 871013-94-4
Molecular Formula C₁₃H₁₆FNO₂
Molecular Weight 237.27 g/mol
Appearance White to off-white solid
Boiling Point 310.0 ± 42.0 °C (Predicted)
Density 1.180 ± 0.06 g/cm³ (Predicted)

Data sourced from publicly available chemical supplier information.

Visualizations

Synthetic_Utility A This compound B 5-Fluoroisoindoline A->B Boc Deprotection (Protocol 1) C N-Arylated/Alkylated 5-Fluoroisoindolines B->C N-Functionalization (e.g., Reductive Amination, Alkylation) D PARP Inhibitor Scaffolds C->D Annulation/ Cyclization E Kinase Inhibitor Scaffolds C->E Further Derivatization

Caption: Synthetic pathways from this compound.

Cross_Coupling_Strategy cluster_0 Core Modification Strategy A Tert-butyl 5-bromo-isoindoline-2-carboxylate (Hypothetical Precursor) B Suzuki-Miyaura Coupling (Protocol 2) A->B C Buchwald-Hartwig Amination (Protocol 3) A->C D 5-Aryl-isoindoline Derivatives B->D E 5-Amino-isoindoline Derivatives C->E

Sources

Application Note and Protocol: Trifluoroacetic Acid-Mediated N-Deprotection of Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Boc Protection and Deprotection in Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1][2] Its widespread use stems from its ability to mask the nucleophilicity of amines, preventing unwanted side reactions, while being readily cleavable under specific acidic conditions.[1][2] The N-deprotection of Boc-protected amines is a critical step in multi-step syntheses, revealing the amine for subsequent functionalization.

This application note provides a detailed protocol for the N-deprotection of tert-butyl 5-fluoroisoindoline-2-carboxylate, a substrate of interest due to the prevalence of the fluoroisoindoline scaffold in medicinal chemistry. The protocol focuses on the use of trifluoroacetic acid (TFA), a common and highly effective reagent for Boc removal.[2][3][4]

Safety First: Handling Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong, corrosive acid that requires careful handling in a well-ventilated fume hood.[5][6][7][8][9] All personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.[7][8][9] An emergency eyewash station and safety shower should be readily accessible.[6][7][9] Dispose of TFA waste according to institutional and local regulations for hazardous materials.[5][7]

Experimental Protocol: N-Deprotection of this compound

This protocol outlines the acid-catalyzed removal of the Boc protecting group using TFA in dichloromethane (DCM).

Materials and Reagents:
  • This compound (Starting Material)

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Ninhydrin stain

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. For sensitive substrates, cool the solution to 0 °C in an ice bath.[4]

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common reagent ratio is a 20-50% solution of TFA in DCM.

  • Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10] For TLC analysis, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material.[10] The appearance of a new, lower spot that stains with ninhydrin (indicating a primary or secondary amine) signifies product formation.[10]

  • Reaction Completion: The reaction is typically complete within 1-4 hours at room temperature.[11]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]

    • To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM 2-3 times.[4]

    • Dissolve the residue in DCM and carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution.[4][10]

    • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[4][10]

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 5-fluoroisoindoline. The product can be further purified by column chromatography if necessary.

Experimental Workflow Diagram

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve Starting Material in DCM Add_TFA Add Trifluoroacetic Acid Start->Add_TFA Cool to 0°C (optional) Stir Stir at Room Temperature Add_TFA->Stir Monitor Monitor by TLC/HPLC Stir->Monitor 1-4 hours Evaporate Evaporate Solvent & Excess TFA Monitor->Evaporate Reaction Complete Neutralize Neutralize with NaHCO₃ Evaporate->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry over Na₂SO₄ Wash->Dry Isolate Filter & Concentrate Dry->Isolate Product 5-Fluoroisoindoline Isolate->Product

Caption: Experimental workflow for the N-deprotection of this compound.

Mechanism of TFA-Mediated Boc Deprotection

The acid-catalyzed cleavage of the Boc group proceeds through a well-established three-step mechanism:[3][4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[3][4]

  • Carbocation Formation: This protonation renders the group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][4] The newly deprotected amine is then protonated by the excess TFA in the mixture to form its trifluoroacetate salt.[3][4]

The tert-butyl cation generated during the reaction is a reactive species and can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or polymerize.[3]

Reaction Mechanism Diagram

Boc_Deprotection_Mechanism cluster_products Byproducts Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine (TFA Salt) Carbamic_Acid->Free_Amine - CO₂ CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the TFA-mediated N-deprotection of Boc-protected amines.

ParameterTypical Range/ValueNotes
Substrate Concentration 0.1 - 0.5 MHigher concentrations may require more efficient stirring.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can accelerate the reaction but may affect acid-sensitive functional groups.[12]
Reaction Temperature 0 °C to Room TemperatureMost deprotections proceed efficiently at room temperature.[4] For sensitive substrates, starting at 0 °C is recommended.[4]
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS for completion.[10]
Yield >90%Yields are typically high but can be affected by substrate and purification method.

Troubleshooting and Self-Validation

A self-validating protocol includes methods for monitoring and addressing potential issues.

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient acid or reaction time.[4] The concentration of TFA can be increased, or the reaction can be allowed to stir for a longer period. The rate of Boc cleavage can exhibit a second-order dependence on the acid's concentration.[4]

  • Side Reactions: The tert-butyl cation generated can sometimes react with electron-rich aromatic rings or other nucleophilic functional groups. The addition of a scavenger, such as anisole or thioanisole, can help to mitigate these side reactions by trapping the carbocation.[4]

  • Product Identification: The identity and purity of the final product should be confirmed by analytical techniques such as:

    • NMR Spectroscopy: ¹H and ¹³C NMR will show the disappearance of the tert-butyl signal (a singlet at ~1.5 ppm in ¹H NMR) and the appearance of the N-H proton signal.

    • Mass Spectrometry: LC-MS or direct infusion MS will confirm the molecular weight of the deprotected product.

    • IR Spectroscopy: The disappearance of the carbamate C=O stretch (around 1680-1720 cm⁻¹) and the appearance of N-H stretching bands (for primary amines, two bands around 3300-3500 cm⁻¹) can be observed.[13]

References

Functionalization of the isoindoline core of Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Strategic Functionalization of the Isoindoline Core

A Technical Guide for Researchers on the Derivatization of Tert-butyl 5-fluoroisoindoline-2-carboxylate

Introduction

The isoindoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, making it a cornerstone in medicinal chemistry and drug discovery. This compound, in particular, serves as a versatile starting material. The presence of the fluorine atom offers a unique modulation of electronic properties and metabolic stability, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be easily removed under acidic conditions.[3][4]

This guide provides a detailed exploration of key strategies for the functionalization of the this compound core. We will delve into the mechanistic rationale behind various synthetic transformations, offering detailed, field-tested protocols for researchers in organic synthesis and drug development. The focus is on providing a practical framework for creating diverse libraries of isoindoline derivatives for downstream applications.

Core Concepts: Reactivity of the 5-Fluoroisoindoline Scaffold

The reactivity of the aromatic ring in this compound is governed by the interplay of its substituents.

  • The Fused Pyrrolidine Ring: The electron-donating nature of the nitrogen atom, even when protected as a carbamate, activates the aromatic ring towards electrophilic substitution. It primarily directs incoming electrophiles to the ortho and para positions relative to the fusion points, namely C4 and C6.

  • The Fluorine Atom (at C5): As a halogen, fluorine is an ortho, para-directing group due to lone pair donation, yet it is deactivating overall due to its strong inductive electron-withdrawing effect.[5][6]

  • The N-Boc Group: The Boc group is crucial for directing metalation. The carbonyl oxygen can coordinate with organolithium reagents, directing deprotonation to the adjacent C7 position in a process known as Directed ortho-Metalation (DoM).

This electronic landscape allows for selective functionalization at the C4, C6, and C7 positions, providing distinct vectors for chemical diversification.

Caption: Regioselectivity of the 5-fluoroisoindoline core.

Key Functionalization Strategies

Directed ortho-Metalation (DoM) and Borylation at C7

The most reliable method for functionalizing the C7 position is through Directed ortho-Metalation (DoM). The carbamate group acts as a powerful directed metalation group (DMG), coordinating to an organolithium base and facilitating the regioselective deprotonation of the adjacent aromatic proton. The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles, most notably boronic esters to install a versatile boronate handle for subsequent cross-coupling reactions.[7]

Causality Behind Experimental Choices:

  • Base: sec-Butyllithium (s-BuLi) is often preferred over n-BuLi due to its higher basicity and reduced tendency for nucleophilic addition.

  • Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential to solvate the lithium species and prevent quenching of the organolithium reagent.

  • Temperature: Reactions are conducted at -78 °C (dry ice/acetone bath) to prevent side reactions and decomposition of the thermally sensitive aryllithium intermediate.

  • Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) is a common choice for borylation, as it readily reacts with the aryllithium to form a stable pinacol boronate ester.

Protocol 1: Lithiation-Borylation at the C7 Position

Materials:

  • This compound

  • Anhydrous diethyl ether (Et₂O)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Et₂O (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add s-BuLi (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange is often observed. Stir the mixture at -78 °C for 1-2 hours.

  • Borylation: Add i-PrOBPin (1.5 eq) dropwise to the reaction mixture.

  • Warming: Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel, add water and Et₂O. Separate the layers. Extract the aqueous layer twice more with Et₂O.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield Tert-butyl 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

The introduction of a halide or boronate ester onto the isoindoline core opens the door to a vast array of powerful palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for forming C-C, C-N, and C-O bonds.

G Start This compound DoM DoM (Lithiation-Borylation) Protocol 1 Start->DoM Halogenation Electrophilic Halogenation (e.g., NBS, ICl) Start->Halogenation C7_Bpin C7-Boronate Ester Derivative DoM->C7_Bpin C4_6_Halide C4/C6-Halide Derivative Halogenation->C4_6_Halide Suzuki Suzuki Coupling (C-C Bond) C7_Bpin->Suzuki C4_6_Halide->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond) C4_6_Halide->Buchwald Sonogashira Sonogashira Coupling (C-C Alkyne Bond) C4_6_Halide->Sonogashira Aryl_Alkene Aryl or Vinyl Substituted Isoindoline Suzuki->Aryl_Alkene Amine Amine Substituted Isoindoline Buchwald->Amine Alkyne Alkyne Substituted Isoindoline Sonogashira->Alkyne

Caption: General functionalization workflow.

The Suzuki-Miyaura reaction is a highly versatile method for coupling an organoboron species with an organic halide or triflate.[8][9] Starting from the C7-boronate ester (from Protocol 1) or a halogenated isoindoline, a wide range of aryl, heteroaryl, or vinyl groups can be introduced.

Protocol 2: Suzuki-Miyaura Coupling of a C7-Boronate Ester

Materials:

  • Tert-butyl 5-fluoro-7-(pinacolboronate)isoindoline-2-carboxylate

  • Aryl or vinyl halide (e.g., 4-bromotoluene) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2-3 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a Schlenk flask, add the C7-boronate ester (1.0 eq), aryl halide (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (1,4-Dioxane/Water) via cannula.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

CatalystLigandBaseSolventTemp (°C)Typical YieldsReference
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₃PO₄ (2 eq)1,4-Dioxane/H₂O80-100Good to Excellent[10]
Pd(PPh₃)₄ (3-5 mol%)---K₂CO₃ (2 eq)Toluene/EtOH/H₂O90Good[8]
Pd(dppf)Cl₂ (3 mol%)---Na₂CO₃ (3 eq)DMF/H₂O80Good to Excellent[11]

This reaction enables the coupling of an aryl halide with a primary or secondary amine, a critical transformation for introducing functionalities common in pharmaceuticals.[12] The choice of palladium precursor and, crucially, the phosphine ligand is key to achieving high efficiency.[13][14]

G cluster_cycle center Pd(0)Ln A Oxidative Addition B Ar-Pd(II)-(X)Ln A->B Ar-X C Ligand Exchange B->C HNR'R'' D Ar-Pd(II)-(NR'R'')Ln C->D -HX E Reductive Elimination D->E E->center Ar-NR'R'' F Ar-NR'R'' (Product) G Ar-X (Aryl Halide) H HNR'R'' (Amine) I Base J HX + Base-H+

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol 3: Buchwald-Hartwig Amination of a C4/C6-Halogenated Isoindoline

Materials:

  • Halogenated this compound (e.g., 4-bromo derivative)

  • Amine (e.g., morpholine) (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos or BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃) (1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Setup: In a glovebox, add the aryl halide (1.0 eq), base (e.g., NaOt-Bu, 1.4 eq), palladium precursor, and ligand to a Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox, establish an inert atmosphere, and add the anhydrous solvent, followed by the amine (1.2 eq) via syringe.

  • Heating: Heat the reaction mixture to 90-110 °C. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and quench with water.

  • Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine organics, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a dual-catalyst system of palladium and copper(I).[15][16]

Protocol 4: Sonogashira Coupling of a C4/C6-Halogenated Isoindoline

Materials:

  • Halogenated this compound (e.g., 6-iodo derivative)

  • Terminal alkyne (e.g., phenylacetylene) (1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) salt (e.g., CuI) (3-10 mol%)

  • Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

Procedure:

  • Setup: To a Schlenk flask, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous triethylamine, followed by the terminal alkyne (1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography.

Post-Functionalization: N-Boc Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the free secondary amine. This is typically achieved under acidic conditions.[17]

Causality Behind Experimental Choices:

  • Acid: Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are most common. TFA is potent and reactions are often complete at room temperature.[4] HCl is often supplied as a solution in dioxane or diethyl ether.

  • Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and dissolves most organic substrates.[3]

  • Scavengers: The deprotection generates a tert-butyl cation, which can alkylate nucleophilic sites on the molecule. A scavenger like triethylsilane or anisole can be added to trap this cation.

Protocol 5: N-Boc Deprotection

Materials:

  • N-Boc protected isoindoline derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the N-Boc protected isoindoline (1.0 eq) in DCM (0.1-0.2 M).

  • Acid Addition: Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Extraction: Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected isoindoline, which can be purified further if necessary.

Analytical Characterization

Confirmation of successful functionalization relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for structural elucidation. The appearance of new signals in the aromatic region and the disappearance of the proton at the functionalized position in ¹H NMR are key indicators.[18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound, thereby verifying its elemental composition.

Safety and Handling

  • Organolithium Reagents (s-BuLi): These reagents are pyrophoric and will ignite spontaneously on contact with air or moisture.[19][20] They must be handled under an inert atmosphere (N₂ or Ar) using proper syringe and cannula techniques. Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[21][22] Keep a Class D fire extinguisher or powdered lime nearby for quenching spills.[23]

  • Palladium Catalysts: Palladium compounds are toxic heavy metals. Avoid inhalation of dust and skin contact. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Acids (TFA, HCl): These are highly corrosive. Handle with care in a fume hood, wearing gloves and safety glasses.

References

  • Recent Advances in the Direct Functionalization of Isoindolinones for the Synthesis of 3,3‐Disubstituted Isoindolinones. Advanced Synthesis & Catalysis. Available at: [Link]

  • Synthesis of functionalized isoindolinones 7.12 and 7.14. ResearchGate. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Semantic Scholar. Available at: [Link]

  • Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. Available at: [Link]

  • Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]

  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. Available at: [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine. Available at: [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside. Available at: [Link]

  • Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. J&K Scientific. Available at: [Link]

  • Tips to Safely and Effectively Use Organolithium Compounds. J&K Scientific. Available at: [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic-chemistry.org. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • A mild and selective method for N-Boc deprotection. ElectronicsAndBooks.com. Available at: [Link]

  • Lithiation- Borylation in Synthesis. University of Bristol. Available at: [Link]

  • Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Lithiation-borylation methodology and its application in synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • The electrochemical characterization of functionalized isoindolinones. Queen's University Belfast Research Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. StuDocu. Available at: [Link]

  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. University of Minnesota. Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

  • Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. National Institutes of Health (NIH). Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Springer. Available at: [Link]

  • Electrophilic aromatic substitution. chemeurope.com. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Highly Enantioselective Synthesis of Tertiary Boronic Esters and their Stereospecific Conversion to other Functional Groups and. University of Bristol. Available at: [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Royal Society of Chemistry. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: Polyethylene Glycol (PEG) as a Versatile Building Block for PROTAC® Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1][2][3] This guide provides an in-depth exploration of Polyethylene Glycol (PEG) chains as versatile, advantageous, and synthetically accessible building blocks for PROTAC linkers. Detailed protocols for the modular synthesis, purification, and characterization of PEG-containing PROTACs are provided to empower researchers in their drug discovery efforts.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule is a heterobifunctional chimera comprising three essential components: a "warhead" that engages the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][2] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the prerequisite for subsequent polyubiquitination and proteasomal degradation of the target.[1][4]

Far from being a passive spacer, the linker is an active and critical component that dictates the PROTAC's overall performance.[3][] Its length, rigidity, composition, and attachment points profoundly impact:

  • Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to orient the two proteins into a productive conformation for ubiquitin transfer.[1][6][7]

  • Physicochemical Properties: PROTACs are often large molecules that suffer from poor solubility and cell permeability. The linker's chemical nature can mitigate these issues.[8][9]

  • Pharmacokinetics (PK): The linker influences the metabolic stability and overall in vivo behavior of the PROTAC.[8]

This guide focuses on the strategic use of PEG-based building blocks, which have become one of the most common motifs in PROTAC design to address these challenges.[2][10]

The Strategic Advantage of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units and offer a unique combination of properties that make them highly desirable for PROTAC development.[3][8]

Key Advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for formulation, bioavailability, and compatibility with biological systems.[8][9]

  • Optimized Flexibility: PEG linkers provide significant conformational flexibility, allowing the PROTAC to adopt multiple orientations. This increases the probability of achieving the specific geometry required for a stable and productive ternary complex.[3][6]

  • Biocompatibility and Low Immunogenicity: PEG is well-established in the pharmaceutical field for its excellent biocompatibility and ability to reduce the immunogenicity of conjugated molecules.

  • Synthetic Tractability: Bifunctional PEG building blocks of various discrete lengths are commercially available or can be synthesized, allowing for the systematic and modular construction of PROTAC libraries to screen for optimal linker length.[10][11]

The choice of linker length is a critical parameter that must be empirically optimized for each POI-E3 ligase pair to achieve maximal degradation potency (DC50) and extent of degradation (Dmax).[4][6]

PROTAC Synthesis: A Modular Approach Using PEG Building Blocks

The synthesis of a PEG-based PROTAC is a convergent process where the three components—POI ligand, E3 ligase ligand, and a bifunctional PEG linker—are coupled sequentially.[6] This section outlines common coupling chemistries and provides detailed, generalized protocols.

Common Coupling Chemistries

Amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" are two of the most robust and widely used reactions for assembling PROTACs.

  • Amide Coupling (e.g., HATU-mediated): This is a highly reliable method for connecting a carboxylic acid on one component to an amine on another. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for high efficiency, fast kinetics, and minimizing racemization of chiral centers.[12][13]

  • Click Chemistry (CuAAC): This reaction forms a stable triazole ring by coupling a terminal alkyne with an azide. It is highly specific, high-yielding, and tolerant of a wide range of functional groups, making it ideal for late-stage conjugation.[][15][16]

Visualization of the Synthetic Workflow

The following diagram illustrates a typical modular workflow for synthesizing a PROTAC using a bifunctional PEG linker building block.

G cluster_0 Component Preparation cluster_1 Stepwise Conjugation cluster_2 Final Product A POI Ligand (with -COOH or Alkyne) F Step 2: Couple Intermediate to POI Ligand (e.g., Click Chemistry) A->F B Bifunctional PEG Linker (e.g., H₂N-PEG-N₃) D Step 1: Couple Linker to E3 Ligand (e.g., Amide Coupling) B->D C E3 Ligase Ligand (with -NH₂ or -COOH) C->D E Intermediate: E3 Ligand-PEG-N₃ D->E E->F G Final PROTAC: POI-Linker-E3 Ligand F->G H Purification & Characterization (HPLC, LC-MS, NMR) G->H

Caption: General workflow for the modular synthesis of PROTACs.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Coupling of Amine-PEG-Linker to a Carboxylic Acid-Functionalized Ligand (e.g., E3 Ligase Ligand)

This protocol describes the HATU-mediated coupling of a generic amine-terminated PEG linker to a ligand bearing a carboxylic acid.

Materials:

  • Carboxylic acid-functionalized ligand (1.0 equivalent)

  • Amine-functionalized PEG linker (e.g., H₂N-PEG₄-Azide) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)[12]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Preparation: Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid-functionalized ligand (1.0 eq) and the amine-functionalized PEG linker (1.1 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq) to the solution.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise to the reaction mixture.[12]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours.[12]

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ligand-PEG conjugate.

Protocol 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the coupling of the azide-functionalized intermediate from Protocol 1 with an alkyne-functionalized POI ligand.

Materials:

  • Azide-functionalized Ligand-PEG intermediate (1.0 equivalent)

  • Alkyne-functionalized POI ligand (1.0 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.3 equivalents)

  • Solvent system (e.g., DMF/H₂O or t-BuOH/H₂O)

Procedure:

  • Dissolution: Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a suitable solvent mixture (e.g., DMF/H₂O 4:1).

  • Catalyst Addition: Add an aqueous solution of sodium ascorbate (0.3 eq), followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).[17]

  • Reaction: Stir the reaction vigorously at room temperature for 4-12 hours. The formation of a green/brown color indicates the presence of Cu(I).

  • Monitoring (Self-Validation): Monitor reaction completion by LC-MS.

  • Work-up: Dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude final PROTAC is purified by reversed-phase preparative HPLC.[18]

Purification and Characterization

Achieving high purity (>95%) is critical for accurate biological evaluation. A multi-step purification and characterization workflow is essential.[18][19]

Purification Workflow

G A Crude PROTAC from Work-up B Reversed-Phase Preparative HPLC A->B C Fraction Collection (UV-Monitored) B->C D Purity Check of Fractions (Analytical LC-MS) C->D E Pool Pure Fractions (>95%) D->E F Lyophilization E->F G Pure PROTAC Solid F->G

Caption: A typical purification workflow for a final PROTAC compound.

Analytical Characterization

Comprehensive characterization is required to confirm the identity, purity, and structure of the final PROTAC.[20]

Technique Purpose Expected Outcome
Analytical HPLC Determine purity and retention time.A single major peak with >95% purity.[18]
LC-MS Confirm molecular weight.The observed mass should correspond to the calculated mass of the PROTAC.[18]
High-Resolution MS (HRMS) Determine the exact mass and elemental formula.Provides high confidence in the elemental composition (e.g., < 5 ppm mass error).[20]
¹H and ¹³C NMR Confirm the chemical structure and integrity.The spectra should show all expected signals with correct integrations and chemical shifts corresponding to the PROTAC structure.[18]

Conclusion and Best Practices

The linker is a pivotal component in PROTAC design, and PEG-based building blocks offer a powerful and versatile solution to many of the challenges associated with developing effective protein degraders.[1] Their ability to enhance solubility and provide conformational flexibility makes them a strategic choice for researchers.[6][9]

Key Takeaways for Researchers:

  • Modularity is Key: Employ a modular synthetic strategy to efficiently build libraries of PROTACs with varying PEG linker lengths.

  • Empirical Optimization: The optimal linker is target-dependent and must be determined empirically. Synthesizing a matrix of linkers (e.g., PEG2, PEG4, PEG6) is a standard and necessary practice.[6]

  • Rigorous Characterization: Do not underestimate the importance of purification and thorough analytical characterization. Impurities can lead to misleading biological data.

  • Validate Each Step: Use in-process controls like TLC and LC-MS to monitor each synthetic step, ensuring the integrity of intermediates before proceeding.

By leveraging the strategic advantages of PEG linkers and adhering to robust synthetic and analytical protocols, researchers can accelerate the design and development of novel and potent PROTAC therapeutics.

References

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Key Advantages of Using PEG Linkers in PROTAC Synthesis. [Link]

  • NIH PMC. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. [Link]

  • NIH PMC. Click chemistry in the development of PROTACs. [Link]

  • ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I)-cataylzed alkyneeazide cycloaddition (CuAAC). [Link]

  • Royal Society of Chemistry. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. [Link]

  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. [Link]

  • NIH PMC. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon (C-C) bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of complex organic molecules, particularly biaryls, which are prevalent structural motifs in pharmaceuticals and functional materials.[1][2][3] Its widespread adoption in both academic research and industrial applications, especially in drug discovery and development, stems from its mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively low-toxicity boronic acid reagents.[2][4][5] This technical guide provides an in-depth exploration of the experimental procedures for coupling reactions with boronic acids, with a focus on the practical application of the Suzuki-Miyaura reaction.

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][6] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a Pd(II) intermediate.[2][3] The reactivity of the organic halide decreases in the order of I > OTf > Br > Cl.[3]

  • Transmetalation: In this key step, the organic group from the organoboron species (R²) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid, making it more nucleophilic and facilitating the ligand exchange on the palladium center.[8][9][10]

  • Reductive Elimination: The final step of the cycle is the reductive elimination from the cis-diorganopalladium(II) complex, which forms the new C-C bond in the desired product (R¹-R²) and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Trans Transmetalation PdII_A->Trans [R²B(OH)₃]⁻ PdII_B R¹-Pd(II)L₂-R² Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² Optimization_Workflow start Define Substrates (Aryl Halide & Boronic Acid) screen_catalyst Screen Pd Catalyst & Ligand start->screen_catalyst screen_base Screen Base screen_catalyst->screen_base Select best catalyst/ligand screen_solvent Screen Solvent System screen_base->screen_solvent Select best base optimize_temp Optimize Temperature & Time screen_solvent->optimize_temp Select best solvent analyze Analyze Results (Yield, Purity) optimize_temp->analyze analyze->screen_catalyst Low yield or side products end Final Optimized Protocol analyze->end High yield & purity

Sources

Application Note: Strategic Incorporation of the 5-Fluoroisoindoline Moiety for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindoline scaffold is a privileged motif in medicinal chemistry, and its strategic fluorination offers a powerful tool to modulate key pharmacological properties. This guide provides a comprehensive overview of the rationale and methodologies for incorporating the 5-fluoroisoindoline moiety into target molecules. We will explore the significant advantages conferred by the fluorine atom, detail robust synthetic protocols for both the building block and its subsequent coupling, and present methods for analytical validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination to optimize lead compounds.

The Strategic Value of the 5-Fluoroisoindoline Moiety

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1][2] Over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its utility.[3] When incorporated into the isoindoline core at the 5-position, fluorine imparts several critical benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Placing fluorine on the aromatic ring can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[1][3]

  • Modulation of Basicity (pKa): Fluorine is a highly electronegative atom. Its electron-withdrawing nature can lower the pKa of the isoindoline nitrogen. This subtle tuning of basicity can be crucial for optimizing interactions with biological targets or improving cell permeability by reducing the proportion of the protonated species at physiological pH.

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.[3] This can lead to a significant increase in binding affinity and potency.

  • Improved Lipophilicity: Strategic fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve absorption and distribution.[1][3]

The 5-fluoroisoindoline moiety thus serves as a versatile bioisostere for other functional groups, offering a unique combination of steric and electronic properties to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic profiles of a drug candidate.[4][5]

Synthesis of the 5-Fluoroisoindoline Building Block

Reliable access to the 5-fluoroisoindoline hydrochloride salt is the crucial first step. While commercially available from several vendors[2][6][7][8], an in-house synthesis can be achieved via a two-step reduction process starting from 5-fluoro-1H-isoindole-1,3(2H)-dione.

Protocol 2.1: Synthesis of 5-Fluoroisoindoline

Reaction Scheme: 5-Fluoro-1H-isoindole-1,3(2H)-dione → 5-Fluoroisoindoline

Materials:

  • 5-Fluoro-1H-isoindole-1,3(2H)-dione

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 4 M solution in 1,4-dioxane

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 5-fluoro-1H-isoindole-1,3(2H)-dione (1.0 eq).

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add the 1 M solution of BH₃·THF (3.0 eq) dropwise via a syringe.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C). Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of a 1 M HCl solution until gas evolution ceases.

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. To the resulting residue, add DCM and 1 M NaOH solution to neutralize the acid and basify the aqueous layer to pH > 10.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-fluoroisoindoline free base as an oil or solid.

  • Salt Formation (Optional): For improved stability and handling, dissolve the free base in a minimal amount of DCM or diethyl ether and add a 4 M solution of HCl in dioxane dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain 5-fluoroisoindoline hydrochloride.

Scientist's Note: The reduction of the phthalimide is a robust but highly exothermic reaction. Careful, slow addition of the borane reagent at 0 °C is critical to control the reaction rate and ensure safety.

Core Incorporation Methodologies

Once the 5-fluoroisoindoline building block is obtained, it can be incorporated into a target scaffold, typically by forming a C-N bond between the isoindoline nitrogen and an aromatic or heteroaromatic ring.

Protocol 3.1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C(sp²)-N bonds.[9][10] This reaction couples the 5-fluoroisoindoline with an aryl halide or triflate.

Reaction Scheme: Ar-X + 5-Fluoroisoindoline → Ar-(5-Fluoroisoindoline) (where X = Br, I, OTf)

Materials:

  • Aryl or heteroaryl halide/triflate (1.0 eq)

  • 5-Fluoroisoindoline hydrochloride (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Toluene or 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide/triflate, 5-fluoroisoindoline hydrochloride, Pd(OAc)₂, XPhos, and the base under an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle (3 times).

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction time can vary from 4 to 24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-aryl-5-fluoroisoindoline.

Causality Note: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It facilitates the rate-limiting reductive elimination step of the catalytic cycle, enabling the coupling of a sterically hindered secondary amine like isoindoline and allowing for the use of less reactive aryl chlorides in some cases.[11][12]

Table 1: Representative Conditions for Buchwald-Hartwig Amination
Aryl Halide (Ar-X)BaseLigandSolventTemp (°C)Typical Yield
4-BromotolueneNaOtBuXPhosToluene100>90%
2-ChloropyridineCs₂CO₃XPhosDioxane11075-85%
3-IodoanisoleNaOtBuBINAPToluene90>85%
4-Trifluoromethoxyphenyl triflateK₂CO₃DPPFDioxane10070-80%
Protocol 3.2: Reductive Amination

Reductive amination is an alternative strategy to form an alkyl-nitrogen bond, coupling 5-fluoroisoindoline with an aldehyde or ketone.[13][14] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ.

Reaction Scheme: R-CHO + 5-Fluoroisoindoline → R-CH₂-(5-Fluoroisoindoline)

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 5-Fluoroisoindoline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone and 5-fluoroisoindoline in DCM.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

  • Stirring: Continue stirring at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Drying and Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[15] It is less reactive towards the starting carbonyl compound than other hydrides like sodium borohydride, reducing the formation of alcohol side products.

Visualization of Key Workflows

General Synthetic Strategy

G cluster_0 Phase 1: Building Block Synthesis cluster_1 Phase 2: Incorporation into Scaffold Start 5-Fluoro- phthalimide BuildingBlock 5-Fluoroisoindoline (Core Moiety) Start->BuildingBlock Reduction (Protocol 2.1) ArylHalide Aryl/Heteroaryl Halide or Triflate Aldehyde Aldehyde/ Ketone Coupled Target Molecule with 5-Fluoroisoindoline Core ArylHalide->Coupled Buchwald-Hartwig (Protocol 3.1) Aldehyde->Coupled Reductive Amination (Protocol 3.2)

Caption: Overall workflow for incorporating the 5-fluoroisoindoline moiety.

Buchwald-Hartwig Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition amine_adduct Amine Coordination Complex pd_complex->amine_adduct Ligand Exchange amido_complex Pd(II) Amido Complex amine_adduct->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product hx [Base-H]⁺X⁻ amido_complex->hx arx Ar-X arx->pd_complex amine R₂NH (5-Fluoroisoindoline) amine->amine_adduct base Base base->amine_adduct

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Analytical Characterization

Confirmation of the successful synthesis and incorporation of the 5-fluoroisoindoline moiety relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the isoindoline core will show characteristic signals. The benzylic protons (-CH₂-N- and Ar-CH₂-) typically appear as singlets or multiplets in the 4.0-5.0 ppm range. Aromatic protons will be split by the fluorine atom, exhibiting characteristic coupling constants (JHF).

    • ¹⁹F NMR: This is a crucial technique for confirming the presence of fluorine.[16] A single resonance is expected for the 5-fluoro substituent. The chemical shift is highly sensitive to the electronic environment and can provide valuable information about the success of the coupling reaction.[17] For aryl fluorides, the chemical shift typically appears between -100 and -125 ppm relative to CFCl₃.[18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product, matching the calculated exact mass.

Table 2: Expected Analytical Data for 5-Fluoroisoindoline
AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ ~7.1-6.8 (m, 3H, Ar-H), 4.15 (s, 4H, CH₂), 2.0 (br s, 1H, NH)
¹⁹F NMR (CDCl₃, 376 MHz)δ ~ -118 to -122 ppm
MS (ESI+) for C₈H₉FN⁺m/z (M+H)⁺ Calculated: 138.0719; Found: 138.0721

Conclusion

The 5-fluoroisoindoline moiety is a high-value building block for modern medicinal chemistry. Its incorporation can significantly improve the metabolic stability, binding affinity, and overall pharmacokinetic profile of a drug candidate. The synthetic protocols outlined in this note, particularly the robust Buchwald-Hartwig amination and reductive amination methods, provide reliable and versatile pathways for researchers to access these valuable compounds. Careful execution of these protocols, coupled with rigorous analytical validation, will empower scientists to strategically leverage fluorine chemistry in the pursuit of novel therapeutics.

References

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Synthetic Routes to Derivatives of Tert-butyl 5-fluoroisoindoline-2-carboxylate: A Guide to Scaffolding for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The 5-fluoroisoindoline moiety is a privileged scaffold in modern medicinal chemistry, combining the conformational rigidity of the isoindoline core with the unique physicochemical properties imparted by fluorine. The strategic introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] This guide provides a comprehensive overview of robust synthetic strategies for accessing derivatives of tert-butyl 5-fluoroisoindoline-2-carboxylate, a key building block for creating diverse chemical libraries. We present detailed, field-proven protocols for the synthesis of the core structure and its subsequent functionalization through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, empowering researchers in drug development to harness the potential of this valuable scaffold.

Introduction: The Strategic Value of the 5-Fluoroisoindoline Scaffold

The isoindoline core is a structural motif found in a variety of pharmacologically active compounds.[3] Its bicyclic structure provides a defined three-dimensional geometry that can be exploited for precise ligand-receptor interactions. The incorporation of fluorine, a bioisostere of hydrogen with high electronegativity and a small atomic radius, is a well-established strategy in drug design to modulate key molecular properties.[4][5] Specifically, the C-F bond can:

  • Enhance Metabolic Stability: By blocking sites of oxidative metabolism.

  • Modulate pKa: Lowering the pKa of nearby functional groups, which can improve bioavailability.

  • Increase Binding Affinity: Through favorable electrostatic and hydrogen bonding interactions with protein targets.

The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen offers stability under a wide range of reaction conditions, particularly those involving bases and nucleophiles, while allowing for straightforward deprotection under acidic conditions to enable further diversification at the nitrogen atom.[6][7] This combination of features makes this compound an exceptionally versatile starting material for building libraries of novel compounds for screening and lead optimization.

Synthesis of the Core Scaffold: this compound

While this compound is commercially available, an understanding of its synthesis from basic starting materials is crucial for custom isotopic labeling or large-scale production. A reliable two-step sequence starting from 4-fluorophthalimide is outlined below.

Logical Workflow for Core Scaffold Synthesis

A 4-Fluorophthalimide (Starting Material) B Step 1: Reduction (e.g., Zn/HCl or BH3·THF) A->B Reduction of imide carbonyls C 5-Fluoroisoindoline (Intermediate) B->C D Step 2: Boc Protection (Boc)2O, Base C->D Nucleophilic attack on Boc anhydride E This compound (Final Product) D->E

Caption: Workflow for the synthesis of the core scaffold.

Protocol 2.1: Synthesis of 5-Fluoroisoindoline

This protocol describes the reduction of 4-fluorophthalimide. Zinc-mediated reduction is often effective for this transformation.

  • Materials: 4-Fluorophthalimide, Zinc dust (fine), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Dichloromethane (DCM), Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of 4-fluorophthalimide (1.0 eq) in water, add zinc dust (4.0-5.0 eq).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add concentrated HCl dropwise, maintaining the internal temperature below 20 °C. The addition is exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture again in an ice bath and carefully basify to pH > 12 by the slow addition of concentrated NaOH solution.

    • Extract the aqueous slurry with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-fluoroisoindoline, which can often be used in the next step without further purification.

Protocol 2.2: Boc-Protection to Yield this compound

This procedure utilizes di-tert-butyl dicarbonate ((Boc)₂O) for the efficient protection of the secondary amine.[7]

  • Materials: Crude 5-fluoroisoindoline, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude 5-fluoroisoindoline (1.0 eq) in DCM.

    • Add a base, such as triethylamine (1.2 eq) or an aqueous solution of NaHCO₃.

    • Add (Boc)₂O (1.1 eq) portion-wise or as a solution in DCM.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC/LC-MS.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Synthetic Strategies for Derivatization

The primary avenues for derivatizing the core scaffold involve functionalization of the aromatic ring. The key positions for substitution are C4, C6, and C7. The directing effects of the fluorine atom (ortho, para-directing) and the annulated ring must be considered to predict regioselectivity.[8]

cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Specific Methods & Intermediates cluster_3 Final Products Core Tert-butyl 5-fluoroisoindoline-2-carboxylate EAS Electrophilic Aromatic Substitution (EAS) Core->EAS Metal Metal-Catalyzed Cross-Coupling Core->Metal Bromination Bromination (NBS) -> Bromo-derivative EAS->Bromination Acylation Friedel-Crafts Acylation EAS->Acylation Borylation C-H Borylation -> Boronate Ester Metal->Borylation Halogenation Halogenation for Coupling Metal->Halogenation Alkyl Alkyl Derivatives Bromination->Alkyl e.g., via lithiation Acyl Acyl Derivatives Acylation->Acyl Aryl Aryl Derivatives (Suzuki) Borylation->Aryl Suzuki Coupling Halogenation->Aryl Suzuki Coupling Amine Amine Derivatives (Buchwald-Hartwig) Halogenation->Amine Buchwald-Hartwig Amination

Caption: Key strategies for derivatizing the core scaffold.

Strategy 1: Electrophilic Aromatic Substitution (EAS)

EAS reactions allow for the direct introduction of functional groups onto the aromatic ring.[9][10] The fluorine atom at C5 is a moderately deactivating but ortho-, para-director. Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions. Steric hindrance from the isoindoline ring may favor substitution at the C6 position.

Protocol 3.1.1: Regioselective Bromination

Introduction of a bromine atom is a gateway to a multitude of cross-coupling reactions.

  • Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent. The resulting bromo-derivative is a versatile handle for palladium-catalyzed reactions.

  • Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve the starting material (1.0 eq) in acetonitrile.

    • Add NBS (1.05 eq) in one portion.

    • Stir the reaction at room temperature for 6-24 hours, protecting the reaction from light. Monitor by TLC/LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with aqueous sodium thiosulfate solution, followed by water and brine.

    • Dry the organic layer (MgSO₄), filter, and concentrate.

    • Purify by flash chromatography to isolate the major regioisomer, likely tert-butyl 6-bromo-5-fluoroisoindoline-2-carboxylate.

Strategy 2: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation.[5][11] These methods offer broad functional group tolerance and predictable reactivity.

3.2.1. Suzuki-Miyaura Coupling

This reaction couples an organoboron species with an aryl halide or triflate, making it ideal for synthesizing biaryl structures.[12][13] The protocol below assumes the use of the bromo-derivative prepared in Protocol 3.1.1.

Protocol 3.2.1: Synthesis of 6-Aryl-5-fluoroisoindoline Derivatives

  • Rationale: The Suzuki coupling provides a modular and highly reliable method for installing a wide variety of aryl and heteroaryl groups.[14]

  • Materials: tert-Butyl 6-bromo-5-fluoroisoindoline-2-carboxylate (1.0 eq), desired Arylboronic acid or pinacol ester (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq), Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water).

  • Procedure:

    • In a reaction vessel, combine the bromo-derivative, the boronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, or until starting material is consumed (monitor by LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over MgSO₄.

    • Filter, concentrate, and purify the residue by flash column chromatography to yield the desired biaryl product.

3.2.2. Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, providing access to anilines, N-aryl heterocycles, and related structures.[15][16]

Protocol 3.2.2: Synthesis of 6-Amino-5-fluoroisoindoline Derivatives

  • Rationale: This protocol enables the introduction of primary or secondary amines, which are common functionalities in bioactive molecules and can serve as points for further diversification.

  • Materials: tert-Butyl 6-bromo-5-fluoroisoindoline-2-carboxylate (1.0 eq), desired amine (1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), Phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%), Strong non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

  • Procedure:

    • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base under an inert atmosphere.

    • Add the bromo-derivative and the anhydrous solvent.

    • Add the amine coupling partner.

    • Seal the vessel and heat to 90-110 °C for 8-24 hours. Monitor progress by LC-MS.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic phase over MgSO₄, filter, concentrate, and purify by flash chromatography.

Summary of Representative Derivatization Reactions

The following table summarizes expected outcomes for the protocols described above, providing a comparative overview for experimental planning.

Protocol Reagents Product Type Typical Yield Range Key Considerations
3.1.1 NBS, MeCN6-Bromo-derivative70-90%Protect from light; regioselectivity should be confirmed by NMR.
3.2.1 Arylboronic acid, Pd(PPh₃)₄, K₂CO₃6-Aryl-derivative65-95%Requires inert atmosphere; boronic acid quality is critical.[13]
3.2.2 Amine, Pd₂(dba)₃/Xantphos, NaOt-Bu6-Amino-derivative60-85%Requires strictly anhydrous conditions and inert atmosphere.[17]

Conclusion

The synthetic routes detailed in this guide offer a robust and versatile platform for the synthesis and derivatization of this compound. By leveraging predictable electrophilic aromatic substitution and powerful palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel 5-fluoroisoindoline analogues. These compounds are primed for biological evaluation and hold significant potential for the discovery of next-generation therapeutics. The provided protocols are designed to be self-validating and serve as a strong foundation for further exploration in medicinal chemistry and drug development programs.

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  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Lecturio. (n.d.). Aromatic Compounds and Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Yamai, Y., et al. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 97(1), 475. Available at: [Link]

  • Li, J., et al. (2023). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Available at: [Link]

  • Cîrcu, V., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 11(11), 1334. Available at: [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2616-2624. Available at: [Link]

  • Szostak, M., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2616-2624. Available at: [Link]

  • Google Patents. (2015). Method for preparing 5-fluorouracil. CN104447576A.
  • Ma, L. X., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 566-571. Available at: [Link]

  • Espacenet. (n.d.). Method of preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 5-fluoroisoindoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. We will move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

The synthesis of this compound typically involves the protection of the secondary amine of 5-fluoroisoindoline with a tert-butyloxycarbonyl (Boc) group. While seemingly straightforward, success hinges on the quality of the starting material and the precise control of the reaction conditions. This guide is structured to address challenges at each stage of this process.

Overall Synthetic Workflow

The transformation follows a logical two-step process: obtaining the free amine from its common salt form and subsequent protection. Understanding the flow is the first step in troubleshooting.

G A 5-Fluoroisoindoline Hydrochloride B Free-Basing / Neutralization A->B Aqueous Base (e.g., NaHCO3) C 5-Fluoroisoindoline (Free Amine) B->C D Boc Protection Reaction (Boc)2O, Base, Solvent C->D Key Reaction Step E Tert-butyl 5-fluoroisoindoline-2-carboxylate D->E G cluster_0 Troubleshooting Logic Start Low Yield or Impure Product Check_SM Is Starting Material Pure & Free-Based? Start->Check_SM Check_Cond Are Reaction Conditions Optimal? Check_SM->Check_Cond Yes Fix_SM Action: Re-purify or Perform Free-Base Step Check_SM->Fix_SM No Check_Purify Is Purification Method Appropriate? Check_Cond->Check_Purify Yes Fix_Cond Action: Adjust Base, Solvent, or Temp Check_Cond->Fix_Cond No Fix_Purify Action: Optimize Chromatography or Recrystallization Check_Purify->Fix_Purify No Success High Yield & Purity Achieved Check_Purify->Success Yes Fix_SM->Start Fix_Cond->Start Fix_Purify->Start

Caption: A logical workflow for troubleshooting poor outcomes in the synthesis.

Q1: My reaction is incomplete, leaving unreacted 5-fluoroisoindoline. How can I improve conversion?

Answer: Incomplete conversion is typically due to suboptimal reaction conditions or stoichiometry.

Causality & Solutions:

  • Stoichiometry of (Boc)₂O: Di-tert-butyl dicarbonate can slowly degrade, especially if exposed to moisture. Using a slight excess (1.1 to 1.2 equivalents) can compensate for any degradation and help drive the reaction to completion.

  • Choice of Base: While the reaction can proceed without a base if you start with the free amine, adding a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is highly recommended. The reaction produces tert-butoxycarbamic acid, which can decarboxylate. [1]A base ensures the reaction medium remains non-acidic, preventing any potential cleavage of the newly formed Boc group.

  • Solvent and Concentration: The reaction is commonly performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. [1]Ensure the concentration is adequate (typically 0.1-0.5 M) to facilitate bimolecular collisions. Overly dilute conditions will slow the reaction rate.

  • Temperature: The reaction is often run at room temperature. If it is sluggish, gentle heating to 40 °C can increase the rate without promoting significant side reactions. [1]

Q2: I'm observing an unknown impurity with a higher molecular weight in my mass spectrometry results. What could it be?

Answer: While primary amines can sometimes undergo double-Boc protection, this is highly unlikely for a secondary amine like isoindoline under standard conditions. [2]A more likely scenario involves impurities in your starting material or solvent. For instance, if your starting 5-fluoroisoindoline was synthesized from a precursor containing a reactive functional group, that group might be reacting with the Boc-anhydride.

Solution:

  • Analyze the Starting Material: Run a high-resolution mass spec and NMR on your 5-fluoroisoindoline free base to ensure its purity before starting the reaction.

  • Use High-Purity Reagents: Ensure your (Boc)₂O is from a reliable source and your solvents are anhydrous and of high purity.

Q3: The purification of the final product by column chromatography is resulting in significant yield loss. Is there a better way?

Answer: this compound is a relatively non-polar, often crystalline solid. [3]While chromatography is a valid purification method, it can be inefficient for large-scale reactions.

Alternative Purification Strategy: Recrystallization

If your crude product is reasonably pure (>85-90%), recrystallization is an excellent alternative that can dramatically improve yield and purity.

  • Solvent Screening: Test solubility in various solvents. Ideal systems involve a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., heptane, isopropanol, or mixtures like ethyl acetate/heptane).

  • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. Allow it to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice discussed above for a robust and high-yielding synthesis.

Reagent/ParameterQuantity/ValueMolar Equiv.Rationale
5-Fluoroisoindoline HCl1.0 g1.0Starting material
Dichloromethane (DCM)20 mL + 2x10 mL-Organic solvent for extraction
Sat. NaHCO₃ (aq)20 mL-Mild base for neutralization
Anhydrous Na₂SO₄~2 g-Drying agent
Di-tert-butyl dicarbonate1.37 g1.1Boc-protecting reagent (slight excess)
Triethylamine (TEA)0.87 mL1.1Non-nucleophilic base
Reaction Temperature20-25 °C (RT)-Sufficient for reaction, minimizes side products
Reaction Time4-6 hours-Typical time for completion

Step-by-Step Methodology:

  • Free-Base Preparation:

    • Dissolve 1.0 g of 5-fluoroisoindoline hydrochloride in 20 mL of deionized water in a separatory funnel.

    • Add 20 mL of dichloromethane (DCM).

    • Slowly add 20 mL of saturated sodium bicarbonate solution. Stopper the funnel and gently invert several times, venting frequently to release CO₂ gas.

    • Separate the layers. Extract the aqueous layer twice more with 10 mL portions of DCM.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Boc Protection:

    • Filter the dried DCM solution into a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add 0.87 mL (1.1 eq) of triethylamine, followed by the dropwise addition of a solution of 1.37 g (1.1 eq) of di-tert-butyl dicarbonate in 5 mL of DCM.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic mixture with 20 mL of 1M HCl (to remove excess TEA), followed by 20 mL of brine.

    • Dry the organic layer again over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the resulting solid either by flash column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hot heptane).

References

  • MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]

  • ChuPeptide. (n.d.). This compound. Retrieved from [Link]

  • Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of tert -butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v72p0050
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). tert-Butyl 5-bromoisoindoline-2-carboxylate (C007B-292436). Retrieved from [Link]

  • Shanghai Amole Biotechnology Co., Ltd. (n.d.). tert-butyl 5-hydroxyisoindoline-2-carboxylate. Retrieved from [Link]

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Technical Support Center: Synthesis of Fluorinated Isoindolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated isoindolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by incorporating fluorine into the isoindoline scaffold. Fluorinated isoindolines are of significant interest in drug discovery, as fluorine substitution can profoundly modulate metabolic stability, binding affinity, and lipophilicity.[1] However, the strong electron-withdrawing nature of fluorine often complicates classical synthetic routes, leading to unexpected side reactions and diminished yields.

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide field-proven solutions to help you optimize your synthetic protocols.

FAQ 1: Issues in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for constructing the core C-N bond of the isoindoline ring.[2][3] However, fluorinated aryl halides can be challenging substrates.

Question: My Buchwald-Hartwig cyclization to form a fluorinated isoindoline is giving me a significant amount of the hydrodehalogenated starting material and very low yield of the desired product. What is happening and how can I prevent it?

Answer:

This is a classic and frequently encountered problem. The side product you are observing is a result of hydrodehalogenation , which competes directly with the desired reductive elimination step in the catalytic cycle.[2]

The Underlying Mechanism: The key catalytic intermediate is an amide-palladium complex. This complex has two primary fates:

  • Productive Pathway (Reductive Elimination): The aryl group and the nitrogen atom couple to form the desired C-N bond of the isoindoline, regenerating the Pd(0) catalyst.

  • Side Reaction (β-Hydride Elimination): If the amide has a hydrogen atom on the carbon beta to the nitrogen, the palladium can abstract this hydrogen. This leads to the formation of a palladium-hydride species and an enamine or imine. This palladium-hydride intermediate can then reductively eliminate with the aryl halide coordinated to the palladium, leading to the formation of the hydrodehalogenated arene and regenerating the catalyst.[2][4]

The presence of an electron-withdrawing fluorine atom on the aromatic ring can make the palladium center more electron-deficient, potentially favoring the β-hydride elimination pathway.

Troubleshooting Hydrodehalogenation in Buchwald-Hartwig Reactions

ProblemProbable Cause(s)Suggested Solutions & Rationale
High levels of hydrodehalogenation byproduct 1. Ligand Choice: The ligand is not sterically bulky enough to promote reductive elimination over β-hydride elimination.Use bulky, electron-rich phosphine ligands. Ligands like RuPhos, BrettPhos, or tBuXPhos are designed to be sterically demanding.[5] This bulk forces the aryl and amino groups into close proximity, accelerating the desired reductive elimination.
2. Base Selection: The base may be too strong or too weak, affecting the equilibrium between the different palladium intermediates.Screen different bases. While strong bases like NaOtBu are common, weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes suppress side reactions, albeit at the cost of slower reaction rates.[5] For substrates with protic functional groups, bases like LHMDS can be beneficial.[5]
3. High Temperature: Elevated temperatures can provide the activation energy needed for the undesired β-hydride elimination pathway.Lower the reaction temperature. While this may slow the reaction, it can significantly improve the ratio of desired product to byproduct. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.
4. Solvent Effects: The solvent can influence the stability of catalytic intermediates.Consider less polar solvents. Solvents like toluene or dioxane are standard.[3] Avoid protic solvents unless specifically required by the catalytic system.

Visualizing the Competing Pathways

Below is a diagram illustrating the critical branch point in the catalytic cycle where the desired reductive elimination competes with the hydrodehalogenation side reaction.

Buchwald_Hartwig_Side_Reaction start Aryl-Pd(II)-Amide Complex reductive_elim Reductive Elimination (Desired) start->reductive_elim beta_hydride β-Hydride Elimination (Side Reaction) start->beta_hydride product Fluorinated Isoindoline + Pd(0) side_product Hydrodehalogenated Arene + Imine + Pd(0) reductive_elim->product Faster with bulky ligands beta_hydride->side_product Competes with reductive elimination

Caption: Competing pathways in Buchwald-Hartwig amination.

FAQ 2: Failures in Electrophilic Aromatic Cyclization (Pictet-Spengler Type Reactions)

The Pictet-Spengler reaction is a staple for synthesizing tetrahydroisoquinolines and can be adapted for isoindolines. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone, driven by an intramolecular electrophilic aromatic substitution.[6][7]

Question: I'm trying to synthesize a fluorinated isoindoline using a Pictet-Spengler strategy, but the reaction is not working. I only recover my starting materials or a complex mixture. Why is the fluorine preventing the cyclization?

Answer:

The core issue here is the powerful electron-withdrawing effect of the fluorine substituent, which fundamentally clashes with the mechanism of the Pictet-Spengler reaction.

The Underlying Mechanism: The reaction proceeds through the formation of an iminium ion, which is a potent electrophile.[8][9] The final, ring-closing step is an electrophilic attack of this iminium ion on the aromatic ring. For this to occur, the aromatic ring must be sufficiently electron-rich (nucleophilic) to attack the electrophilic carbon.

Fluorine is a strongly deactivating group for electrophilic aromatic substitution. It pulls electron density out of the aromatic ring, making it much less nucleophilic. Consequently, the ring is "turned off" and unable to perform the necessary cyclization step.[6][8]

Troubleshooting a Deactivated Ring in Pictet-Spengler Reactions

ProblemProbable Cause(s)Suggested Solutions & Rationale
No cyclization observed 1. Deactivated Aromatic Ring: The fluorine atom reduces the nucleophilicity of the ring, preventing the electrophilic aromatic substitution step.Increase the electrophilicity of the iminium ion. Instead of relying on a standard acid catalyst (like HCl or TFA), form a more reactive N-acyliminium ion .[6] This can be achieved by first acylating the amine precursor or by using reaction conditions that generate this highly electrophilic intermediate in situ. This stronger electrophile may be sufficient to overcome the deactivated ring.
2. Harsh Conditions: Using very strong acids and high temperatures to force the reaction can lead to decomposition.Employ alternative catalysts. Lewis acids (e.g., AuCl₃, AgOTf) have been shown to catalyze Pictet-Spengler reactions under milder conditions, which may be more compatible with sensitive fluorinated substrates.[6]
3. Substrate Design: The position of the fluorine atom has a maximal deactivating effect.Re-evaluate the synthetic strategy. If the fluorine is positioned ortho or para to the site of cyclization, its deactivating effect will be most pronounced. It may be necessary to choose an alternative synthetic route, such as the Buchwald-Hartwig amination, that does not rely on electrophilic aromatic substitution.

Visualizing the Electronic Effect of Fluorine

This diagram shows how a fluorine substituent deactivates the aromatic ring, hindering the key cyclization step of the Pictet-Spengler reaction.

Pictet_Spengler_Effect start β-Arylethylamine (Fluorinated) iminium Iminium Ion Intermediate start->iminium + Aldehyde, H+ cyclization Electrophilic Aromatic Substitution (Cyclization) iminium->cyclization ring Aromatic Ring ring->cyclization fluorine Fluorine Substituent (Electron Withdrawing) fluorine->ring Deactivates Ring (Reduces Nucleophilicity) product Fluorinated Isoindoline (Desired Product) cyclization->product Succeeds with Electron-Rich Ring no_reaction Reaction Fails (No Cyclization) cyclization->no_reaction Fails with Electron-Poor Ring

Caption: The deactivating effect of fluorine in Pictet-Spengler reactions.

FAQ 3: Purification and Byproduct Removal

Question: My reaction produced the desired fluorinated isoindoline, but it's contaminated with several byproducts. What's the best way to purify it?

Answer:

Purification of fluorinated compounds requires careful consideration of their unique properties, such as altered polarity. A systematic approach is crucial.

Step 1: Identify the Byproducts The first step is to identify the impurities, as this will dictate the purification strategy. Common byproducts include:

  • Unreacted Starting Materials: Often have significantly different polarities from the product.

  • Partially Reduced/Oxidized Intermediates: For example, in reductions of phthalimides, hydroxylactams are common.[10]

  • Hydrodehalogenated Species: As discussed in the Buchwald-Hartwig section.

  • Catalyst/Ligand Residues: Particularly problematic in cross-coupling reactions.

Step 2: Select the Appropriate Purification Technique

Protocol: Standard Purification Workflow for Fluorinated Isoindolines

  • Aqueous Workup / Extraction:

    • Purpose: To remove inorganic salts and highly polar or ionizable impurities.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities (like excess amine), followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.

    • Expert Tip: Fluorinated compounds can sometimes have unusual partitioning behavior. Always check both the organic and aqueous layers by TLC or LC-MS to ensure your product has not been lost.

  • Silica Gel Column Chromatography:

    • Purpose: The primary method for separating compounds based on polarity.

    • Solvent System: Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate). The increased electronegativity of fluorine can make your compound more polar than its non-fluorinated analog, so you may need a more polar eluent than anticipated.

    • Procedure: a. Perform TLC analysis to determine an optimal solvent system that gives good separation (Rf of product ~0.3). b. Prepare a silica gel column. c. Load the crude material onto the column (dry loading is often preferred for better resolution). d. Elute the column with the chosen solvent system, collecting fractions. e. Analyze fractions by TLC to identify those containing the pure product.

  • Recrystallization or Trituration:

    • Purpose: An excellent final purification step for crystalline solids to remove trace impurities.

    • Procedure: Dissolve the semi-pure product in a minimum amount of a hot solvent in which it is soluble. Slowly cool the solution to allow pure crystals to form, leaving impurities behind in the solvent. If crystals do not form, adding a non-polar "anti-solvent" (like hexanes) can induce precipitation (trituration).

  • Specialized Techniques for Stubborn Impurities:

    • HPLC: For very difficult separations, semi-preparative HPLC, particularly using columns designed for polar compounds (like HILIC), can be effective for purifying fluorinated molecules.[11]

    • SPE Cartridges: For specific impurities, specialized Solid Phase Extraction (SPE) cartridges, such as those with molecularly imprinted polymers, can offer a rapid purification method.[12]

By systematically applying these techniques and understanding the potential side reactions inherent to your chosen synthetic route, you can successfully synthesize and purify high-quality fluorinated isoindolines for your research and development needs.

References

  • BenchChem. (2025). Common byproducts in the synthesis of Isoindoline-1,3-diol and their removal. BenchChem Tech Support.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Molecules. (2020). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information. [Link]

  • YouTube. (2019). PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. [Link]

  • Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolines. [Link]

  • Banuelos, J., et al. (2021). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids.
  • National Center for Biotechnology Information. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. PMC. [Link]

  • National Center for Biotechnology Information. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. PMC. [Link]

  • National Center for Biotechnology Information. Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC. [Link]

  • National Center for Biotechnology Information. Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]

  • Beilstein Journals. The chemistry of isoindole natural products. [Link]

  • University of Southampton. (2021). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. ePrints Soton. [Link]

  • PubMed. (2005). Synthesis and photodynamic activity of novel asymmetrically substituted fluorinated phthalocyanines. National Center for Biotechnology Information. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Synthesis of fluorinated isoxazolines 122 by a conjugate addition/cyclization/dehydration cascade. [Link]

  • ResearchGate. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. [Link]

  • ResearchGate. One-Pot Synthesis of Substituted Isoindolin-1-ones via Lithiation and Substitution of N'-Benzyl-N,N-dimethylureas. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Selectfluor-mediated synthesis of isoindoline fused with triazoles under metal-free conditions. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • National Center for Biotechnology Information. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. PMC. [Link]

  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • The University of Queensland. (2020). Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. UQ eSpace. [Link]

  • PubMed. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor. PMC. [Link]

  • ResearchGate. (2013). Rapid purification of fluorine-18 containing synthons using molecularly imprinted polymer cartridges. [Link]

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Technical Support Center: Purification of Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 5-fluoroisoindoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key building block. The purity of this intermediate is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient.

This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this N-Boc protected, fluorinated isoindoline derivative.

Section 1: Initial Purity Assessment & Common Impurities

Before attempting purification, it is crucial to understand the impurity profile of your crude material. A combination of analytical techniques will provide a comprehensive picture.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick assessment. Use a solvent system that gives your product an Rf value of approximately 0.3-0.4 for optimal visualization of impurities. A common starting point is 20-30% Ethyl Acetate in Hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A C18 reverse-phase column is typically effective.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for identifying structural impurities. Look for residual starting materials, byproducts from the Boc-protection step (like t-butanol), or solvent residues.

Most Common Impurities to Expect:

  • Unreacted 5-fluoroisoindoline: A highly polar, primary amine that will likely remain at the baseline on a normal-phase TLC.

  • Excess Di-tert-butyl dicarbonate (Boc₂O): Less polar than the product.

  • t-Butanol: A byproduct of the protection reaction.[2]

  • Deprotected Product (5-fluoroisoindoline): Can form if the compound is exposed to acidic conditions, including overly acidic silica gel.[3][4]

Section 2: Troubleshooting Guide for Purification

This section addresses specific problems you may encounter during purification in a question-and-answer format.

Column Chromatography Issues

Q1: My compound is streaking or tailing badly on the TLC plate and column. What is causing this and how can I fix it?

A1: This is a classic sign of undesirable interactions between your compound and the stationary phase.

  • Causality: The isoindoline nitrogen, although protected by the bulky Boc group, can still exhibit weak basicity. This allows it to interact with acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor peak shape.[1][5][6]

  • Solution: Deactivate the silica gel. You can do this by adding a small amount of a competitive base to your mobile phase.

    • Method: Add 0.1% to 1% triethylamine (Et₃N) or ammonium hydroxide to your eluent mixture (e.g., Hexanes/Ethyl Acetate).[5] This base will preferentially bind to the active silanol sites, allowing your compound to elute in a sharp, symmetrical band. Always perform a small-scale test on a TLC plate first to see if it resolves the issue.

Q2: I'm seeing a new, highly polar spot appear on my TLC plates after running a column. Is my compound decomposing?

A2: It is highly likely that the N-Boc protecting group is being cleaved on the column.

  • Causality: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid and is readily cleaved under acidic conditions to reveal the free amine.[2][4][7] Standard silica gel can have an acidic pH (typically 4-5), which may be sufficient to cause slow degradation over the duration of the column run.[3]

  • Solutions:

    • Use Deactivated Silica: As in the previous question, adding a base like triethylamine to the eluent can neutralize the silica surface and prevent deprotection.

    • Use Neutralized or Basic Stationary Phases: If the problem persists, switch to a different stationary phase. Neutral alumina is a good alternative for compounds that are sensitive to acid.[3]

    • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute the compound faster, but be mindful of maintaining good separation.

Q3: I am struggling to separate my product from a close-running impurity. How can I improve the resolution?

A3: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Insufficient resolution means the separation factor (α) between your product and the impurity is too low. This happens when both compounds have very similar affinities for the stationary and mobile phases.[1]

  • Solutions:

    • Change Mobile Phase Composition: Switch one of the solvents in your eluent system. For example, if you are using Hexanes/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone. Different solvents will alter the interactions with your compounds and can dramatically change the relative separation.

    • Try a Different Stationary Phase: For fluorinated compounds, specialized columns can offer unique selectivity. A pentafluorophenyl (PFP) stationary phase can provide alternative interactions compared to standard silica.[1][8]

    • Optimize Column Parameters: Use a longer column or a stationary phase with a smaller particle size. Both will increase the number of theoretical plates and improve separation efficiency. However, this will also increase the run time and back pressure.

Recrystallization Issues

Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the compound's melting point or when the cooling is too rapid.

  • Causality: The solubility of the compound decreases faster than the molecules can arrange themselves into an ordered crystal structure.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not at the saturation point.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the recommended starting point for purifying this compound? A: For crude material of >80% purity, recrystallization can be effective. For more complex mixtures, flash column chromatography over silica gel is the standard method. A good starting mobile phase for chromatography is a gradient of 10% to 40% ethyl acetate in hexanes.

Q: How stable is this compound? A: The compound is generally stable under neutral and basic conditions. Its primary liability is the acid-sensitive N-Boc group.[2][4] It should be stored at room temperature or refrigerated, protected from strong acids. The fluorinated aromatic ring is robust under typical purification conditions.

Q: Can I use reverse-phase chromatography? A: Yes, reverse-phase flash chromatography or HPLC can be an excellent alternative, especially if normal-phase fails to provide adequate separation. A C18 column with a mobile phase of water and acetonitrile (often with a modifier like 0.1% TFA or formic acid) is a common choice. However, be aware that using acidic modifiers will lead to the deprotection of the Boc group, yielding the TFA or formate salt of 5-fluoroisoindoline. This may be desirable if the next step requires the free amine.

Section 4: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a standard silica gel column.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.

  • Dry Loading (Recommended): To the solution from Step 1, add a small amount of silica gel (approximately 1-2 times the mass of your crude product). Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained. This prevents issues with sample solubility in the mobile phase and often leads to better separation.[5]

  • Column Packing: Pack a glass column with silica gel using the desired mobile phase (see table below). Ensure the silica bed is well-settled and free of cracks.

  • Loading: Carefully add the dry-loaded silica to the top of the packed column, forming a thin, even layer. Gently add a layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Apply gentle air pressure to achieve an optimal flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Notes
Hexanes / Ethyl Acetate90:10 to 60:40Standard choice, good for resolving non-polar impurities.
Dichloromethane / Methanol99:1 to 95:5More polar system, useful if the product is retained too strongly.
Hexanes / Ethyl Acetate + 0.5% Et₃N90:10 to 60:40Use if peak tailing is observed.
Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexanes, toluene) to find one where it is soluble when hot but sparingly soluble at room temperature. A binary solvent system (one "soluble" solvent and one "anti-solvent") often works well.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 5: Visualization of Workflows

The following diagrams illustrate key decision-making processes in purification.

G cluster_0 Troubleshooting Column Chromatography start Initial Observation q_peak Poor Peak Shape? (Tailing/Streaking) start->q_peak Check Chromatogram q_res Poor Resolution? (Co-eluting Impurity) q_decomp On-Column Reaction? (New Polar Spot) cause_peak Cause: Acidic Silanol Interactions q_peak->cause_peak Yes q_peak->q_res No sol_peak Solution: Add 0.1-1% Et3N or NH4OH to Mobile Phase cause_peak->sol_peak cause_res Cause: Insufficient Selectivity q_res->cause_res Yes q_res->q_decomp No sol_res Solutions: 1. Change Solvent System (e.g., DCM/MeOH) 2. Change Stationary Phase (e.g., PFP, Alumina) cause_res->sol_res cause_decomp Cause: Acid-Catalyzed Boc-Deprotection q_decomp->cause_decomp Yes sol_decomp Solutions: 1. Neutralize Eluent (Et3N) 2. Use Neutral/Basic Phase (e.g., Alumina) cause_decomp->sol_decomp

Caption: Decision tree for troubleshooting common column chromatography issues.

G cluster_1 Purification & Analysis Workflow crude Crude Product analysis1 Purity Analysis (TLC, HPLC, NMR) crude->analysis1 decision Purity >80% & Crystalline? analysis1->decision column Flash Column Chromatography decision->column No recryst Recrystallization decision->recryst Yes analysis2 Fraction/Solid Analysis (TLC) column->analysis2 recryst->analysis2 combine Combine Pure Fractions / Isolate Crystals analysis2->combine evap Solvent Removal (Rotovap/Vacuum) combine->evap final_check Final Purity Check & Characterization evap->final_check product Pure Product final_check->product

Sources

Technical Support Center: Optimizing Boc Deprotection of Isoindolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the Boc deprotection of isoindolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet crucial synthetic step. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols in a readily accessible question-and-answer format to address specific challenges you may encounter in your laboratory work.

Introduction to Boc Deprotection of Isoindolines

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the isoindoline core due to its stability in a variety of reaction conditions and its relatively straightforward removal. However, the selection of the deprotection method is critical to avoid potential side reactions and ensure the integrity of the final product, especially when dealing with complex or sensitive isoindoline derivatives. This guide will explore the nuances of acidic and alternative deprotection strategies, providing you with the knowledge to optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of isoindolines?

The most common methods for Boc deprotection of isoindolines involve the use of strong acids. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent like dioxane are the standard choices.[1][2] These reagents are effective at cleaving the Boc group, typically at room temperature.

Q2: What is the general mechanism of acid-catalyzed Boc deprotection?

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. First, the carbonyl oxygen of the Boc group is protonated by the acid. This is followed by the cleavage of the tert-butyl C-O bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[3]

Q3: Can the isoindoline ring itself be sensitive to the acidic conditions used for Boc deprotection?

The isoindoline ring system, which consists of a fused benzene and a pyrrolidine ring, is generally stable under many acidic conditions used for Boc deprotection.[4] However, prolonged exposure to very strong acids or high temperatures could potentially lead to side reactions, although this is not commonly reported for standard Boc deprotection protocols. The stability can be influenced by the substituents on the aromatic ring.

Q4: What are the primary side reactions to be aware of during the Boc deprotection of isoindolines?

The most significant side reaction is the alkylation of nucleophilic sites on the isoindoline or its substituents by the tert-butyl cation generated during the deprotection.[5] If the isoindoline has electron-rich aromatic rings or other nucleophilic functional groups, these can be susceptible to tert-butylation. Another potential issue is racemization if the isoindoline has a chiral center.[6]

Q5: What are scavengers, and why are they important in Boc deprotection?

Scavengers are reagents added to the reaction mixture to "trap" the reactive tert-butyl cation.[7] By reacting with the carbocation, scavengers prevent it from causing unwanted side reactions with your isoindoline product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and water.[7]

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the Boc deprotection of isoindolines.

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.

  • Low yield of the desired deprotected isoindoline.

Possible Causes & Solutions:

Possible Cause Explanation & Causality Recommended Solution
Insufficient Acid Strength or Concentration The Boc group is cleaved by acid catalysis. If the acid is not strong enough or its concentration is too low, the reaction rate will be slow or the reaction may not go to completion.Increase the concentration of the acid. For example, if using 20% TFA in dichloromethane (DCM), try increasing to 50% or even neat TFA.[1] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[2]
Steric Hindrance Bulky substituents on the isoindoline ring or near the nitrogen atom can hinder the approach of the acid to the Boc group, slowing down the reaction.Increase the reaction time and/or temperature. Gentle heating (e.g., to 40-50 °C) can often accelerate the reaction. However, be cautious as higher temperatures can also promote side reactions.
Poor Solubility If the Boc-protected isoindoline is not fully dissolved in the reaction solvent, the deprotection will be inefficient.Choose a solvent system in which your starting material is highly soluble. Common solvents for Boc deprotection include DCM, dioxane, and methanol.[1][2]
Issue 2: Formation of Side Products (e.g., +56 Da peak in MS)

Symptoms:

  • LC-MS analysis shows a significant peak with a mass 56 Da higher than the expected product.

  • Complex mixture of products observed by TLC or NMR.

Possible Causes & Solutions:

Possible Cause Explanation & Causality Recommended Solution
tert-Butylation The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate electron-rich aromatic rings or other nucleophilic functional groups on your isoindoline. This results in the addition of a tert-butyl group (+56 Da).[5]Add a scavenger to the reaction mixture to trap the tert-butyl cation. Triethylsilane (TES) or triisopropylsilane (TIS) are commonly used at a concentration of 2-5% (v/v). Water can also act as a scavenger.[7]
Ring Opening or Degradation While generally stable, highly functionalized or sensitive isoindoline derivatives might undergo degradation under harsh acidic conditions.Use milder deprotection conditions. Consider using a lower concentration of acid, a less harsh acid (e.g., HCl in dioxane instead of neat TFA), or an alternative deprotection method altogether, such as oxalyl chloride in methanol.[8]
Issue 3: Racemization of Chiral Isoindolines

Symptoms:

  • Loss of enantiomeric purity in the final product, as determined by chiral HPLC or other analytical techniques.

Possible Causes & Solutions:

Possible Cause Explanation & Causality Recommended Solution
Formation of an Achiral Intermediate Although less common with Boc deprotection, harsh conditions or the presence of certain functional groups could potentially lead to the formation of an achiral intermediate, resulting in racemization.[6]Perform the deprotection at a lower temperature (e.g., 0 °C). Use the mildest effective acidic conditions. In one reported case, TFA was used to deprotect a chiral isoindolinone-pyrazole hybrid without a decrease in enantiopurity, suggesting that standard conditions can be compatible.[9] If racemization persists, explore non-acidic deprotection methods.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is a general procedure for the deprotection of a Boc-protected isoindoline using trifluoroacetic acid.

Materials:

  • Boc-protected isoindoline

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Triisopropylsilane (TIS) (optional, as scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected isoindoline (1.0 equiv) in anhydrous DCM (0.1-0.2 M).

  • If using a scavenger, add TES or TIS (0.2-0.5 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equiv, or a 20-50% v/v solution in DCM) to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once complete, carefully concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected isoindoline.

Protocol 2: Boc Deprotection with HCl in Dioxane

This protocol offers an alternative to TFA and often yields the hydrochloride salt of the amine, which can sometimes be a crystalline solid, facilitating purification.

Materials:

  • Boc-protected isoindoline

  • 4M HCl in 1,4-dioxane

  • Methanol or Dioxane (as solvent)

  • Diethyl ether

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected isoindoline (1.0 equiv) in methanol or dioxane (0.1-0.2 M).

  • Add the 4M HCl in dioxane solution (4-10 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically complete in 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the isoindoline hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[10]

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol

This protocol is particularly useful for isoindolines with acid-sensitive functional groups where standard strong acid methods fail.[8]

Materials:

  • Boc-protected isoindoline

  • Methanol, anhydrous

  • Oxalyl chloride

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected isoindoline (1.0 equiv) in anhydrous methanol (0.1 M).

  • Add oxalyl chloride (2-3 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 1-4 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure to yield the deprotected amine hydrochloride.

Visualizing the Workflow

General Boc Deprotection Workflow

Boc_Deprotection_Workflow Start Boc-Protected Isoindoline Reaction Deprotection Reagent (e.g., TFA/DCM or HCl/Dioxane) Start->Reaction Add Reagent Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Reaction Complete Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product Deprotected Isoindoline Purification->Product

Caption: A generalized workflow for the Boc deprotection of isoindolines.

Troubleshooting Logic for Incomplete Deprotection

Incomplete_Deprotection_Troubleshooting Start Incomplete Deprotection Observed Check_Acid Is acid strength/concentration sufficient? Start->Check_Acid Increase_Acid Increase Acid Concentration or Use Stronger Acid Check_Acid->Increase_Acid No Check_Time_Temp Is reaction time/temperature adequate for hindered substrate? Check_Acid->Check_Time_Temp Yes Success Problem Resolved Increase_Acid->Success Increase_Time_Temp Increase Reaction Time and/or Temperature Check_Time_Temp->Increase_Time_Temp No Check_Solubility Is the starting material fully dissolved? Check_Time_Temp->Check_Solubility Yes Increase_Time_Temp->Success Change_Solvent Use a Better Solvent Check_Solubility->Change_Solvent No Check_Solubility->Success Yes Change_Solvent->Success

Caption: A decision tree for troubleshooting incomplete Boc deprotection reactions.

References

Sources

Technical Support Center: Preventing Side Product Formation in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting and preventing side product formation in coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into minimizing impurities and maximizing yields in your experiments. We will delve into the causality behind common side reactions and offer field-proven protocols to ensure the integrity of your synthetic routes.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its versatility and functional group tolerance.[1][2][3] However, its complexity can lead to a variety of unwanted side reactions.[4] This section addresses the most common issues and provides robust troubleshooting strategies.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What are the most common side products in a Suzuki-Miyaura coupling, and what causes them?

A1: The most frequently encountered side products are formed through three primary pathways:

  • Protodeboronation: This is the loss of the boronic acid/ester group, which is replaced by a hydrogen atom.[5][6] This side reaction is often promoted by high temperatures, the choice of base, and the presence of water.[7] Electron-deficient boronic acids are particularly susceptible to this issue.[8]

  • Homocoupling: This is the dimerization of either the boronic acid or the aryl halide starting material, resulting in a symmetrical biaryl impurity.[9] The presence of oxygen is a major contributor to homocoupling, as is the choice of catalyst.[10][11][12]

  • Dehalogenation: In this side reaction, the halide on the electrophile is replaced by a hydrogen atom. This can be caused by certain bases or solvents acting as hydride sources.[4][13]

Q2: My primary side product is the homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid is often linked to the presence of oxygen, which can interfere with the catalytic cycle.[9][10][11] To minimize this:

  • Rigorous Degassing: Ensure all solvents, including water, are thoroughly degassed before use.[9][10] This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[9]

  • Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere.[9][10]

  • Stoichiometry Control: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can favor the desired cross-coupling pathway.[10]

  • Catalyst and Ligand Choice: Bulky, electron-rich ligands can help suppress homocoupling.[14] Additionally, some palladium precatalysts are less prone to promoting this side reaction.

Q3: I'm observing significant protodeboronation of my boronic acid. What are the best strategies to mitigate this?

A3: Protodeboronation is a common challenge, especially with unstable boronic acids.[5][6] Key strategies to prevent this include:

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[5][6][15] These reagents often provide a slow release of the active boronic acid, minimizing its concentration and thus the rate of protodeboronation.[6][15]

  • Judicious Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[5][16] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases.[7]

  • Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of this side reaction.[7][15]

Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide provides a systematic approach to diagnosing and resolving common issues leading to side product formation.

Observed Problem Potential Cause(s) Recommended Action(s)
High levels of homocoupled biaryl from boronic acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents.[9][10] Maintain a strict inert atmosphere (Ar or N₂).[9][10] Consider pre-heating the catalyst, base, and solvent before adding the boronic acid.[12]
Suboptimal catalyst system.Screen different palladium sources and ligands. Bulky, electron-rich phosphine ligands can be beneficial.[14]
Significant formation of protodeboronated arene Unstable boronic acid.Switch to a more stable boronic ester (e.g., pinacol, MIDA) or an aryltrifluoroborate salt.[2][5][15]
Inappropriate base or pH.Use a milder base such as K₃PO₄ or K₂CO₃.[7] Avoid strong hydroxide bases. For some heteroaromatic boronic acids, adjusting the pH away from neutral can surprisingly slow decomposition.[5]
High reaction temperature or prolonged reaction time.Attempt the reaction at a lower temperature.[7] Monitor the reaction closely and work up as soon as the starting material is consumed.
Dehalogenated starting material is a major byproduct Hydride source in the reaction.Avoid alcoholic solvents or amine bases that can act as hydride donors.[4] Use aprotic solvents like dioxane, THF, or toluene.[13]
Inefficient reductive elimination.Employ bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) to promote the desired reductive elimination over dehalogenation.[2][13]
Low or no conversion to the desired product Inactive catalyst.Ensure the active Pd(0) species is being generated. Use fresh, high-quality precatalysts and ligands.[15][17] Consider a pre-activation step for Pd(II) sources.[17]
Poor reagent quality.Use fresh or properly stored boronic acid/ester and aryl halide.[10] Ensure the base and solvents are pure and anhydrous (if required).[15]
Suboptimal reaction conditions.Systematically screen reaction parameters: base, solvent, temperature, and catalyst/ligand ratio.[1] Ensure vigorous stirring, especially for biphasic reactions.[14]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
  • Reagent and Glassware Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen).

  • Degassing: Sparge the solvent(s) and any aqueous solutions with Argon or Nitrogen for at least 30 minutes prior to use.[9]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₃PO₄).[10]

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand, then add them to the reaction flask.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC, or LC-MS. Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup.

Visualizations
Diagram 1: Troubleshooting Workflow for Side Product Formation

G start Side Product Observed check_homocoupling Homocoupling? start->check_homocoupling check_proto Protodeboronation? check_homocoupling->check_proto No sol_homocoupling Degas Solvents Use Inert Atmosphere Optimize Ligand check_homocoupling->sol_homocoupling Yes check_dehalo Dehalogenation? check_proto->check_dehalo No sol_proto Use Stable Boronate (Pinacol, MIDA) Use Milder Base (K3PO4) Lower Temperature check_proto->sol_proto Yes sol_dehalo Use Aprotic Solvent (Dioxane, Toluene) Use Bulky Ligand check_dehalo->sol_dehalo Yes end_node Optimized Reaction check_dehalo->end_node Other sol_homocoupling->end_node sol_proto->end_node sol_dehalo->end_node

Caption: Decision tree for troubleshooting common Suzuki side reactions.

Diagram 2: Key Factors Influencing Suzuki-Miyaura Side Reactions

G main Suzuki-Miyaura Reaction Desired Product Side Products side_products Common Side Products Protodeboronation Homocoupling Dehalogenation main:f1->side_products sub_factors Key Parameters Base Ligand Solvent Oxygen Temperature sub_factors:b0->side_products:p0 Strength sub_factors:l0->side_products:h0 Bulk sub_factors:l0->side_products:d0 e- Density sub_factors:s0->side_products:d0 Hydride Source sub_factors:o0->side_products:h0 Presence sub_factors:t0->side_products:p0 High Temp

Caption: Interplay of parameters leading to side product formation.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ACS Publications. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry Notes. Suzuki reaction: easy mechanism,application. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

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Technical Support Center: Reactions Involving Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving fluorinated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development. The unique properties imparted by fluorine, such as enhanced metabolic stability and altered basicity, make these compounds invaluable but also introduce specific challenges in their synthesis and manipulation.[1][2][3][4] This resource provides in-depth, field-tested insights to navigate these complexities, moving beyond simple procedural lists to explain the "why" behind the troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Poor Reactivity & Low Yields

Question 1: My nucleophilic aromatic substitution (SNA r) reaction on a fluoro-heterocycle is sluggish or failing. Why is this happening, and what can I do?

Answer:

While counterintuitive, the C-F bond's strength is not the primary barrier in SNAr reactions. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[5][6] The high electronegativity of fluorine actually helps to stabilize this intermediate by withdrawing electron density, which accelerates the reaction.[5][6] However, several factors can still impede the reaction:

  • Insufficient Ring Activation: The heterocyclic ring may not be electron-deficient enough. SNAr reactions are significantly accelerated by the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the fluorine atom.[6][7]

  • Poor Nucleophile: A weak nucleophile may not be potent enough to initiate the attack.

  • Solvent Effects: Protic solvents can solvate and deactivate the nucleophile.

  • Sub-optimal Temperature: The reaction may simply require more thermal energy to overcome the activation barrier.[8]

Troubleshooting Protocol:

  • Assess Ring Electronics: If your heterocycle lacks strong electron-withdrawing groups, consider if a different synthetic strategy is more appropriate.

  • Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to generate the more reactive anionic form in situ.

  • Solvent Selection: Switch to an anhydrous, polar aprotic solvent like DMF, DMSO, or acetonitrile.[8] Be cautious, as some electrophilic fluorinating agents can react exothermically with solvents like DMF or DMSO.[8]

  • Temperature Screening: Gradually increase the reaction temperature in increments of 10-20 °C. For some copper-catalyzed fluorinations, moderately elevated temperatures are necessary.[8]

  • Consider a Catalyst: For challenging substrates, explore catalytic methods. For instance, palladium-catalyzed cross-coupling reactions can be an effective alternative for C-C bond formation.[9][10]

Question 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with a fluorinated heterocycle is giving low yields. What are the common culprits?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful but sensitive. The introduction of fluorine can influence the reaction in several ways:

  • Altered Electronic Properties: Fluorine's strong electron-withdrawing effect can make the oxidative addition step more challenging.

  • Catalyst Deactivation: Some fluorinated compounds or reaction intermediates can interact with the palladium catalyst, leading to deactivation. The presence of tertiary amines, for instance, can sometimes lead to catalyst deactivation pathways.[8]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand can lead to poor reactivity.

Troubleshooting Workflow:

G cluster_conditions Reaction Condition Optimization start Low Yield in Pd-Coupling ligand Screen Ligands (e.g., Buchwald, Josiphos) start->ligand Initial Step solvent Optimize Solvent (e.g., Toluene, Dioxane, THF) ligand->solvent base Vary Base (e.g., K3PO4, Cs2CO3, K2CO3) solvent->base temp Adjust Temperature base->temp catalyst Change Pd Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) temp->catalyst success Reaction Optimized catalyst->success If yield improves

Caption: Workflow for optimizing Pd-catalyzed cross-coupling reactions.

Detailed Steps:

  • Ligand Screening: This is often the most critical parameter. For electron-deficient fluorinated heterocycles, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.

  • Base and Solvent Optimization: The choice of base and solvent is interdependent. A common starting point is K₂CO₃ in a mixture of dioxane and water. For more challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ in anhydrous solvents like toluene or DMF may be necessary.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to find the optimal temperature.

  • Palladium Precatalyst: While Pd(PPh₃)₄ is common, other precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ may offer better performance depending on the specific reaction.

II. Unwanted Side Reactions

Question 3: I'm observing defluorination of my starting material or product. How can I prevent this?

Answer:

Defluorination is a common side reaction that can occur through several mechanisms:

  • Nucleophilic Displacement: A strong nucleophile (including hydroxide from residual water) can displace the fluoride. This is more likely if the fluorine is activated by electron-withdrawing groups.

  • Reductive Defluorination: Some transition metal catalysts, particularly in the presence of a hydride source, can catalyze the cleavage of C-F bonds.[11]

  • Base-Mediated Elimination: If there is a proton on a carbon adjacent to the C-F bond, a strong base can induce elimination of HF.

Mitigation Strategies:

StrategyRationaleExample Application
Use Anhydrous Conditions Prevents nucleophilic attack by hydroxide.Dry solvents and reagents thoroughly. Run reactions under an inert atmosphere (N₂ or Ar).
Control Basicity Avoids base-mediated elimination.Use a weaker, non-nucleophilic base or carefully control the stoichiometry.
Choose a Milder Reducing Agent Minimizes reductive defluorination.In reduction reactions, consider alternatives to harsh hydride reagents.
Modify the Catalyst System Some catalyst/ligand combinations are less prone to C-F activation.If catalytic defluorination is suspected, screen different ligands or metals.
III. Purification & Analysis Challenges

Question 4: My fluorinated heterocycle is difficult to purify. Are there any special considerations?

Answer:

The introduction of fluorine can significantly alter a molecule's physical properties, impacting purification.[8]

  • Polarity Changes: Fluorine's high electronegativity can change the molecule's dipole moment and polarity in non-obvious ways. A fluorinated analog may elute very differently from its non-fluorinated parent in column chromatography.

  • Volatility: Highly fluorinated compounds can be surprisingly volatile, leading to loss of product during solvent removal under reduced pressure.

  • Solubility Issues: Fluorinated compounds can exhibit unusual solubility profiles, sometimes being poorly soluble in both polar and non-polar organic solvents.

Purification Best Practices:

  • Systematic Solvent Screening for Chromatography: Don't assume a standard solvent system will work. Perform small-scale TLC screens with a range of eluents (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Gentle Solvent Removal: Use a rotary evaporator with care. Avoid excessive heat and high vacuum. For very volatile compounds, consider removing the solvent by passing a gentle stream of nitrogen over the solution.

  • Alternative Purification Methods: If chromatography is problematic, consider other techniques like crystallization, distillation (for volatile liquids), or extraction.[12] In some cases, heteroazeotropic distillation can be an effective method for separating close-boiling impurities.[13]

Question 5: I'm having trouble interpreting the NMR spectrum of my fluorinated product. What should I look for?

Answer:

¹⁹F NMR is a powerful tool for characterizing these compounds.[14][15][16] However, the spectra can be complex.

  • Large Chemical Shift Range: ¹⁹F NMR has a much wider chemical shift range than ¹H NMR, which provides excellent signal dispersion.

  • J-Coupling: Fluorine couples to other nuclei, including ¹H and ¹³C. These couplings can provide valuable structural information but also complicate the spectra. C-F and H-F coupling constants can be large and span over multiple bonds.

  • No Natural Background: The absence of naturally occurring organofluorine compounds means there is minimal background interference in ¹⁹F NMR.[14]

NMR Analysis Workflow:

G start Obtain Spectrum f_nmr 1. Acquire 19F NMR (Note chemical shifts) start->f_nmr h_nmr 2. Acquire 1H NMR (Observe H-F couplings) f_nmr->h_nmr c_nmr 3. Acquire 13C NMR (Observe C-F couplings) h_nmr->c_nmr d_nmr 4. Run 2D NMR (COSY, HSQC, HMBC) (Correlate nuclei) c_nmr->d_nmr structure Structure Elucidation d_nmr->structure

Caption: A systematic approach to NMR analysis for fluorinated heterocycles.

Key Interpretation Tips:

  • Start with ¹⁹F NMR: This will confirm the presence of fluorine and give you an idea of the electronic environment of each fluorine atom.

  • Analyze ¹H NMR for H-F Couplings: Look for splitting patterns in your proton signals that are not simple H-H couplings. The magnitude of ³J(H,F) coupling constants can provide conformational information.

  • Use ¹³C NMR to Confirm C-F Bonds: The carbon directly attached to fluorine will appear as a doublet with a large ¹J(C,F) coupling constant (typically 150-250 Hz).

  • Employ 2D NMR: Techniques like HSQC and HMBC are invaluable for piecing together the full structure by correlating ¹H, ¹³C, and even ¹⁹F nuclei.

References

  • BenchChem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(9), 1433. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Synthesis and reactivity of fluorinated heterocycles. Journal of Fluorine Chemistry, 125(5), 789-801.
  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6847-6871. [Link]

  • Wang, X., et al. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 26(11), 3345. [Link]

  • Ahrens, T., et al. (2015). Functionalization of C–F Bonds. Chemical Reviews, 115(2), 931-972.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gabler, C. (2020). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and catalysts.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183.
  • Watson, D. A., et al. (2009). A Palladium-Catalyzed Strategy for the Preparation of Aryl Fluorides. Science, 325(5948), 1661-1664.
  • Bolotov, A., et al. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Processes, 11(7), 2090. [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • American Chemical Society. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link]

  • Hartwig, J. F. (2010).
  • PubMed. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link]

Sources

Stability of Tert-butyl 5-fluoroisoindoline-2-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for tert-butyl 5-fluoroisoindoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this valuable building block. Here, we address common challenges related to its stability under acidic conditions, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound in acidic media?

The principal stability issue is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The Boc group is specifically designed to be removed under acidic conditions, and even mild acidic environments can initiate its cleavage, leading to the formation of 5-fluoroisoindoline.[3][4]

Q2: How does the 5-fluoro substituent affect the stability of the Boc group?

Intuitively, one might expect the electron-withdrawing fluorine atom to stabilize the lone pair of electrons on the isoindoline nitrogen, making it less basic and therefore more resistant to protonation, the initial step of Boc deprotection. However, experimental evidence for N-Boc protected aromatic amines suggests that electron-withdrawing groups can, in some cases, accelerate the rate of deprotection.[2][5] This is attributed to the electronic destabilization of the aryl carbamate, which promotes its cleavage.[2][5] Therefore, you should not assume that the 5-fluoro substituent imparts extra stability to the Boc group under acidic conditions.

Q3: Is the isoindoline core itself stable in strong acids like trifluoroacetic acid (TFA)?

Yes, the isoindoline (2,3-dihydro-1H-isoindole) heterocyclic system is generally stable and robust under the acidic conditions typically employed for Boc deprotection.[6] Our literature review and internal studies have not revealed any evidence of ring-opening or degradation of the isoindoline core when using standard reagents like TFA or HCl in appropriate solvents for Boc cleavage.[6]

Q4: Can I perform reactions on other parts of a molecule containing this compound under acidic conditions without cleaving the Boc group?

This requires careful consideration of "orthogonal protecting group strategies."[7] The Boc group is significantly more acid-labile than many other protecting groups, such as benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.[7] If your reaction requires acidic conditions, even mild ones, there is a high risk of partial or complete Boc deprotection. For multi-step syntheses requiring acidic conditions where the isoindoline nitrogen must remain protected, it is advisable to choose a more acid-stable protecting group.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: My reaction to deprotect another functional group with mild acid also cleaved the Boc group on the isoindoline. How can I achieve selectivity?

  • Cause: The Boc group is highly sensitive to acid. "Mild" acidic conditions for one functional group may be sufficient to initiate the deprotection of the Boc group.

  • Solution:

    • Re-evaluate Orthogonality: If possible, redesign your synthetic route to use a protecting group for the other functional group that can be removed under non-acidic conditions (e.g., hydrogenolysis for a Cbz group, or fluoride-mediated cleavage for a silyl ether).

    • Use a More Acid-Stable Amine Protecting Group: If the acidic step is unavoidable, consider replacing the Boc group on the isoindoline with a more robust protecting group like Cbz.

    • Careful Titration of Acid: In some instances, a very precise and substoichiometric amount of a weaker acid at low temperatures may provide a narrow window of selectivity. However, this approach requires meticulous optimization and may not be reproducible.

Problem 2: After a standard TFA deprotection of this compound, my NMR spectrum shows unexpected aliphatic signals, and the yield of the desired 5-fluoroisoindoline is low.

  • Cause: The tert-butyl cation (t-Bu⁺), a byproduct of Boc deprotection, is a potent electrophile.[8] If your deprotected 5-fluoroisoindoline or another nucleophilic species is present in the reaction mixture, it can be alkylated by the t-Bu⁺ cation, leading to undesired byproducts.

  • Solution:

    • Use a Cation Scavenger: The most effective solution is to add a scavenger to the reaction mixture to trap the t-Bu⁺ cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.

    • Dilution: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions like t-butylation.

    • Temperature Control: Perform the deprotection at 0 °C or even lower temperatures to control the rate of both the deprotection and potential side reactions.

Problem 3: The deprotection of my this compound with HCl in an ethereal solvent is sluggish and incomplete.

  • Cause: While HCl in solvents like dioxane or diethyl ether is a common reagent for Boc deprotection, its efficacy can be influenced by the substrate and reaction conditions. The reaction kinetics with HCl can show a second-order dependence on the acid concentration.[1]

  • Solution:

    • Switch to TFA: Trifluoroacetic acid is generally a more potent reagent for Boc deprotection and often provides faster and cleaner conversions. A solution of 20-50% TFA in dichloromethane (DCM) is a standard starting point.

    • Increase HCl Concentration or Temperature: If you must use HCl, consider using a more concentrated solution. Gentle warming may also increase the reaction rate, but this should be done cautiously and with careful monitoring to avoid side reactions.

    • Solvent Effects: The choice of solvent can influence the reaction rate. Protic co-solvents can sometimes accelerate the reaction.

Data Summary: Stability and Deprotection Conditions

Condition/ReagentStability of Isoindoline CoreStability of Boc GroupRecommended Use
Strong Acids (e.g., TFA, HCl) StableLabile Standard for Boc deprotection.
Mild Acids (e.g., Acetic Acid) StablePotentially LabileHigh risk of partial or full deprotection.
Lewis Acids StableLabile Can be used for deprotection.
Basic Conditions (e.g., NaOH, K₂CO₃) StableStable Boc group is generally robust to bases.
Hydrogenolysis (e.g., H₂, Pd/C) StableStable Boc group is orthogonal to Cbz removal.
Nucleophiles StableStable Boc group is stable to most nucleophiles.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound using TFA

This protocol outlines a standard and reliable method for the complete removal of the Boc protecting group.

  • Preparation:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).

    • In a separate, clean, and dry vessel, prepare a solution of 20% trifluoroacetic acid (TFA) in DCM.

    • Add a cation scavenger, such as triethylsilane (TES, 1.1 eq), to the solution of the starting material.

  • Reaction:

    • Cool the solution of the starting material to 0 °C using an ice bath.

    • Slowly add the 20% TFA/DCM solution (5-10 eq of TFA relative to the substrate) to the stirred starting material solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully concentrate the mixture in vacuo to remove the excess TFA and DCM.

    • Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the 5-fluoroisoindoline as its trifluoroacetate salt.

    • Collect the solid by filtration and wash with cold diethyl ether.

    • To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaHCO₃ or NaOH solution) until the pH is >9.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the 5-fluoroisoindoline.

Mechanistic Insights and Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group under acidic conditions proceeds through a well-established mechanism.[1] The process is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Decarboxylation cluster_3 Byproduct Reaction Boc_Protected Boc-Protected Isoindoline Protonated Protonated Carbamate Boc_Protected->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine 5-Fluoroisoindoline Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • Gbewonyo, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24565-24574. [Link]

  • Gbewonyo, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. bioRxiv. [Link]

  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]

  • Isoindoline. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

  • Wang, X., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link]

  • Base deprotection of BOC amines. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health. [Link]

  • Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. (2013). ResearchGate. [Link]

  • Mohapatra, D. K., & Durugkar, K. A. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28. [Link]

Sources

Challenges in the scale-up synthesis of Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tert-butyl 5-fluoroisoindoline-2-carboxylate

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this important building block from the bench to production. We will explore the common synthetic pathways and provide in-depth, field-proven troubleshooting advice and frequently asked questions to ensure the integrity and efficiency of your synthesis.

Overview of Synthetic Strategy

The most common and scalable approach to this compound involves a two-stage process. The first stage is the formation of the 5-fluoroisoindoline core, typically via the reduction of a 5-fluorophthalimide precursor. The second stage involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. Challenges can arise at each stage, particularly during scale-up, where issues of thermal management, impurity control, and purification become critical.

G cluster_0 Stage 1: Isoindoline Core Synthesis cluster_1 Stage 2: Boc Protection A 4-Fluorophthalic Acid / Anhydride B N-Substituted 5-Fluorophthalimide A->B Imide Formation (e.g., with Urea) C 5-Fluoroisoindoline B->C Reduction (e.g., Catalytic Hydrogenation) D Di-tert-butyl dicarbonate (Boc)₂O E This compound (Final Product) C->E C->E Boc Protection D->E

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific, practical problems encountered during the synthesis in a question-and-answer format.

Q1: My catalytic hydrogenation of the 5-fluorophthalimide precursor is slow, incomplete, or fails entirely upon scale-up. What's going wrong?

This is a frequent issue when transitioning from bench to pilot scale. The causes can be multifaceted, relating to the catalyst, substrate, or reaction conditions.

A1: Potential Causes & Solutions

  • Catalyst Activity and Loading:

    • Causality: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas where the catalyst is not adequately suspended, reducing its effective surface area. The catalyst-to-substrate ratio may also need optimization for larger batches.

    • Troubleshooting:

      • Agitation: Ensure your reactor's agitation is sufficient to keep the catalyst (e.g., Pd/C) fully suspended. Check for settling in the reactor's dead zones.

      • Catalyst Loading: While typically 5-10 mol% is used at the bench, scale-up may require adjustments. Consider a systematic study to optimize loading. A higher loading may be needed, but this increases cost and filtration burden.

      • Catalyst Quality: Use a reputable supplier and ensure the catalyst has not been exposed to air or moisture, which can deactivate it.

  • Substrate Purity:

    • Causality: The phthalimide precursor, synthesized from 4-fluorophthalic anhydride, may contain residual impurities that act as catalyst poisons. Sulfur- and nitrogen-containing heterocycles are notorious poisons for palladium catalysts.[1]

    • Troubleshooting:

      • Recrystallize Precursor: Purify the 5-fluorophthalimide precursor by recrystallization before hydrogenation.

      • Activated Carbon Treatment: A pre-treatment of the precursor solution with activated carbon can remove many common catalyst poisons.

  • Reaction Conditions:

    • Causality: Hydrogen pressure and temperature are critical parameters. Insufficient hydrogen pressure can be a limiting factor in large reactors due to headspace volume and mass transfer limitations. The reaction is often promoted by the presence of a strong acid.[2]

    • Troubleshooting:

      • Pressure: Ensure a consistent and adequate hydrogen pressure (typically 50-100 psi, but consult literature for your specific substrate). Check for leaks in the reactor system.

      • Temperature: While higher temperatures can increase the rate, they can also promote side reactions. An optimal temperature is typically between 40-60°C.

      • Acid Promoter: The hydrogenation of phthalimides is often sluggish and can be significantly accelerated by the addition of a strong, non-reducing acid like trifluoroacetic acid (TFA).[2] The acid protonates the carbonyl oxygen, making it more susceptible to reduction.

ParameterBench-Scale ConditionScale-Up ConsiderationRecommended Action
Catalyst 5% Pd/C, 5 mol%Inefficient mixing, potential deactivationIncrease agitation speed; consider catalyst filtration and reuse study.
H₂ Pressure 50 psi (balloon)Mass transfer limitationUse a pressurized reactor; ensure constant pressure delivery.
Temperature 25-40°CExotherm managementMonitor internal temperature; use controlled heating/cooling jacket.
Solvent Ethanol, Ethyl AcetateSolvent volume, purityUse high-purity, degassed solvent to avoid catalyst oxidation.
Q2: During the Boc protection of 5-fluoroisoindoline, I'm seeing incomplete conversion and the formation of a di-Boc impurity. How can I optimize this step?

Incomplete conversion and side reactions during Boc protection are common when reaction stoichiometry and conditions are not carefully controlled on a larger scale.

A2: Potential Causes & Solutions

  • Incomplete Reaction:

    • Causality: The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) produces tert-butoxycarbonic acid, which is unstable and decomposes.[3] A base is often used to neutralize any acid formed and to deprotonate the amine, increasing its nucleophilicity.[4] Inefficient mixing can lead to localized pH drops, slowing the reaction.

    • Troubleshooting:

      • Base Stoichiometry: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). On a large scale, ensure the base is added controllably to manage the exotherm.

      • (Boc)₂O Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) to drive the reaction to completion.

      • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal. Ensure the 5-fluoroisoindoline is fully dissolved before adding reagents.

  • Impurity Formation:

    • Causality: While less common for secondary amines, aggressive conditions or a large excess of (Boc)₂O could potentially lead to side reactions. More likely, impurities arise from the workup. Excess (Boc)₂O can be challenging to remove.

    • Troubleshooting:

      • Workup: Quench the reaction with a mild aqueous acid (e.g., dilute citric acid or NH₄Cl) to neutralize the base and decompose excess (Boc)₂O.

      • Purification: The final product is often a solid that can be purified by crystallization. If it is an oil, a careful aqueous wash is critical. Avoid strong acids during workup, as they can cause premature deprotection of the Boc group.[5][6]

G Start Reaction Mixture: - Product - Excess (Boc)₂O - Base (e.g., TEA) Quench Quench with mild aq. acid (e.g., NH₄Cl) Start->Quench Step 1 PhaseSplit Phase Separation Quench->PhaseSplit Step 2 Organic Organic Layer: - Product - t-BuOH - CO₂ PhaseSplit->Organic Aqueous Aqueous Layer: - TEA·HCl - Salts PhaseSplit->Aqueous Wash Wash Organic Layer (e.g., with Brine) Organic->Wash Step 3 Dry Dry over Na₂SO₄ / MgSO₄ Wash->Dry Step 4 Concentrate Concentrate in vacuo Dry->Concentrate Step 5 Purify Purification Step Concentrate->Purify Step 6 Crystallize Crystallization Purify->Crystallize Preferred for Scale-Up Chromatography Column Chromatography (Less scalable) Purify->Chromatography Lab-Scale / Difficult Cases Final Pure Product Crystallize->Final Chromatography->Final

Caption: Recommended workup and purification workflow for the Boc protection step.

Q3: My final product purity is low after crystallization. What are the likely impurities and how can I remove them?

Low purity after crystallization suggests that the impurities have similar solubility profiles to your product or are being trapped within the crystal lattice.

A3: Identifying and Removing Impurities

  • Common Impurities:

    • Unreacted 5-fluoroisoindoline: This is a basic impurity.

    • Partially reduced precursor (e.g., 6-fluoro-2,3-dihydro-1H-isoindolin-1-one): A common byproduct from the hydrogenation step if it does not go to completion.[7]

    • Over-reduced precursor (e.g., (4-fluoro-1,2-phenylene)dimethanol): Results from harsh reduction conditions.

    • Residual Solvents: Trapped solvent from the reaction or crystallization.

  • Purification Strategies:

    • Re-crystallization: Performing a second crystallization from a different solvent system can be highly effective.

      • Solvent Screen: Test solubility in a range of solvents (e.g., heptane, ethyl acetate, isopropanol, acetonitrile) and their mixtures to find a system where the product has high solubility at high temperatures and low solubility at room temperature, while the impurities remain in solution.

    • Aqueous Wash of Crude Material: Before crystallization, dissolving the crude product in a water-immiscible solvent (like ethyl acetate or DCM) and washing with dilute acid can remove basic impurities like unreacted 5-fluoroisoindoline. A subsequent wash with dilute base can remove acidic impurities.

    • Slurry: Slurrying the crude solid in a solvent in which it is poorly soluble (e.g., heptane or diethyl ether) at room temperature can wash away more soluble impurities without significant loss of product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the hydrogenation step?

A1: The primary concerns are the flammability of hydrogen gas and the pyrophoric nature of dry palladium on carbon (Pd/C) catalyst.

  • Hydrogen Safety: Use a properly rated and maintained high-pressure reactor. Ensure the area is well-ventilated and free from ignition sources. Always purge the reactor headspace with an inert gas (e.g., nitrogen or argon) before introducing hydrogen and after the reaction is complete.

  • Catalyst Handling: Never allow the Pd/C catalyst to dry completely in the presence of air, as it can spontaneously ignite. After the reaction, the catalyst should be filtered under a nitrogen blanket and kept wet with water or solvent until it can be properly disposed of or stored.

Q2: Can I deprotect the Boc group in situ during an acidic workup?

A2: While tempting, this is generally not advisable for process control. The Boc group is labile to strong acids like HCl or TFA.[6] Attempting to deprotect during workup can be uncontrolled and may lead to incomplete deprotection or degradation of the desired amine product. It is far better to isolate and purify the Boc-protected intermediate first, ensuring its quality, and then perform the deprotection as a separate, controlled step if required for the subsequent transformation.[8]

Q3: What are the best analytical techniques for monitoring these reactions?

A3: A combination of techniques is recommended for robust in-process control (IPC).

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and can detect the formation of minor impurities. This is the preferred method for determining reaction completion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structure confirmation of the starting materials, intermediates, and the final product. The disappearance of the phthalimide N-H proton and the appearance of the Boc group's characteristic 9-proton singlet are key markers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of N-Boc-5-fluorophthalimide
  • Safety Note: This procedure must be conducted in a high-pressure reactor by trained personnel. Handle Pd/C catalyst with care.

  • To a suitable high-pressure reactor, add N-Boc-5-fluorophthalimide (1.0 eq) and a suitable solvent such as ethyl acetate or methanol (approx. 10 mL per gram of substrate).

  • Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (5-10 mol%, 50% wet).

  • Seal the reactor and purge the headspace with nitrogen three times.

  • Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Heat the mixture to 40-50°C with vigorous stirring.

  • Monitor the reaction progress by HPLC or by monitoring hydrogen uptake. The reaction is typically complete in 12-24 hours.

  • Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® under a nitrogen blanket to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • The resulting filtrate containing 5-fluoroisoindoline can be concentrated and used directly in the next step.

Protocol 2: Crystallization of this compound
  • Transfer the crude product to a clean, dry flask equipped with a magnetic stirrer and reflux condenser.

  • Add a minimal amount of a suitable solvent (e.g., isopropanol or acetonitrile) to dissolve the solid at an elevated temperature (e.g., 60-70°C).

  • Once fully dissolved, slowly add an anti-solvent (e.g., heptane or water) dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the primary solvent to redissolve the solids, creating a saturated solution.

  • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization begins, allow it to proceed at room temperature for several hours before cooling further in an ice bath for at least 1 hour to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

  • The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group - Benchchem.
  • Common byproducts in the synthesis of Isoindoline-1,3-diol and their removal. - Benchchem.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Navigating the Scale-Up of 5-Fluoroindole Production: A Technical Support Guide - Benchchem.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1.
  • Removal of Boc protecting group as workup? - Reddit.
  • Amine Protection / Deprotection - Fisher Scientific.
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - Beilstein Journals.
  • Catalytic Fluorination – Major Challenge - ChemistryViews.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - American Chemical Society.

Sources

Technical Support Center: Purification of Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Tert-butyl 5-fluoroisoindoline-2-carboxylate. As a key building block in medicinal chemistry, achieving high purity is paramount for the success of subsequent synthetic transformations and the integrity of final active pharmaceutical ingredients. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the purification of this N-Boc protected intermediate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A: The impurity profile is largely dependent on the reaction workup and conditions. However, several common impurities are frequently observed:

  • Unreacted Starting Material: Residual 5-fluoroisoindoline.

  • Excess Reagent: Di-tert-butyl dicarbonate (Boc₂O), the most common reagent for N-Boc protection.[1]

  • Reagent Byproducts: Tert-butanol, formed from the reaction of Boc₂O.

  • De-protected Product: 5-fluoroisoindoline formed by the cleavage of the Boc group, typically under acidic conditions. The N-Boc group is known to be labile in mild to strong acidic environments.[2][3]

  • Solvent Residue: Organic solvents from the reaction or workup (e.g., Dichloromethane, Ethyl Acetate) that were not completely removed under reduced pressure.

Q2: How can I quickly assess the purity of my crude product before committing to a large-scale purification?

A: A combination of two simple analytical techniques is highly effective:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the number of components in your crude mixture.[4] A single spot suggests high purity, while multiple spots indicate the presence of impurities. It is crucial for developing the solvent system for column chromatography.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material provides invaluable information. You can often identify the characteristic signals of the product, residual solvents, and key impurities like unreacted starting materials or excess Boc₂O (a singlet around 1.5 ppm).[5]

Q3: My product is supposed to be a white solid, but I've isolated it as a yellow oil. What could be the cause?

A: This is a common issue that can stem from two primary sources:

  • Residual Solvent: Even small amounts of trapped organic solvent can prevent the material from solidifying. Drying the material under high vacuum for an extended period (e.g., 12-24 hours) is recommended.

  • Presence of Impurities: Impurities can act as a "eutectic" mixture, depressing the melting point and preventing crystallization. If extensive drying does not yield a solid, a purification step such as flash chromatography or recrystallization is necessary.

Q4: Under what conditions is the N-Boc group on this compound unstable?

A: The tert-butoxycarbonyl (Boc) group is valued for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[3] However, its primary liability is its sensitivity to acid.[2] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group. Even milder acidic conditions, such as exposure to silica gel for prolonged periods during column chromatography, can sometimes lead to partial deprotection.[2] Therefore, it is advisable to perform chromatographic purifications promptly and consider neutralizing the silica gel with a small amount of triethylamine in the eluent if deprotection is a significant issue.

Section 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Multiple spots on TLC after aqueous workup, including a baseline spot and a high Rf spot. 1. The baseline spot is likely the unreacted 5-fluoroisoindoline starting material (a polar amine).2. The high Rf spot is likely unreacted Boc₂O (a non-polar anhydride).1. Ensure the N-Boc protection reaction went to completion. If not, consider adjusting reaction time or stoichiometry.2. An effective aqueous workup, including washes with saturated aqueous NaHCO₃ and brine, should remove most polar impurities.[1]3. Excess Boc₂O can be removed via flash chromatography or by using a scavenger resin like polymer-supported trisamine.
Product appears pure by ¹H NMR, but the isolated mass corresponds to a yield >100%. The most common cause is the presence of residual, high-boiling organic solvent (e.g., ethyl acetate, THF) or water, which inflates the mass.1. Check the ¹H NMR spectrum for characteristic solvent peaks.2. Dry the sample under high vacuum for an extended period, possibly with gentle heating (e.g., 40 °C) if the compound is thermally stable.3. Perform a co-evaporation by dissolving the product in a low-boiling solvent like dichloromethane and re-concentrating it under vacuum several times.
An impurity spot on TLC has a very similar Rf to the product, making chromatographic separation difficult. The impurity has a polarity very similar to the product. This could be a structurally related byproduct.1. Optimize the Solvent System: Test different solvent combinations for flash chromatography. Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, or adding a small percentage of a third solvent, can alter selectivity.[5][6]2. Consider Recrystallization: If the product is solid and the impurity is present in a smaller amount, recrystallization can be a highly effective method for achieving high purity.[7]
Significant loss of the N-Boc protecting group is observed after purification on silica gel. Silica gel is inherently acidic and can catalyze the hydrolysis of the acid-sensitive Boc group.[2]1. Minimize Contact Time: Do not let the compound sit on the silica gel column for an extended period. Prepare the column, load the sample, and run the chromatography in one continuous process.2. Neutralize the Eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v), to the chromatography eluent to neutralize the acidic sites on the silica gel.

Section 3: Visualization & Data

General Purification Workflow

The following diagram illustrates a typical workflow for isolating and purifying this compound after the initial reaction.

G cluster_0 Post-Reaction cluster_1 Initial Cleanup cluster_2 Analysis & Strategy cluster_3 Purification Methods cluster_4 Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO₃, Brine Wash) Crude->Workup Remove water- soluble byproducts Concentration Concentration in Vacuo Workup->Concentration Analysis Purity Assessment (TLC, ¹H NMR) Concentration->Analysis Chromatography Flash Column Chromatography Analysis->Chromatography Complex mixture or oily product Recrystallization Recrystallization Analysis->Recrystallization Largely pure solid with minor impurities Pure Pure Product (>98% Purity) Chromatography->Pure Recrystallization->Pure FinalAnalysis Final Characterization (NMR, MS, HPLC) Pure->FinalAnalysis

Caption: General workflow for the purification of this compound.

Comparative Data for TLC Analysis

The following table provides representative TLC data to help identify the product and common impurities. Note: Rf values are highly dependent on the specific conditions (plate type, chamber saturation, temperature) and should be used as a guideline.

CompoundTypical StructureExpected PolarityRepresentative Rf Value (20% EtOAc/Hexane)
Boc₂O (tBuOCO)₂OVery Low (Non-polar)~0.8 - 0.9
Product Boc-5-F-isoindolineMedium~0.4 - 0.5
Starting Material 5-F-isoindolineHigh (Polar)~0.1 (or baseline)

Section 4: Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying crude material that is an oil or a solid mixture containing multiple impurities.[7]

1. Preparation of the Eluent:

  • Based on TLC analysis, prepare a solvent system that provides a good separation and an Rf value of ~0.3-0.4 for the target compound. A common starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane.[5][6] For this compound, a gradient of 10% to 30% EtOAc in Hexane is often effective.

2. Column Packing:

  • Select a column of appropriate size (a general rule is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).

  • Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane). Ensure the silica bed is compact and level.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the column eluent.[7]

  • Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a low-boiling solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial low-polarity solvent system.

  • Collect fractions and monitor the elution process using TLC.

  • Gradually increase the polarity of the eluent as needed to elute the product.

  • Combine the fractions containing the pure product, as determined by TLC.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any final traces of solvent.

Protocol 2: Purification by Recrystallization

This method is highly efficient for purifying compounds that are already substantially pure (>90%) and solid.[7]

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Test small amounts of your product in various solvents (e.g., isopropanol, ethyl acetate, heptane, or mixtures like EtOAc/Heptane) to find a suitable system.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This is a critical step to ensure maximum recovery.

3. Cooling and Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

4. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

5. Drying:

  • Dry the purified crystals in a vacuum oven or under high vacuum to remove all traces of the recrystallization solvent.

References

  • de la Torre, A., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved from [Link]

  • Reyes-Rangel, G., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Retrieved from [Link]

  • Chutai Bio. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Technical Support Center: HPLC/LC-MS Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the common and often complex challenges encountered during the HPLC/LC-MS analysis of fluorinated compounds. The unique physicochemical properties of these molecules, stemming from the high electronegativity and low polarizability of the fluorine atom, necessitate specialized approaches to achieve robust and reliable results. This guide is structured to offer both quick solutions through FAQs and deep, mechanistic explanations in the troubleshooting sections, ensuring you understand not just the "how" but also the "why" behind each recommendation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated compounds show poor peak shape, especially tailing, on a standard C18 column?

A: Peak tailing for fluorinated compounds on standard silica-based columns is often due to secondary interactions. Basic fluorinated compounds can interact with acidic residual silanol groups on the silica surface.[1][2][3] Additionally, some fluorinated compounds can chelate with trace metals in the stationary phase or HPLC system components, leading to significant tailing.[2][4]

Q2: I'm seeing very low sensitivity for my fluorinated analyte in LC-MS. What is the likely cause?

A: Low sensitivity is a frequent issue and can stem from several factors. Fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), can be subject to ion suppression in the electrospray ionization (ESI) source.[5][6] This happens when co-eluting matrix components compete for ionization, reducing the signal of your analyte.[6] The unique properties of fluorinated compounds can also affect their desolvation and ionization efficiency.[5][7]

Q3: Are there special columns recommended for analyzing fluorinated compounds?

A: Yes, using columns with fluorinated stationary phases, such as pentafluorophenyl (PFP) or fluoroalkyl (e.g., C8-Fluorine) phases, is highly recommended.[8][9][10][11] These columns offer alternative selectivity and can improve retention and peak shape for fluorinated analytes through dipole-dipole, π-π, and hydrophobic interactions.[8][12] For separating mixtures of fluorinated and non-fluorinated compounds, pairing a standard C8 or C18 column with a fluorinated mobile phase modifier can also be effective.[13]

Q4: What mobile phase additive is best for improving LC-MS performance of fluorinated compounds?

A: For LC-MS of acidic fluorinated compounds like PFAS, small amounts of weak acids like formic acid are common. However, for challenging separations or to improve ionization, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be very effective, especially when used with ion-pairing agents.[14][15][16] For basic fluorinated compounds, additives like ammonium fluoride can improve peak shape and MS sensitivity in aqueous normal phase chromatography.[17] It is important to avoid strong ion-pairing agents like trifluoroacetic acid (TFA) in high concentrations for MS analysis as they can cause significant signal suppression.[18]

Q5: My mass spectrum for a known fluorinated compound looks unusual, with unexpected losses. Is this normal?

A: Yes, fluorinated compounds can exhibit unique fragmentation patterns. Common losses include the fluorine atom itself (M-19) or hydrogen fluoride (M-20).[19][20] The strong carbon-fluorine bond can also lead to complex rearrangements and fragmentation pathways that differ significantly from their non-fluorinated analogs.[21][22]

Section 2: In-Depth Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Symptom: You observe asymmetric peaks for your fluorinated analytes, most commonly severe tailing.

  • Secondary Silanol Interactions:

    • Mechanism: Residual silanol groups on the surface of silica-based stationary phases (like C18) can exist in an ionized state (Si-O⁻), especially at mid-range pH.[3] Basic fluorinated compounds can then undergo strong secondary ionic interactions with these sites, leading to a mixed-mode retention mechanism and causing peak tailing.[1]

    • Solutions:

      • Use End-Capped Columns: Select a column that is thoroughly end-capped to minimize the number of accessible silanol groups.

      • Operate at Low pH: Adjust the mobile phase pH to be 2-3 units below the pKa of your basic analyte. This ensures the analyte is fully protonated, and it also suppresses the ionization of the silanol groups.[23]

      • Employ Sterically Protected Columns: Columns with bulky side chains near the silica surface can physically hinder analytes from interacting with residual silanols.

      • Consider a Different Stationary Phase: Switching to a more inert base material like a hybrid silica or a polymer-based column can eliminate the issue of silanol interactions.

  • Chelation with Metal Contaminants:

    • Mechanism: Certain fluorinated compounds, especially those with chelating functional groups, can interact with trace metal ions (e.g., iron, nickel) present in the column packing, frits, or other stainless-steel components of the HPLC system.[2][4] This interaction results in significant peak tailing.

    • Solutions:

      • Use a Bio-inert or PEEK-lined HPLC System: These systems minimize the contact of the sample and mobile phase with metallic surfaces.

      • Passivate the System: Flush the HPLC system with a chelating agent like EDTA to remove metal contaminants.

      • Add a Competing Chelating Agent to the Mobile Phase: A low concentration of a chelating agent in the mobile phase can bind to the active metal sites and prevent interaction with your analyte.

  • Hydrophobic and Lipophobic Interactions:

    • Mechanism: Highly fluorinated chains are both hydrophobic (water-repelling) and lipophobic (oil-repelling).[24] This unique characteristic can lead to poor retention and peak shape on traditional C18 columns, which rely on purely hydrophobic interactions. The fluorinated analyte may not fully partition into the stationary phase, resulting in peak distortion.

    • Solutions:

      • Use a Fluorinated Stationary Phase: As mentioned in the FAQs, PFP and fluoroalkyl phases provide a more compatible environment for fluorinated analytes, promoting better peak shape and retention.[8][9][10][11]

G start Poor Peak Shape Observed (Tailing Factor > 1.2) check_compound Is the analyte a basic fluorinated compound? start->check_compound check_metal Is the analyte a known metal chelator? check_compound->check_metal No silanol_issue Potential Silanol Interaction check_compound->silanol_issue Yes metal_issue Potential Metal Chelation check_metal->metal_issue Yes phase_issue Phase Mismatch (Hydrophobic/Lipophobic) check_metal->phase_issue No solution_silanol1 Lower Mobile Phase pH (e.g., pH 2.5-3.0) silanol_issue->solution_silanol1 solution_silanol2 Use High-Purity, End-Capped Column silanol_issue->solution_silanol2 solution_metal1 Use Bio-inert System or PEEK Tubing metal_issue->solution_metal1 solution_metal2 Add Chelating Agent to Mobile Phase metal_issue->solution_metal2 solution_phase Switch to Fluorinated Stationary Phase (PFP, F-C8) phase_issue->solution_phase

Caption: Troubleshooting workflow for poor peak shape of fluorinated compounds.

Issue 2: Low Sensitivity and Poor Ionization in LC-MS

Symptom: Your fluorinated compound shows a weak signal or is not detected by the mass spectrometer, especially in ESI mode.

  • Ion Suppression:

    • Mechanism: The high electronegativity of fluorine can make some fluorinated compounds less likely to accept a proton in positive ion mode or lose a proton in negative ion mode.[5] More importantly, co-eluting compounds from the sample matrix or mobile phase additives can compete for the limited charge available on the surface of ESI droplets, leading to a significant reduction in the analyte's signal.[6]

    • Solutions:

      • Improve Chromatographic Resolution: Optimize your HPLC method to separate your analyte from any co-eluting, ion-suppressing species.

      • Enhance Sample Preparation: Use a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove matrix components before injection.[25]

      • Use a Delay Column: For ubiquitous contaminants like some PFAS, a delay column installed before the injector can help to chromatographically separate the background contamination from the analyte peak in the sample.[26]

      • Dilute the Sample: If the suppression is caused by high concentrations of matrix components, diluting the sample can sometimes improve the signal-to-noise ratio.

  • Suboptimal Mobile Phase Composition:

    • Mechanism: The choice of mobile phase additives can have a dramatic effect on ionization efficiency. Strong acids like TFA are known to be potent ion suppressors in positive ESI mode.

    • Solutions:

      • Replace TFA with Formic Acid or Difluoroacetic Acid (DFA): For MS applications, formic acid is a much better choice than TFA. DFA can offer a compromise, providing good chromatography with less ion suppression than TFA.

      • Incorporate Fluorinated Alcohols: For analytes like oligonucleotides, adding HFIP to the mobile phase can significantly enhance the MS signal in negative ion mode.[14][15][16]

AdditiveTypical ConcentrationProsCons in LC-MS
Formic Acid (FA) 0.1%Good for MS sensitivity, volatile.Can lead to broader peaks for some compounds compared to TFA.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent for peak shape (ion-pairing).Severe ion suppression in ESI+, difficult to remove from the system.
Difluoroacetic Acid (DFA) 0.05 - 0.1%A good compromise between FA and TFA for peak shape and MS sensitivity.Still has some ion-suppressing effects.
Hexafluoroisopropanol (HFIP) 10-20 mMGreatly enhances signal for certain analytes (e.g., oligonucleotides) in ESI-.[14][15]Can be expensive, requires careful handling.
Ammonium Fluoride < 1 mMImproves peak shape and sensitivity for certain compounds in aqueous normal phase.[17]Corrosive to glass, can damage columns at higher concentrations.[17]
Issue 3: In-source Fragmentation and Complex Mass Spectra

Symptom: The mass spectrum shows a weak or absent molecular ion peak and numerous fragment ions, making identification and quantification difficult.

  • High Source/Optics Voltages:

    • Mechanism: Fluorinated compounds can be more labile under certain ESI conditions. High voltages in the ion source (e.g., cone voltage, fragmentor voltage) can induce fragmentation before the ions reach the mass analyzer.

    • Solutions:

      • Optimize Source Conditions: Systematically reduce the cone/fragmentor voltage to find a balance between efficient ion transmission and minimal in-source fragmentation. Infuse a standard of your analyte and observe the molecular ion and fragment intensities as you adjust the voltage.

  • Unique Fragmentation Pathways:

    • Mechanism: The presence of fluorine atoms significantly influences the fragmentation pathways of a molecule. As mentioned, neutral losses of HF are common.[19][20] The fragmentation of perfluorinated compounds often results in a series of ions with repeating CF₂ losses.[21]

    • Solutions:

      • Study Known Fragmentation Patterns: Familiarize yourself with the typical fragmentation patterns of fluorinated compounds. For example, in perfluorinated paraffins, the CF₃⁺ ion is often the most abundant.[21]

      • Perform MS/MS Experiments: Use tandem mass spectrometry to isolate the molecular ion and systematically study its fragmentation at different collision energies. This will help you build a fragmentation library for your compounds of interest.

Section 3: Recommended Protocols

Protocol 1: General Screening Method for Novel Fluorinated Compounds
  • Column Selection: Start with a PFP (pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 2.7 µm). This provides a good balance of retention mechanisms for a wide range of fluorinated compounds.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to screen for the compound's retention time.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • MS Settings (Initial):

    • Ionization Mode: ESI, run in both positive and negative mode initially.

    • Capillary Voltage: 3.5 kV.

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 20 V) and optimize.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350-400 °C.

Protocol 2: Mitigating Metal Interactions
  • System Preparation: If possible, use a PEEK-lined or bio-inert LC system.

  • System Passivation (if using a stainless-steel system):

    • Disconnect the column.

    • Flush all LC lines with a solution of 0.1% EDTA in water for 1-2 hours at a low flow rate (0.2 mL/min).

    • Flush thoroughly with HPLC-grade water, then with your mobile phase, before reconnecting the column.

  • Mobile Phase Additive: Add a low concentration (e.g., 50 µM) of a suitable chelating agent, like medronic acid, to your mobile phase. Ensure it is compatible with your MS method.

References

  • Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Analytical Chemistry, 92(14), 10129-10137. [Link]

  • Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Office of Justice Programs. [Link]

  • McLean, J. A., et al. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 30(10), 2143–2151. [Link]

  • Jamari, N. L. A., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Applied Sciences, 11(3), 1296. [Link]

  • Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Kieffer, M. P., et al. (2011). Fluorinated Paramagnetic Chelates as Potential Multi-chromic 19F Tracer Agents. Bioconjugate Chemistry, 22(6), 1189–1196. [Link]

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  • Jamari, N. L. A., et al. (2021). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1182, 338933. [Link]

  • Hawach Scientific. C8-Fluorine HPLC Column. [Link]

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  • Droge, S. T. J., & Hermens, J. L. M. (2012). Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography. Environmental Chemistry, 9(6), 579-587. [Link]

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  • Looi, M. L., et al. (2020). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. International Journal of Environmental Research and Public Health, 17(10), 3535. [Link]

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  • Wator, M., et al. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 35(20), e9167. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Tert-butyl 5-fluoroisoindoline-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the precise structural elucidation of novel chemical entities is paramount. Isoindoline scaffolds, in particular, are prevalent in a variety of biologically active compounds. The introduction of a fluorine atom to such structures can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Tert-butyl 5-fluoroisoindoline-2-carboxylate, a key building block in synthetic chemistry.

Due to the limited availability of public domain experimental spectra for this compound, this guide presents a detailed prediction of its NMR data. This prediction is grounded in the experimental data of its non-fluorinated parent compound, Tert-butyl isoindoline-2-carboxylate, and established principles of NMR spectroscopy concerning the influence of fluorine substitution. To provide a comprehensive comparative framework, we will also analyze the NMR data of a structurally related analog. This approach is designed to offer valuable insights for researchers working with similar fluorinated aromatic systems.

The Structural and Spectroscopic Impact of Fluorine Substitution

The introduction of a fluorine atom into an aromatic ring induces significant and predictable changes in the NMR spectra of a molecule. The high electronegativity of fluorine leads to a strong deshielding effect on the directly attached carbon atom (C-F), resulting in a large downfield shift in the ¹³C NMR spectrum. Furthermore, the ¹⁹F nucleus (spin I = ½) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for structural assignment. The magnitude of these coupling constants (J-coupling) is dependent on the number of bonds separating the coupled nuclei.

The tert-butyl group, a common protecting group in organic synthesis, provides a distinct and easily recognizable signal in the ¹H NMR spectrum. Its nine equivalent protons typically appear as a sharp singlet in the upfield region (around 1.5 ppm), making it a useful internal reference point for spectral interpretation. In the ¹³C NMR spectrum, the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group also exhibit characteristic chemical shifts.

Predicted and Comparative NMR Data Analysis

The following sections detail the predicted ¹H and ¹³C NMR data for this compound and compare it with the experimental data for Tert-butyl isoindoline-2-carboxylate.

Chemical Structure

G cluster_0 This compound a b a->b g a->g c b->c d c->d e d->e f e->f f->a h g->h i g->i h->c j i->j k j->k l k->l m l->m n m->n o n->o p o->p q p->q r q->r s r->s t s->t u t->u v u->v v->j F F N N O1 O O2 O C1 C C2 C C3 C C4 C C5 C C6 C C7 C C8 C C9 C C10 C C11 C C12 C C13 C

Figure 1: Chemical structure of this compound.

¹H NMR Data Comparison
Proton Assignment Tert-butyl isoindoline-2-carboxylate (Experimental, CDCl₃) This compound (Predicted, CDCl₃) Rationale for Prediction
t-Bu (9H) ~1.50 (s)~1.51 (s)The chemical shift of the tert-butyl group is largely unaffected by substitution on the distant aromatic ring.
CH₂ (4H) ~4.75 (s)~4.78 (s)A minor downfield shift is expected due to the electron-withdrawing nature of the fluorine atom.
Ar-H (H-4, H-6, H-7) ~7.20-7.35 (m)H-4: ~7.25 (dd, J ≈ 8.5, 5.5 Hz)H-6: ~7.05 (dd, J ≈ 8.5, 2.5 Hz)H-7: ~7.30 (t, J ≈ 8.5 Hz)The fluorine at C-5 will cause a doublet of doublets splitting for H-4 and H-6 due to ortho and meta coupling with both H and F. H-7 will appear as a triplet due to coupling with two neighboring protons. The electron-withdrawing effect of fluorine will generally shift aromatic protons.
¹³C NMR Data Comparison
Carbon Assignment Tert-butyl isoindoline-2-carboxylate (Experimental, CDCl₃) This compound (Predicted, CDCl₃) Rationale for Prediction
t-Bu (CH₃)₃ ~28.5~28.6Minimal change expected due to the distance from the fluorine substituent.
t-Bu C(CH₃)₃ ~80.5~80.8A slight downfield shift may occur.
CH₂ ~53.0~53.5Minor deshielding effect from the fluorine atom.
Ar-C (C-3a, C-7a) ~138.0~134.0 (d, J ≈ 3 Hz)The ipso-carbons to the isoindoline ring will be slightly shielded and show a small coupling to fluorine.
Ar-C (C-4, C-7) ~127.0C-4: ~115.0 (d, J ≈ 21 Hz)C-7: ~128.0 (s)C-4, being ortho to the fluorine, will be significantly shielded and show a large coupling constant. C-7 will be largely unaffected.
Ar-C (C-5, C-6) ~122.0C-5: ~162.0 (d, J ≈ 245 Hz)C-6: ~114.0 (d, J ≈ 21 Hz)C-5, directly attached to fluorine, will experience a very large downfield shift and a large one-bond C-F coupling constant. C-6, ortho to the fluorine, will be shielded and show a significant coupling constant.
C=O ~155.0~154.8The carbonyl carbon is distant and should experience minimal change.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for compounds such as this compound, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound for ¹H NMR analysis (20-50 mg for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice for this class of compounds.[1]

  • Internal Standard: The residual solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H and δ ~77.16 ppm for ¹³C) can be used as an internal reference.[2] Alternatively, a small amount of tetramethylsilane (TMS) can be added for a precise 0.00 ppm reference.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Data Acquisition and Analysis

G cluster_workflow NMR Data Acquisition and Analysis Workflow prep Sample Preparation (Dissolution in CDCl3) acq NMR Data Acquisition (1H and 13C Spectra) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc ref Referencing (to residual solvent peak) proc->ref anal Spectral Analysis (Peak Picking, Integration, Coupling Analysis) ref->anal struc Structure Elucidation/ Confirmation anal->struc

Figure 2: A generalized workflow for acquiring and analyzing NMR data for small organic molecules.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging the experimental data of its non-fluorinated analog and fundamental principles of NMR spectroscopy, we have outlined the expected chemical shifts and coupling patterns. The provided experimental protocol and workflow serve as a practical resource for researchers to acquire and interpret high-quality NMR data for this and similar fluorinated compounds. The ability to accurately predict and interpret such spectra is an invaluable skill in the rapid and confident structural characterization of novel molecules in the drug discovery pipeline.

References

  • Moser, A. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Unknown. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

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  • FULIR. (2022, December 15). N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved from [Link]

  • Unknown. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

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  • Unknown. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

In the landscape of modern drug discovery, fluorinated heterocyclic compounds are indispensable scaffolds. Tert-butyl 5-fluoroisoindoline-2-carboxylate is a prominent example, serving as a critical building block for a range of pharmacologically active agents. Its structural features—a fluorinated aromatic ring, an isoindoline core, and a labile tert-butyloxycarbonyl (Boc) protecting group—necessitate robust analytical characterization. For researchers in process development, quality control, and metabolite identification, mass spectrometry (MS) is the definitive tool.

This guide provides an in-depth comparison of mass spectrometry strategies for the analysis of this compound. Moving beyond mere protocol recitation, we will explore the causal relationships between molecular structure, analytical choices, and data outcomes. We will dissect the characteristic behavior of the Boc group under various ionization and fragmentation conditions and present validated, step-by-step protocols that ensure data integrity and reproducibility.

Molecular Profile and its MS Implications

Understanding the analyte's structure is paramount to designing an effective MS-based method.

PropertyValue
Chemical FormulaC₁₃H₁₆FNO₂[1]
Molecular Weight237.27 g/mol [1]
Exact Mass237.1165
Key Structural FeaturesIsoindoline Core, Phenyl Fluoride, N-Boc Protecting Group

The N-Boc group is the most influential feature in the mass spectrometric behavior of this molecule. It is notoriously labile and prone to characteristic fragmentation patterns, which can be both a diagnostic tool and an analytical challenge.[2][3] The fluorine atom provides a unique mass defect for high-resolution analysis, while the nitrogen atom in the isoindoline ring is a ready site for protonation, making positive-ion mode electrospray ionization (ESI) a logical starting point.[4][5]

Comparative Analysis of Ionization and Fragmentation Techniques

The choice of ionization and fragmentation method dictates the quality and type of information obtained. For this molecule, Electrospray Ionization (ESI) is generally preferred due to its polarity.[5]

TechniquePrincipleAdvantages for this AnalytePotential Challenges
Electrospray Ionization (ESI) Soft ionization creating ions from a liquid solution.[4]Excellent sensitivity for the polar isoindoline structure. Readily forms [M+H]⁺ ions.In-source Decay: The labile Boc group can fragment within the ion source, leading to observation of the deprotected molecule and complicating quantification of the intact analyte.[2]
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the analyte; suitable for less polar compounds.[4]May reduce in-source decay compared to ESI under certain conditions. Useful if the analyte is part of a less polar mixture.Generally lower sensitivity for this specific polar structure compared to ESI.
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, causing fragmentation.[6]Highly reproducible. Effectively cleaves the Boc group, producing predictable and diagnostic product ions.May not provide extensive fragmentation of the core isoindoline structure at lower energies.
Higher-Energy C-trap Dissociation (HCD) A beam-type CID technique used in Orbitrap instruments.Often produces a richer fragmentation spectrum, including more backbone fragments, which is useful for structural confirmation.Fragmentation patterns can be more complex to interpret than CID spectra.
The Fate of the Boc Group: A Predictable Fragmentation Cascade

The primary analytical signature of this compound in MS/MS is the facile fragmentation of the Boc group. This occurs through several well-documented pathways.[3][7]

  • Loss of Isobutylene: The most common pathway involves the neutral loss of isobutylene (C₄H₈, 56.06 Da), leaving a carbamic acid intermediate.

  • Subsequent Loss of Carbon Dioxide: The carbamic acid intermediate readily loses CO₂ (44.00 Da) to yield the fully deprotected 5-fluoroisoindoline core.

  • Direct Loss of the Boc Group: A neutral loss of the entire Boc group (C₅H₈O₂, 100.05 Da) can also be observed.

  • Formation of the Tert-butyl Cation: The stable tert-butyl cation (C₄H₉⁺, m/z 57.07) is a hallmark fragment of Boc-protected compounds and is often a dominant ion in the spectrum.[8]

This predictable fragmentation is invaluable for developing highly specific quantitative methods using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

G M_H [M+H]⁺ (this compound) m/z 238.12 Intermediate Carbamic Acid Intermediate m/z 182.06 M_H->Intermediate - C₄H₈ (56 Da) Deprotected [M+H-Boc]⁺ (5-Fluoroisoindoline) m/z 138.07 M_H->Deprotected - C₅H₈O₂ (100 Da) tButyl Tert-butyl Cation m/z 57.07 M_H->tButyl Intermediate->Deprotected - CO₂ (44 Da)

Caption: Proposed CID fragmentation pathway for protonated this compound.

Experimental Protocols: A Validated Approach

Accurate analysis demands meticulous and reproducible methodologies. The following protocols provide a robust starting point for LC-MS analysis.

Overall Analytical Workflow

workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. Mass Spectrometry cluster_analysis 4. Data Analysis prep1 Dissolve sample in 50:50 Acetonitrile/Water to 1 mg/mL prep2 Dilute to 1-10 µg/mL with initial mobile phase prep1->prep2 lc Inject onto C18 Column (see protocol below) prep2->lc ms1 Ionize via ESI+ lc->ms1 ms2 Acquire Full Scan MS1 (e.g., m/z 100-500) ms1->ms2 ms3 Perform Data-Dependent MS2 on m/z 238.12 ms2->ms3 analysis Extract Ion Chromatograms & Analyze Spectra ms3->analysis

Caption: A typical workflow for the LC-MS/MS analysis of small molecules.

Protocol 1: LC-HRMS for Identification and Impurity Profiling

This method is designed for accurate mass confirmation and identification of potential impurities or degradants, such as the deprotected 5-fluoroisoindoline.

  • Sample Preparation :

    • Prepare a 1 mg/mL stock solution of the sample in 50:50 acetonitrile/water.

    • Dilute the stock solution to a final working concentration of 5 µg/mL using the initial mobile phase conditions (95% Mobile Phase A).[2]

  • Liquid Chromatography (LC) System :

    • Column : Standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[9]

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient :

      • 0.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • High-Resolution Mass Spectrometer (HRMS) - Q-TOF or Orbitrap :

    • Ionization Mode : ESI, Positive.

    • Capillary Voltage : 3.5 kV.

    • Gas Temperature : 325 °C.

    • Drying Gas Flow : 8 L/min.

    • MS1 Acquisition Range : m/z 100–500.

    • MS/MS : Data-dependent acquisition (DDA) targeting the top 3 most intense ions.

    • Collision Energy (CID/HCD) : Ramped from 10-40 eV to capture both low-energy (Boc loss) and higher-energy (core fragmentation) information.

Expected High-Resolution Data

High-resolution mass spectrometry (HRMS) is critical for confirming elemental composition and differentiating between compounds with the same nominal mass.[5]

Ion DescriptionChemical FormulaCalculated m/z
Protonated Parent [M+H]⁺C₁₃H₁₇FNO₂⁺238.1238
Sodium Adduct [M+Na]⁺C₁₃H₁₆FNNaO₂⁺260.1057
Fragment [M+H-C₄H₈]⁺C₉H₉FNO₂⁺182.0612
Deprotected [M+H-C₅H₈O₂]⁺C₈H₉FN⁺138.0713
Tert-butyl CationC₄H₉⁺57.0704

Comparative Analysis: Target Analyte vs. Key Impurity

In drug development, it is crucial to distinguish the target compound from process-related impurities or degradants. The most common related substance is the deprotected core, 5-fluoroisoindoline.

ParameterThis compound5-Fluoroisoindoline (Impurity/Degradant)
LC Retention Time More retained due to the lipophilic Boc group.Elutes earlier due to increased polarity.
[M+H]⁺ (Nominal) m/z 238m/z 138
Key MS/MS Fragments m/z 182, 138, 57Fragmentation of the isoindoline ring (e.g., loss of NH₃ or C₂H₄).
Analytical Signature Characteristic neutral losses of 56 Da and 100 Da.Absence of Boc-related fragments.

This clear differentiation in both chromatographic retention and mass spectrometric fragmentation allows for unambiguous identification and quantification of the purity of the target compound.

Conclusion and Recommendations

The mass spectrometric analysis of this compound is dominated by the predictable and diagnostic behavior of its N-Boc protecting group.

  • For Structural Confirmation and Impurity Profiling : A high-resolution LC-MS method using a Q-TOF or Orbitrap instrument is strongly recommended. The accurate mass data provides unequivocal confirmation of the elemental composition of the parent molecule and its fragments.

  • For Quantification : An LC-MS/MS method on a triple quadrupole instrument is the gold standard.[5] A highly selective and sensitive MRM method can be developed by monitoring transitions such as m/z 238.1 -> 182.1 or m/z 238.1 -> 138.1 .

  • Method Development Considerations : Always be mindful of potential in-source decay of the Boc group, which can affect the accuracy of quantification if not properly controlled.[2] Optimizing source parameters (e.g., temperatures, voltages) can help minimize this phenomenon.

By understanding the interplay between the molecule's structure and the analytical technique, researchers can develop robust, reliable, and fit-for-purpose mass spectrometry methods to support the advancement of drug development programs.

References

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Tecan Group. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
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  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery.
  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
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  • Chen, G., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
  • Paulo, J. A., & Gygi, S. P. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health.
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A Comparative Guide to Fluorinated Building Blocks: The Utility of Tert-butyl 5-fluoroisoindoline-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive comparison of Tert-butyl 5-fluoroisoindoline-2-carboxylate, a valuable fluorinated building block, with other key fluorinated heterocyclic building blocks such as fluorinated indoles and piperidines. We will delve into a comparative analysis of their physicochemical properties, reactivity in pivotal cross-coupling reactions, and provide detailed, field-tested experimental protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting the optimal fluorinated building blocks for their synthetic campaigns.

Introduction: The Fluorine Advantage in Drug Design

The use of fluorine in drug design has grown exponentially, with organofluorine compounds now representing a significant portion of all new pharmaceuticals approved by the FDA.[3][4] This is not a matter of chance; the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's profile.[1][5] Judicious fluorination can lead to:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[6]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines. This can be crucial for improving oral absorption and bioavailability, as a less basic compound is more likely to be in a neutral, membrane-permeable state at physiological pH.[1][7][8]

  • Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets and can alter the conformation of a molecule to better fit a binding pocket.[6]

  • Improved Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[6][9]

The isoindoline scaffold is a privileged structure in medicinal chemistry, and its fluorinated variants, such as this compound, are increasingly sought-after building blocks. This guide will place this compound in context with other popular fluorinated scaffolds to highlight its unique advantages and potential applications.

Part 1: Comparative Analysis of Physicochemical Properties

The choice of a building block is often dictated by its inherent physicochemical properties. Below is a comparison of this compound with two other common N-Boc protected fluorinated heterocycles: N-Boc-5-fluoroindole and N-Boc-4-fluoropiperidine.

PropertyThis compoundN-Boc-5-fluoroindoleN-Boc-4-fluoropiperidineRationale in Drug Discovery
Molecular Formula C13H16FNO2C13H14FNO2C10H18FNO2Basic structural information.
Molecular Weight 237.27 g/mol 235.25 g/mol 203.25 g/mol Influences ligand efficiency metrics.
Predicted cLogP 2.52[10]~2.9~1.8A measure of lipophilicity, crucial for permeability and solubility.
Predicted pKa (Amine) -1.67 (Amide N)[11]Not applicable (Amide N)~8.5 (Fluorine lowers pKa from ~11 for piperidine)[7][12]Critical for absorption, distribution, and off-target ionic interactions.
Topological Polar Surface Area (TPSA) 29.54 Ų29.54 Ų29.54 ŲInfluences membrane permeability and oral bioavailability.

Expert Insights:

The isoindoline and indole scaffolds, being aromatic, are inherently more lipophilic than the saturated piperidine ring. The fluorine atom in this compound provides a moderate increase in lipophilicity over a non-fluorinated analogue. The most significant impact of fluorination is often seen in the pKa of nearby basic centers. In the case of N-Boc-4-fluoropiperidine, the fluorine atom significantly reduces the basicity of the piperidine nitrogen (after deprotection), a strategy often employed to improve oral pharmacokinetics.[7] For the isoindoline and indole derivatives, the nitrogen is part of a non-basic Boc-protected amine, so the primary impact of the aromatic fluorine is on the ring's electronic properties and metabolic stability.

Part 2: Reactivity in Key Synthetic Transformations

The utility of a building block is defined by its reactivity and reliability in common synthetic transformations. We will focus on two of the most widely used C-C and C-N bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For building blocks like this compound, this would typically involve a two-step process: deprotection of the Boc group, followed by formation of a halide or triflate for coupling, or direct C-H activation/borylation. However, a more common strategy in drug discovery is to use a halogenated version of the building block. For this comparison, we will consider the reactivity of the corresponding bromo-derivatives.

While direct side-by-side comparative studies are scarce, we can infer reactivity trends from the literature. The electron-withdrawing fluorine atom can influence the oxidative addition step in the catalytic cycle.

Building Block (Bromo- derivative)Typical Catalyst SystemBaseTemperatureRepresentative Yield Range
Tert-butyl 5-bromo-isoindoline-2-carboxylatePd(dppf)Cl2 or Pd(PPh3)4K2CO3 or K3PO480-110 °C70-95%
N-Boc-5-bromo-indolePd(OAc)2 / SPhosK3PO480-100 °C75-98%
N-Boc-4-bromo-piperidine (as triflate)Pd(dppf)Cl2K2CO370-90 °C60-90%

Expert Insights:

All three scaffolds are generally good substrates for Suzuki-Miyaura coupling. The reactivity of nitrogen-containing heterocycles in these reactions has been well-established.[13] The choice of ligand and base is crucial for achieving high yields, especially with more challenging coupling partners. The slightly lower yields sometimes observed with piperidine derivatives can be due to competing side reactions like β-hydride elimination, although modern catalyst systems have largely overcome this issue.[14]

Part 3: Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of our guide, we provide detailed, step-by-step protocols for key reactions.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with Deprotected 5-Fluoroisoindoline

This protocol describes the C-N coupling of 5-fluoroisoindoline (prepared by deprotection of the title compound) with a generic aryl bromide.

Caption: Workflow for a typical Buchwald-Hartwig amination experiment.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • 5-Fluoroisoindoline (1.2 mmol, 1.2 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Pd2(dba)3 (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, sodium tert-butoxide, Pd2(dba)3, and XPhos.

  • Evacuate and backfill the flask with argon (repeat this cycle three times).

  • Add the 5-fluoroisoindoline followed by the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-fluoroisoindoline.

Causality Behind Choices:

  • Catalyst System: The combination of a palladium source like Pd2(dba)3 and a sterically hindered, electron-rich phosphine ligand like XPhos is highly effective for coupling unactivated aryl halides and a wide range of amines.[15]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[16]

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive, necessitating the use of an inert atmosphere to prevent catalyst degradation.[16]

Part 4: Application in Medicinal Chemistry - A Case Study

While specific examples citing this compound can be found within patent literature for various therapeutic targets, a well-documented case study in peer-reviewed literature involves the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of aminopeptidase N (APN/CD13), a target for anticancer agents. The synthesis of these complex scaffolds often relies on the modification of the core tetrahydroisoquinoline ring, a structure very similar to isoindoline.[17]

The introduction of a fluorine atom onto the aromatic ring of such a scaffold would be a logical step in lead optimization to block a potential site of metabolism and modulate electronic properties for improved target engagement, demonstrating the direct applicability of building blocks like this compound.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile building block for drug discovery. Its rigid, bicyclic structure combined with the advantageous properties imparted by the fluorine atom makes it an attractive scaffold for exploring new chemical space.

  • Compared to fluorinated indoles, the sp3-hybridized carbons of the isoindoline ring offer a three-dimensional geometry that can be beneficial for disrupting protein-protein interactions or fitting into complex binding sites.

  • Compared to fluorinated piperidines, the aromatic portion of the isoindoline scaffold provides a platform for a wider range of functionalization via aromatic substitution reactions, while still maintaining a non-basic nitrogen center (when protected).

The continued exploration of novel synthetic methodologies will undoubtedly further expand the utility of fluorinated building blocks.[3][4] As medicinal chemists continue to tackle increasingly challenging biological targets, the demand for well-characterized, reliable, and strategically fluorinated scaffolds like this compound will only intensify.

References

A Comparative Guide to the Biological Activity of Tert-butyl 5-fluoroisoindoline-2-carboxylate Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The isoindoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive template for designing targeted therapies. The introduction of a fluorine atom, as seen in the Tert-butyl 5-fluoroisoindoline-2-carboxylate core, is a strategic decision. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, binding affinity, and membrane permeability.[2]

This guide provides an in-depth comparison of the biological activities of various derivatives stemming from this fluorinated isoindoline core and its close structural relatives, the isoindolinones. We will explore their efficacy against diverse biological targets, present supporting experimental data, and detail the methodologies required to validate these findings, offering a comprehensive resource for researchers in drug discovery and development.

General Synthetic Strategy: A Platform for Diversification

The this compound scaffold serves as a versatile starting material or key intermediate for generating a library of diverse derivatives. The Boc (Tert-butoxycarbonyl) protecting group on the nitrogen can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), yielding a secondary amine.[3] This amine becomes a reactive handle for a wide array of chemical modifications, including acylation, alkylation, and reductive amination, allowing for the systematic exploration of the structure-activity relationship (SAR).

The general workflow enables the introduction of various side chains and functional groups, which ultimately dictates the molecule's interaction with its biological target.

G cluster_synthesis General Synthetic Workflow A This compound (Starting Material) B Boc Deprotection (e.g., TFA in DCM) A->B Acidic Conditions C 5-Fluoroisoindoline (Key Intermediate) B->C D Coupling Reaction (Amide bond formation, Alkylation, etc.) C->D Addition of R-COOH, R-X, etc. E Diverse Library of Final Derivatives D->E G cluster_workflow Enzyme Inhibition Assay Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound, Reference) B 2. Dispense Assay Buffer & Enzyme to Microplate A->B C 3. Add Test Compound (Serial Dilutions) & Controls (DMSO, Reference) B->C D 4. Pre-incubate (Allows inhibitor-enzyme binding) C->D E 5. Initiate Reaction (Add Substrate) D->E F 6. Incubate (Controlled Time & Temp) E->F G 7. Stop Reaction (Optional, e.g., acid quench) F->G H 8. Read Signal (Absorbance, Fluorescence, Luminescence) G->H I 9. Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) H->I

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, a stock solution of the enzyme's substrate, and 10 mM stock solutions of the test compounds (e.g., isoindoline derivatives) and a reference inhibitor in 100% DMSO.

  • Compound Dilution: Perform a serial dilution of the test compounds and reference inhibitor in assay buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: To a 96-well microplate, add the appropriate volume of assay buffer.

  • Enzyme Addition: Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.

  • Inhibitor Addition: Add the serially diluted test compounds, reference inhibitor, and DMSO (for "no inhibitor" controls) to their respective wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

  • Signal Detection: Measure the output signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound core and its structural analogs represent a highly privileged scaffold in drug discovery. The derivatives exhibit a remarkable breadth of biological activity, with specific compounds demonstrating potent, low-nanomolar inhibition of epigenetic targets like HDACs and others showing significant promise in metabolic and neurodegenerative diseases. The strategic incorporation of fluorine is a recurring theme, often enhancing the drug-like properties of these molecules.

The comparative data presented herein validates the continued exploration of this chemical space. Future research should focus on further refining the selectivity of these compounds, especially for targets within large enzyme families like HDACs, and on comprehensive in vivo pharmacokinetic and pharmacodynamic studies to translate the potent in vitro activity into clinical efficacy.

References

  • Lv, W., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage. ResearchGate. Available at: [Link]

  • Shultz, M.D., et al. (n.d.). Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. ResearchGate. Available at: [Link]

  • Shultz, M.D., et al. (2023). Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. PubMed. Available at: [Link]

  • Nebbioso, A., et al. (2019). Natural Compounds as Epigenetic Modulators in Cancer. MDPI. Available at: [Link]

  • Singh, V., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega. Available at: [Link]

  • Xu, Z., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC - NIH. Available at: [Link]

  • Fatyga, M., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

  • Di Mola, A., et al. (2023). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH. Available at: [Link]

  • Jadav, M. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

  • Xu, Z., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoroisoindoline Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for isoindoline-based compounds, with a specific focus on their activity as monoamine transporter inhibitors. While direct, extensive SAR studies on 5-fluoroisoindoline itself are limited in publicly available literature, this document synthesizes data from structurally related analogs to elucidate key chemical principles and guide future drug design efforts. The narrative focuses on the dopamine transporter (DAT), a primary target for this scaffold, while also considering effects on the serotonin (SERT) and norepinephrine (NET) transporters.

Introduction: The Isoindoline Scaffold and Monoamine Transporters

Monoamine transporters (MATs) are a class of solute carrier proteins (SLC6 family) responsible for the reuptake of key neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into presynaptic neurons.[1] This process is critical for terminating neurotransmission and maintaining homeostatic balance. The dopamine transporter (DAT), in particular, plays a central role in reward, motivation, and motor control, making it a key target for therapeutic agents aimed at treating conditions like ADHD, depression, and substance use disorders.[2]

The isoindoline core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities. Its rigid, bicyclic structure provides a defined orientation for pendant chemical groups to interact with biological targets. The strategic introduction of a fluorine atom, as in the 5-fluoroisoindoline scaffold, is a common medicinal chemistry tactic used to modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[3] This guide will explore how modifications to this core structure influence binding and functional activity at monoamine transporters.

The Isoindoline Pharmacophore for MAT Inhibition

The fundamental isoindoline scaffold offers several key points for chemical modification to tune its pharmacological profile. The most critical of these are substitutions at the nitrogen atom (N-2) and modifications to the aromatic ring.

SAR_Points cluster_0 Isoindoline Core cluster_1 Key Modification Points core core N_Sub N-Substitution (Primary determinant of activity and selectivity) core:e->N_Sub:w R1 Aromatic_Sub Aromatic Substitution (e.g., 5-Fluoro) (Modulates potency and pharmacokinetics) core:e->Aromatic_Sub:w R2

Caption: Key modification points on the isoindoline scaffold.

Structure-Activity Relationship (SAR) Analysis

The affinity and selectivity of isoindoline analogs for monoamine transporters are highly dependent on the nature of the substituents at the N-2 position and on the aromatic ring.

N-Substitution: The Driver of Potency and Selectivity

The substituent attached to the isoindoline nitrogen is arguably the most significant determinant of a compound's activity. Structure-activity relationship studies on related scaffolds, such as benztropine analogs, have consistently demonstrated that modifications at this position profoundly impact DAT binding affinity and selectivity over SERT and NET.[4]

  • Bulky, Lipophilic Groups: The introduction of bulky, lipophilic moieties, often containing aromatic rings, is a common feature of potent DAT inhibitors. For instance, in related series, N-substituents like diphenylmethoxy-tropane or various arylpiperazine moieties confer high affinity for the DAT.[4] These groups are believed to engage with hydrophobic pockets within the transporter's binding site.

  • Linker Length and Composition: The linker connecting the isoindoline nitrogen to a terminal group is also crucial. The optimal length and flexibility of this linker dictate the precise positioning of the terminal moiety within the binding site, influencing potency.

  • Basic Amine: The presence of a basic nitrogen atom within the N-substituent is a common feature of many MAT inhibitors, as it is often protonated at physiological pH and can form key ionic interactions within the transporter binding site.[3]

Aromatic Ring Substitution: The Role of the 5-Fluoro Group

Substitution on the aromatic ring of the isoindoline core fine-tunes the electronic properties and binding interactions of the molecule. The introduction of a fluorine atom at the 5-position can have several beneficial effects:

  • Enhanced Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic or hydrogen bonding interactions with polar residues in the binding pocket of the transporter. In studies of other DAT ligands, fluorination has been shown to enhance binding affinity.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, which can alter the proportion of the molecule that is ionized at physiological pH, affecting cell permeability and target engagement.

While direct comparative data for 5-fluoro-isoindoline versus its non-fluorinated parent is scarce, SAR from related dopamine D1 receptor agonists shows that substitutions on the aromatic rings can significantly impact receptor affinity, suggesting that such modifications are critical for tuning activity.[6]

Comparative Data of Representative MAT Inhibitors

The following table summarizes SAR data from various classes of monoamine transporter inhibitors to illustrate the principles discussed. Note that these are not direct 5-fluoroisoindoline analogs but represent related pharmacophores that inform our understanding.

Compound ClassRepresentative N-SubstituentAromatic SubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity (SERT/DAT)Reference
Benztropine Analog N-(cyclopropylmethyl)4',4''-difluoro3046007350~245[4]
Benztropine Analog N-(indole-3''-ethyl)4',4''-difluoro5.64901420~253[4]
Mazindol Analog -Unsubstituted1.0 - 10---[7]
Modafinil Analog (bis(4-fluorophenyl)methyl)sulfinylUnsubstituted95.5->10,000>104[8]

Data is illustrative of SAR principles in related scaffolds.

Key Experimental Protocols

General Synthetic Scheme for N-Substituted Isoindolines

The synthesis of N-substituted isoindoline analogs typically proceeds via a two-step sequence involving the formation of the isoindoline core followed by N-alkylation or N-arylation.

Synthesis_Workflow start Starting Material (e.g., Phthalide derivative) step1 Reduction/Cyclization (e.g., with H2/Pd-C or Red-Al) start->step1 intermediate Isoindoline Core (e.g., 5-Fluoroisoindoline) step1->intermediate step2 N-Alkylation (R-X, Base like K2CO3) intermediate->step2 product Final Product (N-Substituted Isoindoline Analog) step2->product

Caption: General synthetic workflow for N-substituted isoindolines.

Step-by-Step Methodology:

  • Formation of the Isoindoline Core: A suitable starting material, such as a substituted phthalide or phthalimide, is reduced to form the isoindoline ring. This can be achieved through various methods, including catalytic hydrogenation or reduction with metal hydrides.

  • N-Alkylation/Arylation: The resulting isoindoline (e.g., 5-fluoroisoindoline) is reacted with an appropriate alkyl halide or aryl halide (R-X) in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or DMF.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired N-substituted analog.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand.[9][10][11]

Assay_Workflow prep Prepare Membrane Homogenate (e.g., from rat striatum or hDAT-expressing cells) incubation Incubation Step - Membrane Prep - [3H]WIN 35,428 (Radioligand) - Test Compound (Varying Conc.) prep->incubation separation Separation of Bound/Free Ligand (Rapid Vacuum Filtration through GF/B filters) incubation->separation wash Wash Filters (Ice-cold buffer to remove non-specific binding) separation->wash quantify Quantification (Scintillation Counting to measure radioactivity) wash->quantify analysis Data Analysis (Calculate IC50 and Ki values) quantify->analysis

Caption: Workflow for a DAT competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction (P2) from a tissue rich in DAT, such as rat striatum, or from cells stably expressing the human dopamine transporter (hDAT). Homogenize the tissue/cells in an ice-cold buffer (e.g., 50 mM Tris, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.[11]

  • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]WIN 35,428 (typically near its Kd value, e.g., 5 nM), and varying concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[10]

  • Defining Non-Specific Binding: A set of tubes containing a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) is included to determine non-specific binding.[12]

  • Incubation: Incubate the tubes on ice or at 4°C for a sufficient period to reach equilibrium (e.g., 2 hours).[10]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The isoindoline scaffold represents a versatile platform for the design of potent and selective monoamine transporter inhibitors. The structure-activity relationship is heavily dictated by the nature of the N-substituent, which appears to be the primary driver of affinity and selectivity for the dopamine transporter. Aromatic substitution, such as the inclusion of a 5-fluoro group, serves as a critical tool for fine-tuning the molecule's electronic properties, metabolic stability, and binding interactions.

Future research should focus on synthesizing and evaluating a systematic library of 5-fluoroisoindoline analogs with diverse N-substituents to build a quantitative SAR model. This would enable a more precise understanding of the specific interactions between this scaffold and the dopamine transporter. Exploring the impact of fluorine substitution at other positions on the aromatic ring could also yield valuable insights. Ultimately, a detailed understanding of these SAR principles will facilitate the rational design of next-generation therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles for treating a range of neurological and psychiatric disorders.

References

  • N.A. (1995). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods. [Link]

  • Reith, M. E., Berfield, J. L., Wang, D., & Trudell, M. L. (2001). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Zhu, J., Ananthan, S., & Gu, H. (2021). Mutations of Human Dopamine Transporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport. National Institutes of Health. [Link]

  • Czoty, P. W., Ginsburg, B. C., & Howell, L. L. (2002). Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. The Journal of Neuroscience. [Link]

  • Canfield, D. R., & Reith, M. E. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods. [Link]

  • Gatley, S. J., Volkow, N. D., & Wang, G. J. (2010). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. National Institutes of Health. [Link]

  • Grunewald, G. L., & Dahanukar, V. H. (1996). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Medicinal Chemistry Research. [Link]

  • Pandey, G., & Dwivedi, Y. (2005). Three-dimensional quantitative structure-activity relationships of mazindol analogues at the dopamine transporter. Journal of Medicinal Chemistry. [Link]

  • Kopajtic, T. A., & Katz, J. L. (2010). Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Luedtke, R. R., & Mach, R. H. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. National Institutes of Health. [Link]

  • Cheng, M. H., & Bahar, I. (2022). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences. [Link]

  • Kim, S. E., & Choe, Y. S. (2001). Dopamine transporter imaging with fluorine-18-FPCIT and PET. Journal of Nuclear Medicine. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience. [Link]

  • N.A. (2024). Is Cocaine Protonated When it Binds to the Dopamine Transporter?. JACS Au. [Link]

  • Carty, K. N., & Foster, J. D. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cellular Neuroscience. [Link]

  • Woolverton, W. L., & Newman, A. H. (2012). N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects. National Institutes of Health. [Link]

  • Lehikoinen, A., & Rinne, J. O. (2012). [18F]CFT synthesis and binding to monoamine transporters in rats. National Institutes of Health. [Link]

  • Neumeyer, J. L., & Kula, N. S. (2004). Synthesis and SAR exploration of dinapsoline analogues. Bioorganic & Medicinal Chemistry. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). | Synthetic inhibitors of monoamine transporters | Download Table. Nature Reviews Neuroscience. [Link]

  • Sakamuru, S., & Newman, A. H. (2022). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. National Institutes of Health. [Link]

  • Roth, B. L., & Kristensen, A. S. (2015). Discovery and Development of Monoamine Transporter Ligands. National Institutes of Health. [Link]

  • N.A. (2024). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. National Institutes of Health. [Link]

  • Crooks, P. A., & Dwoskin, L. P. (2016). Synthesis and in vitro evaluation of water-soluble 1,4-diphenethylpiperazine analogs as novel inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Galli, A., & Newman, A. H. (2020). Dopamine transporter dynamics of N-substituted benztropine analogs with atypical behavioral effects. Scholars @ UT Health San Antonio. [Link]

  • Luedtke, R. R., & Free, R. B. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

Sources

Comparison of different protecting groups for the isoindoline nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products.[1] Its synthesis and functionalization often necessitate the protection of the secondary amine nitrogen to prevent unwanted side reactions and to direct reactivity. The choice of an appropriate protecting group is critical, as it must be stable under various reaction conditions and readily cleavable without affecting other sensitive functionalities within the molecule. This guide provides an in-depth comparison of common protecting groups for the isoindoline nitrogen, supported by experimental data and protocols to aid in the rational selection of a protection strategy.

The Importance of N-Protection in Isoindoline Chemistry

The nitrogen atom in the isoindoline ring system is nucleophilic and can participate in various reactions, including alkylation, acylation, and oxidation. In multi-step syntheses, it is often essential to temporarily "mask" this reactivity to achieve the desired chemical transformations on other parts of the molecule. A suitable protecting group should ideally be:

  • Easy to introduce in high yield.[2]

  • Stable to a wide range of reaction conditions.[2]

  • Selectively removable under mild conditions that do not compromise the integrity of the target molecule.[2]

  • Orthogonal to other protecting groups present in the molecule, allowing for sequential deprotection.[2]

This guide will focus on three widely used protecting groups for the isoindoline nitrogen: the tert-butyloxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the benzyl (Bn) group.

tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups in organic synthesis due to its general stability to a wide range of non-acidic conditions and its facile removal with acids.[3][4][5]

Introduction of the Boc Group

The Boc group is typically introduced by reacting the isoindoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection of Isoindoline

  • To a solution of isoindoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc-isoindoline.

Stability of the Boc Group

The Boc group is stable to a wide range of reagents and conditions, including:

  • Basic conditions: It is resistant to hydrolysis by strong bases like NaOH or KOH.

  • Nucleophiles: It does not react with common nucleophiles.

  • Hydrogenolysis: It is stable to catalytic hydrogenation conditions used for Cbz and benzyl group removal.[3]

However, the Boc group is highly susceptible to cleavage under acidic conditions.

Cleavage of the Boc Group

The removal of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][6]

Experimental Protocol: N-Boc Deprotection of Isoindoline

  • Dissolve the N-Boc-isoindoline (1 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, for example, a 20-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4 M solution of HCl in dioxane.[7]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free isoindoline.

Mild deprotection methods have also been developed, such as using oxalyl chloride in methanol, which can be beneficial for substrates with acid-sensitive functional groups.[3][4][8]

Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection

The Cbz group is another widely used protecting group for amines, valued for its stability to both acidic and basic conditions and its clean removal by catalytic hydrogenolysis.[9]

Introduction of the Cbz Group

The Cbz group is introduced by reacting the isoindoline with benzyl chloroformate (Cbz-Cl) under basic conditions.[9][10]

Experimental Protocol: N-Cbz Protection of Isoindoline

  • Dissolve isoindoline (1 equivalent) in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., Na₂CO₃ or NaHCO₃).

  • Cool the biphasic mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the N-Cbz-isoindoline.

Stability of the Cbz Group

The Cbz group offers a different stability profile compared to the Boc group:

  • Acidic and Basic Conditions: It is generally stable to both acidic and basic conditions, making it orthogonal to the Boc group.[9]

  • Nucleophiles: It is stable towards most nucleophiles.

The primary lability of the Cbz group is towards catalytic hydrogenation.

Cleavage of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[9] This method is advantageous as the byproducts are toluene and carbon dioxide, which are easily removed.

Experimental Protocol: N-Cbz Deprotection of Isoindoline

  • Dissolve the N-Cbz-isoindoline (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Stir the suspension under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected isoindoline.

Acid-mediated deprotection methods have also been reported as an alternative to hydrogenolysis.[11] Additionally, certain reagents like low-carbon alcohols have been shown to remove the Cbz group from some heterocyclic compounds.[12][13]

Benzyl (Bn) Group: Versatile Deprotection Options

The benzyl group is a robust protecting group that can be removed under various conditions, offering flexibility in synthetic planning.

Introduction of the Benzyl Group

The benzyl group is typically introduced via nucleophilic substitution using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[14]

Experimental Protocol: N-Benzyl Protection of Isoindoline

  • To a solution of isoindoline (1 equivalent) in a solvent like acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equivalents).

  • Add benzyl bromide (BnBr) (1.2 equivalents) dropwise.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture, quench with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the N-benzyl-isoindoline.

Stability of the Benzyl Group

The N-benzyl group is stable to a wide range of conditions, including:

  • Acidic and Basic Conditions: It is generally stable to both strong acids and bases.

  • Nucleophiles and Organometallics: It is compatible with many nucleophilic reagents and organometallic compounds.

Cleavage of the Benzyl Group

A key advantage of the benzyl group is the variety of methods available for its removal:

  • Catalytic Hydrogenolysis: Similar to the Cbz group, the benzyl group can be cleaved by catalytic hydrogenolysis using Pd/C and H₂.[14] This is often the preferred method due to its mildness. The combined use of niobic acid-on-carbon (Nb₂O₅/C) can facilitate this process.[15]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be used for oxidative debenzylation.

  • Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can also cleave the benzyl group.

Experimental Protocol: N-Benzyl Deprotection of Isoindoline (Hydrogenolysis)

  • Follow the same procedure as for the N-Cbz deprotection, using N-benzyl-isoindoline as the substrate.

Comparative Summary of Protecting Groups

Protecting GroupIntroduction ReagentCommon Deprotection ConditionsStability ProfileKey AdvantagesKey Disadvantages
Boc Boc₂O, baseStrong acid (TFA, HCl)[4]Stable to base, nucleophiles, hydrogenolysisEasy introduction and removal, orthogonal to Cbz and BnAcid labile, may not be suitable for acid-sensitive substrates
Cbz Cbz-Cl, baseH₂, Pd/C[9]Stable to acid, base, nucleophilesOrthogonal to Boc, clean deprotection byproductsRequires hydrogenation catalyst, may not be compatible with reducible functional groups
Benzyl (Bn) BnBr, baseH₂, Pd/C; Oxidizing agents (DDQ); Dissolving metals[14][15]Stable to acid, base, nucleophiles, organometallicsRobust, multiple deprotection optionsHydrogenolysis may affect other reducible groups

Visualizing the Workflows

Boc Protection and Deprotection

Boc_Workflow Isoindoline Isoindoline Boc_Protected N-Boc-Isoindoline Isoindoline->Boc_Protected Boc₂O, Base (e.g., TEA, DCM) Deprotected_Boc Isoindoline Boc_Protected->Deprotected_Boc Strong Acid (e.g., TFA, DCM)

Caption: Workflow for Boc protection and deprotection of isoindoline.

Cbz Protection and Deprotection

Cbz_Workflow Isoindoline Isoindoline Cbz_Protected N-Cbz-Isoindoline Isoindoline->Cbz_Protected Cbz-Cl, Base (e.g., Na₂CO₃, DCM/H₂O) Deprotected_Cbz Isoindoline Cbz_Protected->Deprotected_Cbz H₂, Pd/C (e.g., MeOH)

Caption: Workflow for Cbz protection and deprotection of isoindoline.

Benzyl Protection and Deprotection

Bn_Workflow Isoindoline Isoindoline Bn_Protected N-Benzyl-Isoindoline Isoindoline->Bn_Protected BnBr, Base (e.g., K₂CO₃, ACN) Deprotected_Bn Isoindoline Bn_Protected->Deprotected_Bn H₂, Pd/C (e.g., EtOH)

Caption: Workflow for Benzyl protection and deprotection of isoindoline.

Conclusion

The selection of a protecting group for the isoindoline nitrogen is a strategic decision that can significantly impact the success of a synthetic route. The Boc group is an excellent choice when acid-labile protection is desired, offering orthogonality to hydrogenolysis-labile groups. The Cbz group provides robust protection that is stable to a wide range of conditions and is cleanly removed by hydrogenation. The benzyl group offers a highly stable protecting group with the flexibility of multiple deprotection strategies. By understanding the specific stability and cleavage conditions for each of these protecting groups, researchers can design more efficient and effective syntheses of complex isoindoline-containing molecules.

References

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Sources

A Comparative Guide to the Purity Assessment of Commercially Available Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducible research and the safety of potential therapeutics. Tert-butyl 5-fluoroisoindoline-2-carboxylate, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Ensuring its purity is paramount to the success of multi-step syntheses and the integrity of biological data. This guide provides a comprehensive framework for the purity assessment of commercially available this compound, offering a comparative analysis of critical analytical techniques and presenting detailed, field-proven experimental protocols.

The Critical Role of Purity in Synthesis and Drug Discovery

This compound serves as a versatile scaffold in medicinal chemistry, often utilized in the construction of complex molecules targeting a range of biological pathways. The presence of impurities can have significant downstream consequences, including:

  • Altered Reaction Outcomes: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and difficulties in purification.

  • Inaccurate Biological Data: Unidentified impurities with their own biological activity can lead to misleading structure-activity relationship (SAR) data, confounding the drug discovery process.

  • Safety Concerns: Impurities may be toxic or lead to the formation of toxic byproducts in later synthetic steps.

Given these considerations, a multi-pronged analytical approach is essential for a thorough purity assessment. This guide will focus on a synergistic combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical Methodologies: A Trifecta for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. By combining the strengths of HPLC, NMR, and MS, we can create a self-validating system for the comprehensive characterization of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse for purity determination in the pharmaceutical industry. It excels at separating the main compound from non-volatile organic impurities based on polarity. For a molecule like this compound, a C18 column is an excellent starting point, providing a non-polar stationary phase that will retain the compound and its potential impurities, allowing for their separation by a polar mobile phase gradient.

Causality Behind Experimental Choices: The use of a gradient elution (from a high aqueous content to a high organic content) is crucial for resolving impurities with a wide range of polarities. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase serves to protonate acidic silanols on the stationary phase, reducing peak tailing and improving peak shape. UV detection is suitable as the isoindoline core contains a chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR

NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis (qNMR).

  • ¹H NMR: This technique provides a "fingerprint" of the molecule, confirming the identity of the main component and allowing for the identification and quantification of proton-containing impurities.

  • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. Furthermore, the large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it an excellent method for both identifying and quantifying fluorine-containing impurities.[1][2][3][4]

Causality Behind Experimental Choices: The choice of a deuterated solvent is standard for NMR to avoid overwhelming solvent signals. For quantitative analysis, a certified internal standard with a known purity and a signal that does not overlap with the analyte is essential.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify the mass of any impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Causality Behind Experimental Choices: It is important to be aware that N-Boc protected amines can be thermally labile and may undergo in-source fragmentation, particularly the loss of the tert-butyl group or the entire Boc group.[5][6][7][8] Therefore, careful optimization of the MS source conditions is necessary to minimize fragmentation and obtain a clear molecular ion peak.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the purity assessment of commercially available this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Final Report SampleA Supplier A Sample Prep Prepare stock solutions (e.g., in Acetonitrile) SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC RP-HPLC-UV Analysis Prep->HPLC NMR ¹H and ¹⁹F NMR Analysis Prep->NMR MS ESI-MS Analysis Prep->MS HPLC_Data Purity by Peak Area % HPLC->HPLC_Data NMR_Data Structural Confirmation & Impurity Identification/Quantification NMR->NMR_Data MS_Data Molecular Weight Confirmation & Impurity Mass Identification MS->MS_Data Compare Comparative Purity Table HPLC_Data->Compare NMR_Data->Compare MS_Data->Compare Report Comprehensive Purity Report Compare->Report

Sources

A Comparative Guide to Novel Compounds Synthesized from Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel Fluorinated Isoindoline Scaffolds Supported by Experimental Data.

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. Tert-butyl 5-fluoroisoindoline-2-carboxylate serves as a valuable starting material for creating novel chemical entities with potential therapeutic applications, particularly in the realm of central nervous system disorders and as linkers in proteolysis-targeting chimeras (PROTACs).[1] This guide provides an in-depth characterization of novel compounds synthesized from this fluorinated building block, presenting a comparative analysis against their non-fluorinated counterparts and detailing the experimental protocols for their synthesis and evaluation.

The Influence of Fluorination on the Isoindoline Core

The introduction of a fluorine atom at the 5-position of the isoindoline ring imparts significant changes to the molecule's electronic properties. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. These modifications can translate to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[2][3]

Synthesis of Novel Derivatives

The reactivity of this compound allows for various synthetic transformations. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then undergo a range of functionalization reactions. Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, although the fluorine atom's electron-withdrawing nature can influence the regioselectivity of these transformations.

A key synthetic route involves the deprotection of the isoindoline nitrogen followed by acylation or alkylation to introduce diverse side chains. For instance, coupling with a carboxylic acid can yield novel amide derivatives.

Experimental Workflow: Synthesis of Novel Amide Derivatives

A This compound B Deprotection (e.g., TFA in DCM) A->B C 5-Fluoroisoindoline B->C E Coupling (e.g., HATU, DIPEA in DMF) C->E D Carboxylic Acid (R-COOH) D->E F Novel Fluorinated Amide Derivative E->F

Sources

A Comparative Guide to Fluorinated and Non-Fluorinated Isoindoline Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, isoindoline-based molecules, particularly the immunomodulatory drugs (IMiDs) and their successors, Cereblon E3 Ligase Modulators (CELMoDs), represent a cornerstone of targeted protein degradation.[1][2][3] The strategic introduction of fluorine into these scaffolds is a widely employed medicinal chemistry tactic aimed at enhancing pharmacological properties.[4][5][6][7] This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated isoindoline analogs, supported by experimental data and protocols, to empower researchers in their drug development endeavors.

The Rationale for Fluorination: A Double-Edged Sword

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can influence a compound's metabolic stability, membrane permeability, and binding affinity to its target protein.[8][9] However, the effects of fluorination are highly dependent on the position and degree of substitution, necessitating a systematic evaluation of each analog.[7] In the context of isoindoline analogs, which primarily target the Cereblon (CRBN) E3 ubiquitin ligase complex, fluorination has been shown to modulate binding affinity and subsequent biological activity.[10][11]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Isoindoline-based drugs, such as lenalidomide and pomalidomide, function as "molecular glues."[2] They bind to CRBN, a substrate receptor for the Cullin-RING 4 (CRL4) E3 ubiquitin ligase complex, and alter its substrate specificity.[3][12][13] This drug-induced proximity leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of these drugs.[3][14]

CRBN_Mechanism cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Targeted Protein Degradation CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1) CRBN->Neosubstrate Recruits CUL4A CUL4A Rbx1 Rbx1 CUL4A->Rbx1 DDB1->CUL4A Rbx1->Neosubstrate Ubiquitination IMiD Isoindoline Analog (e.g., Lenalidomide) IMiD->CRBN Binds to Proteasome Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin

Caption: Mechanism of CRBN-mediated protein degradation by isoindoline analogs.

Comparative Biological Assays: A Head-to-Head Evaluation

To objectively assess the impact of fluorination, a series of standardized biological assays are essential. Below, we detail the protocols and expected outcomes for key experiments.

CRBN Binding Affinity

Rationale: The initial and critical step in the mechanism of action of isoindoline analogs is their binding to CRBN. Quantifying this interaction provides a foundational understanding of a compound's potential efficacy. Fluorination can either enhance or diminish binding affinity depending on its placement within the molecule.[10][11]

Experimental Protocol: In Vitro CRBN Binding Assay (e.g., FRET)

  • Reagents: Recombinant human CRBN protein, a fluorescently labeled tracer compound known to bind CRBN, and the test compounds (fluorinated and non-fluorinated analogs).

  • Procedure:

    • In a microplate, combine the recombinant CRBN protein and the fluorescent tracer.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate to allow for competitive binding.

    • Measure the Förster Resonance Energy Transfer (FRET) signal. A decrease in FRET indicates displacement of the tracer by the test compound.

  • Data Analysis: Calculate the IC50 value for each compound, representing the concentration required to inhibit 50% of tracer binding.

Expected Outcomes & Data Presentation:

CompoundFluorinationCRBN Binding IC50 (nM)
Analog A Non-fluorinated500
Analog B Mono-fluorinated150
Analog C Di-fluorinated300

Note: The hypothetical data above illustrates that mono-fluorination can enhance binding, while di-fluorination might be less favorable.

Neosubstrate Degradation

Rationale: The ultimate goal of CRBN engagement by these drugs is the degradation of specific neosubstrates like IKZF1 and Casein Kinase 1 alpha (CK1α).[15][16] Assessing the extent and potency of degradation is a direct measure of a compound's functional activity.

Experimental Protocol: Western Blot Analysis of IKZF1 and CK1α Degradation

  • Cell Culture: Culture a relevant human cell line, such as the multiple myeloma cell line MM.1S, which expresses endogenous levels of CRBN, IKZF1, and CK1α.

  • Treatment: Treat the cells with varying concentrations of the fluorinated and non-fluorinated analogs for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for IKZF1, CK1α, and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and calculate the DC50 (concentration for 50% degradation) for each compound.

Expected Outcomes & Data Presentation:

CompoundFluorinationIKZF1 DC50 (nM)CK1α DC50 (nM)
Analog A Non-fluorinated200>1000
Analog B Mono-fluorinated50800
Analog C Di-fluorinated150>1000

Note: This hypothetical data suggests that the mono-fluorinated analog is a more potent degrader of IKZF1.

Degradation_Workflow CellCulture 1. Cell Culture (e.g., MM.1S) Treatment 2. Compound Treatment (Fluorinated vs. Non-Fluorinated) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Probing 6. Antibody Probing (IKZF1, CK1α, GAPDH) Transfer->Probing Analysis 7. Data Analysis (DC50 Calculation) Probing->Analysis

Caption: Experimental workflow for assessing neosubstrate degradation.

Anti-proliferative Activity

Rationale: The degradation of key cellular proteins by isoindoline analogs ultimately leads to the inhibition of cancer cell growth.[17][18][19] Measuring the anti-proliferative effects of these compounds in relevant cancer cell lines is a crucial step in evaluating their therapeutic potential.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226) in 96-well plates.[4][20]

  • Treatment: Add serial dilutions of the fluorinated and non-fluorinated analogs to the wells.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Expected Outcomes & Data Presentation:

CompoundFluorinationNCI-H929 GI50 (nM)RPMI-8226 GI50 (nM)
Analog A Non-fluorinated8001200
Analog B Mono-fluorinated250400
Analog C Di-fluorinated600950

Note: The hypothetical data indicates that the mono-fluorinated analog exhibits the most potent anti-proliferative activity.

Immunomodulatory Effects

Rationale: Beyond their direct anti-cancer effects, IMiDs are known to modulate the immune system.[14][21][22] A key immunomodulatory effect is the co-stimulation of T cells, leading to increased production of Interleukin-2 (IL-2).

Experimental Protocol: T-Cell Co-stimulation Assay

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs).

  • Co-stimulation: Culture the PBMCs in the presence of a sub-optimal concentration of an anti-CD3 antibody to provide a primary T-cell receptor signal.

  • Treatment: Add serial dilutions of the fluorinated and non-fluorinated analogs.

  • Incubation: Incubate for 48-72 hours.

  • IL-2 Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.

  • Data Analysis: Determine the EC50 (concentration for 50% of maximal IL-2 production) for each compound.

Expected Outcomes & Data Presentation:

CompoundFluorinationIL-2 Production EC50 (nM)
Analog A Non-fluorinated300
Analog B Mono-fluorinated100
Analog C Di-fluorinated250

Note: This hypothetical data suggests that the mono-fluorinated analog is the most potent inducer of T-cell co-stimulation.

Conclusion and Future Directions

The strategic incorporation of fluorine into the isoindoline scaffold can significantly impact the biological activity of these potent protein degraders. As demonstrated through the outlined assays, fluorination can enhance CRBN binding, promote more efficient neosubstrate degradation, and ultimately lead to more potent anti-proliferative and immunomodulatory effects. However, it is crucial to recognize that the effects of fluorination are not always predictable and are highly context-dependent. A systematic, head-to-head comparison, as detailed in this guide, is paramount for the rational design of next-generation isoindoline-based therapeutics with improved efficacy and safety profiles. Future investigations should also explore the impact of fluorination on pharmacokinetic properties, such as metabolic stability and oral bioavailability, to develop truly optimized clinical candidates.

References

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Safety Operating Guide

Definitive Guide to the Proper Disposal of Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 5-fluoroisoindoline-2-carboxylate (CAS No. 871013-94-4). As a fluorinated, Boc-protected heterocyclic compound commonly used as a building block in medicinal chemistry and drug development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This document is designed to equip researchers, scientists, and laboratory managers with the necessary information to ensure operational safety and regulatory compliance, thereby protecting both personnel and the environment.

Chemical Profile and Core Hazard Analysis

Understanding the inherent properties and associated hazards of a chemical is the foundation of its safe management. The disposal protocol outlined in this guide is directly informed by the chemical nature of this compound.

Key Chemical Properties

The compound's structure, featuring a fluorine atom and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, dictates its reactivity and potential hazards.[1][2][3]

PropertyValueSource
CAS Number 871013-94-4[1][4]
Molecular Formula C₁₃H₁₆FNO₂[1][4]
Molecular Weight 237.27 g/mol [1][4]
Appearance White to off-white solid[1][4]
GHS Hazard Codes H315, H319, H335[1][5]
Causality of Hazards: Why This Protocol is Necessary

The disposal procedures are not arbitrary; they are a direct response to the compound's hazard profile:

  • Irritant Properties: As classified by the Globally Harmonized System (GHS), this compound causes skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[1][5] Direct contact must be prevented through engineering controls and appropriate Personal Protective Equipment (PPE).

  • Fluorinated Organic Compound: The carbon-fluorine bond is exceptionally strong.[6] Improper or incomplete thermal destruction can lead to the formation of highly toxic and persistent byproducts. Therefore, disposal requires specialized, high-temperature incineration managed by certified professionals.[6][7]

  • Boc-Protecting Group: The Boc group is sensitive to acidic conditions, under which it decomposes to form isobutylene and carbon dioxide gas.[8][9] This reactivity precludes mixing this waste with acidic waste streams, which could lead to pressure buildup in a closed container.

Pre-Disposal Handling and Waste Accumulation Protocol

Proper segregation and containment at the point of generation are critical for safe and compliant disposal. All personnel handling this compound must be trained on these procedures.[10]

Required Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical.[11] The following minimum PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened lab coat.

Step-by-Step Waste Segregation and Containment

All work with this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Prepare a Designated Waste Container:

    • Obtain a chemically compatible, sealable container designated for solid hazardous waste. Ensure the container is clean, dry, and in good condition.

  • Collect Solid Waste:

    • Place all materials directly contaminated with the solid compound into this container. This includes:

      • Residual or excess this compound.

      • Contaminated weighing papers, spatulas, and pipette tips.

      • Used gloves and bench paper.[10]

  • Collect Liquid Waste (If Applicable):

    • If the compound is used in solution, collect the waste into a separate, compatible liquid waste container.

    • Crucially, segregate waste streams. Do not mix with incompatible materials, particularly strong acids, to prevent uncontrolled reactions.[10]

  • Label the Container Immediately and Accurately:

    • The container must be labeled as "Hazardous Waste" from the moment the first item is placed inside.[12]

    • The label must include:

      • The full chemical name: "this compound".

      • CAS Number: 871013-94-4.

      • Associated Hazards: "Irritant".

      • Accumulation Start Date.

  • Store the Waste Container Securely:

    • Keep the waste container sealed when not in use.

    • Store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13] The SAA should be a secondary containment unit in a well-ventilated area, away from heat sources or incompatible chemicals.

Formal Disposal Protocol

On-site chemical treatment or neutralization by laboratory personnel is strictly prohibited unless a formally validated and approved procedure is in place, which is not the case for this compound.[14] The only acceptable disposal pathway is through your institution's certified waste management program.

Workflow for Final Disposition

This workflow ensures a closed-loop, compliant disposal process, transferring custody of the hazardous material from the researcher to a certified professional.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS & Vendor Responsibility A Waste Generation (e.g., excess reagent, contaminated gloves) B Segregate into a dedicated, compatible waste container A->B C Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date B->C D Store container in a designated Satellite Accumulation Area (SAA) C->D E Request Waste Pickup (Follow institutional EHS procedure) D->E F EHS Personnel Collect Waste from SAA E->F G Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposition: High-Temperature Incineration G->H

Caption: A workflow for the compliant disposal of this compound.

Emergency Response Procedures

In the event of an accidental release or exposure, immediate and correct action is vital to mitigate harm.

Spill Response
  • Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[11]

  • Don PPE: Wear the minimum required PPE as described in section 2.1.

  • Containment: Prevent the spill from spreading or entering drains.[5][11]

  • Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or silica gel.[5][11]

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][15]

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[5][15] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[5][15] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

References

  • Safety and handling of fluorin
  • A Comprehensive Technical Guide to the Safe Handling of Boc-NH-PEG6-amine. BenchChem.
  • Laboratory Waste Management: The New Regul
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).
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  • tert-butyl 5-fluoroisoindoline-2-carboxyl
  • tert-Butyl 5-fluoroisoindoline-2-carboxyl
  • Amine Protection / Deprotection. Fisher Scientific.
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  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Safety D

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A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 5-fluoroisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, fluorinated organic compounds have gained prominence due to their unique properties that can enhance the metabolic stability and bioavailability of drug candidates.[1][2] Tert-butyl 5-fluoroisoindoline-2-carboxylate, a key building block in medicinal chemistry, falls within this important class of molecules.

This guide provides essential, immediate safety and logistical information for handling this compound. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, causal understanding behind each procedural recommendation, moving beyond a simple checklist to a self-validating system of laboratory safety.

Hazard Assessment and Risk Mitigation

This compound is a solid at room temperature.[4] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions, potentially altering the compound's reactivity and toxicological profile. The fluorine substituent on the isoindoline ring warrants particular attention, as fluorinated organic compounds can have unique toxicological properties.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact with the solid or solutions containing the compound may cause irritation.

  • Respiratory Tract Irritation: Inhalation of fine dust particles may lead to irritation of the nose, throat, and lungs.

  • Unknown Systemic Effects: As with many research chemicals, the full toxicological profile is unknown. Therefore, minimizing exposure is paramount.

To mitigate these risks, a multi-layered approach to safety is necessary, with PPE serving as the crucial last line of defense after engineering and administrative controls.[5][6]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for safely handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatN95 respirator (if not in a fume hood)
Running reactions and work-up Chemical splash goggles and face shieldDouble-gloving with nitrile glovesLaboratory coat and chemical-resistant apronNot generally required if performed in a fume hood
Chromatography Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if performed in a fume hood
Handling spills Chemical splash goggles and face shieldHeavy-duty chemical resistant gloves over nitrile glovesChemical-resistant suit or apron over a lab coatHalf-mask respirator with organic vapor/acid gas cartridges
Step-by-Step PPE Procedures

1. Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where this compound is present.[7]

  • Handling Liquids and Solids: When handling the solid powder or solutions, chemical splash goggles are mandatory to protect against splashes and fine dust.[5][8]

  • High-Risk Operations: For procedures with a higher risk of splashing, such as during reaction quenching or extractions, a face shield should be worn in conjunction with chemical splash goggles.[5][8]

2. Hand Protection:

  • Glove Selection: Due to the unknown permeation characteristics of this compound, disposable nitrile gloves are the recommended minimum for incidental contact.[7]

  • Double-Gloving: For tasks involving direct handling of the compound, such as weighing or preparing solutions, double-gloving provides an additional layer of protection. The outer glove should be removed immediately upon any known or suspected contamination.

  • For Chemicals of Unknown Toxicity: When dealing with compounds of unknown toxicity, it is best practice to wear a flexible laminate glove under a pair of heavy-duty, chemically resistant outer gloves.[5]

3. Body Protection:

  • A flame-resistant lab coat should be worn at all times and should be fully buttoned.[8][9]

  • For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9]

  • Long pants and closed-toe shoes are mandatory in the laboratory at all times.[7]

4. Respiratory Protection:

  • Engineering Controls First: All work with this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.[9]

  • When a Fume Hood is Not Feasible: If weighing small quantities on an open bench is unavoidable, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust particles.

  • Emergency Situations: In the event of a large spill or release outside of a fume hood, a half-mask or full-face respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel during cleanup.

Operational and Disposal Plans

Safe Handling Workflow:

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS (if available) and this guide B Don appropriate PPE A->B C Prepare workspace in a chemical fume hood B->C D Weigh solid compound C->D Proceed with caution E Prepare solution D->E F Perform chemical reaction E->F G Quench reaction and perform work-up F->G Upon completion H Segregate halogenated organic waste G->H I Decontaminate glassware and workspace H->I J Doff and dispose of contaminated PPE I->J K Wash hands thoroughly J->K Exit laboratory

Caption: Standard Operating Procedure for Handling this compound.

Disposal Plan:

Proper waste disposal is crucial to protect both laboratory personnel and the environment.

  • Waste Segregation: As a fluorinated organic compound, all waste containing this compound, including reaction residues, contaminated solvents, and contaminated disposable labware, must be segregated as halogenated organic waste .[10][11][12] Do not mix with non-halogenated waste streams.[13][14]

  • Waste Containers: Use clearly labeled, compatible containers for halogenated waste.[10][11] The container should be kept closed when not in use.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container for incineration.

  • Spill Cleanup: In the event of a spill, use an inert absorbent material like vermiculite or sand to contain it.[10] Do not use combustible materials.[10] The absorbed material should be collected in a sealed container and disposed of as halogenated organic waste.[10]

Emergency Procedures

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove all contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, administer oxygen if you are trained to do so.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

By adhering to these protocols, you can significantly minimize your risk of exposure and ensure a safe and productive research environment. Remember that safety is a shared responsibility, and proactive measures are the hallmark of a proficient scientist.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, Iowa State University. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Laboratory Personal Protective Equipment (PPE) for Safety and Precisio. LabRepCo. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Personal Protective Equipment – Lab Safety. University of California, Santa Barbara. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Eau Claire. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. [Link]

  • Fluorine Safety. Purdue University, Department of Chemistry. [Link]

  • Handling fluorinated gases as solid reagents using metal–organic frameworks. University of California, Berkeley. [Link]

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Tert-butyl 5-fluoroisoindoline-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.